Product packaging for 4-Propylbenzaldehyde(Cat. No.:CAS No. 28785-06-0)

4-Propylbenzaldehyde

Cat. No.: B1360211
CAS No.: 28785-06-0
M. Wt: 148.2 g/mol
InChI Key: MAUCRURSQMOFGV-UHFFFAOYSA-N
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Description

4-Propylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1360211 4-Propylbenzaldehyde CAS No. 28785-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylbenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUCRURSQMOFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6067412
Record name Benzaldehyde, 4-propyl-
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Molecular Weight

148.20 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzaldehyde, 4-propyl-
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CAS No.

28785-06-0
Record name 4-Propylbenzaldehyde
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Record name 4-Propylbenzaldehyde
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Record name Benzaldehyde, 4-propyl-
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Record name Benzaldehyde, 4-propyl-
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Record name p-propylbenzaldehyde
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Record name 4-PROPYLBENZALDEHYDE
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Foundational & Exploratory

Compound Identification and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Propylbenzaldehyde

CAS Number: 28785-06-0

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde used in various industrial and research applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, its applications, and essential safety and handling information.

This compound, also known as p-propylbenzaldehyde, is an organic compound characterized by a propyl group substituted at the para position of a benzaldehyde (B42025) molecule.[1] Its chemical structure combines the reactivity of an aldehyde functional group with the aromatic nature of a benzene (B151609) ring.[2][3]

Identifier Value
IUPAC Name This compound[4]
CAS Number 28785-06-0[1][2][5][6]
Molecular Formula C₁₀H₁₂O[1][2][5][6]
Molecular Weight 148.20 g/mol [7]
SMILES CCCC1=CC=C(C=C1)C=O[2][4][8]
InChI Key MAUCRURSQMOFGV-UHFFFAOYSA-N[1][2][4]
Synonyms p-Propylbenzaldehyde, Benzaldehyde, 4-propyl-, 4-(n-Propyl)benzaldehyde[1][2][6]

Physical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic sweet, floral, and almond-like odor.[1][2] It is slightly soluble in water but soluble in organic solvents.[1][2]

Physical Properties
Property Value
Density 1.005 g/mL at 25 °C
Boiling Point 239.9 °C at 760 mmHg[6]
Flash Point 103 °C (217.4 °F) - closed cup
Refractive Index (n20/D) 1.532
Vapor Pressure 0.0391 mmHg at 25 °C[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Technique Data Highlights
¹H NMR The aldehydic proton signal typically appears between 9-10 ppm as a singlet. Aromatic protons are observed in the 6.5-8.5 ppm region. Protons of the propyl group appear further upfield.[9]
¹³C NMR Spectroscopic data for this compound is available in databases such as SpectraBase.[4][10]
IR Spectroscopy A characteristic C=O stretching band for the aldehyde group is observed around 1703 cm⁻¹. C-H stretching bands for the aldehyde group appear in the 2830-2695 cm⁻¹ region. Aromatic C-H stretching is found from 3100-3000 cm⁻¹.[9]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4][10]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach is the formylation of n-propylbenzene. The following protocol is based on a Gatterman-Koch type reaction, which involves the reaction of an alkylbenzene with carbon monoxide in the presence of an aluminum halide catalyst.[11]

Experimental Protocol: Formylation of n-Propylbenzene

Objective: To synthesize this compound with high para-selectivity.

Materials:

  • n-Propylbenzene

  • Aluminum halide (e.g., Aluminum chloride, AlCl₃)

  • Aliphatic hydrocarbon solvent (e.g., methylcyclohexane)

  • Hydrohalic acid (e.g., Hydrochloric acid, HCl)

  • Carbon monoxide (CO)

  • High-pressure reactor

Procedure:

  • Reactor Charging: Add n-propylbenzene, aluminum halide, and the aliphatic hydrocarbon solvent to a high-pressure reactor.[11]

  • Cooling: Cool the contents of the reactor to a temperature between 0 °C and -50 °C.[11]

  • Pressurization with HCl: Introduce a sufficient amount of hydrohalic acid into the reactor to achieve a pressure in the range of approximately 25 psig to 200 psig.[11]

  • Pressurization with CO: Add carbon monoxide to the reactor to bring the total pressure to a range of about 200 psig to 2000 psig.[11]

  • Reaction: Maintain the reaction temperature between -50 °C and 20 °C until the reaction is complete or has progressed sufficiently. This method favors the formation of the para isomer (this compound) and reduces heterogeneous side reactions.[11]

  • Work-up and Purification: (Standard procedures, not detailed in the cited patent) The reaction mixture is typically quenched with ice water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product reactant reactant process process product product condition condition n_propylbenzene n-Propylbenzene reactor Charge High-Pressure Reactor n_propylbenzene->reactor co Carbon Monoxide co->reactor catalyst AlCl3 / HCl catalyst->reactor solvent Aliphatic Solvent solvent->reactor cooling Cooling reactor->cooling reaction Formylation Reaction cooling->reaction workup Quenching & Extraction reaction->workup temp_cond Temp: -50°C to 20°C reaction->temp_cond pressure_cond Pressure: 200-2000 psig reaction->pressure_cond purification Vacuum Distillation workup->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound via formylation.

Applications in Research and Industry

This compound is a versatile intermediate with applications across several fields.[3][12]

  • Pharmaceuticals: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.[2][12][13] Its aldehyde group allows for various chemical transformations essential for constructing complex drug molecules.[3][14]

  • Fragrance and Flavors: Due to its pleasant aromatic scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food and beverages.[1][2][12]

  • Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.[2][12]

  • Chemical Synthesis: The compound is a starting material for a variety of other chemicals, including (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide and H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin. It is also used in the production of dyes, pigments, resins, and polymers.[12]

  • Research: In laboratory settings, it is used to study chemical reactivity, reaction mechanisms, and structure-activity relationships in aromatic aldehydes.[3][12]

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety.

Safety Aspect Information
GHS Hazard Classification Acute Toxicity 4, Oral (Harmful if swallowed)[4]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed[4]
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Personal Protective Equipment (PPE) Eyeshields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible substances like strong oxidizing agents.[2][15] Recommended storage temperature is 2-8°C.
First Aid (Eyes) Flush eyes with plenty of water for at least 15 minutes.[15]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15]
First Aid (Ingestion) Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[15]

References

An In-depth Technical Guide to 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propylbenzaldehyde (C₁₀H₁₂O), a substituted aromatic aldehyde. The document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, with a focus on its relevance to chemical research and drug development. This guide is intended to serve as a valuable resource for scientists and professionals by consolidating key technical information, including experimental protocols and visual representations of relevant chemical and biological processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] Its core structure consists of a benzene (B151609) ring substituted with a propyl group and a formyl group at the para position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [2]
CAS Number 28785-06-0[2]
Appearance Colorless to pale yellow liquid[1]
Density 1.005 g/mL at 25 °C[3]
Boiling Point 239-240 °C at 760 mmHg[4]
Melting Point 19 °C
Flash Point 103 °C (closed cup)
Refractive Index (n20/D) 1.532[3]
Solubility Soluble in alcohol; slightly soluble in water[1][4]
Vapor Pressure 0.039 mmHg at 25 °C[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Spectroscopic TechniqueKey Peaks/FeaturesSource
¹³C NMR (in CDCl₃) Data available, specific peak assignments require further analysis.[5]
Infrared (IR) Spectroscopy Characteristic C=O stretching of the aldehyde group.[5]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 148.[5]

Synthesis and Analysis

Synthesis of this compound

A common method for the synthesis of this compound is the Gattermann-Koch reaction, which involves the formylation of an aromatic compound.[6][7][8]

This protocol outlines the general procedure for the formylation of propylbenzene (B89791) to yield this compound.

Materials:

  • Propylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Copper(I) Chloride (CuCl)

  • Dry Hydrochloric Acid (HCl) gas

  • Carbon Monoxide (CO) gas

  • Anhydrous, non-polar solvent (e.g., benzene or dichloromethane)

  • Crushed ice

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and a cooling bath, suspend anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in the anhydrous solvent.

  • Cool the mixture to 0-5 °C.

  • Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.

  • Slowly add propylbenzene to the reaction mixture while maintaining the temperature and continuing the gas flow.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

  • Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

G General Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Propylbenzene + CO/HCl reaction Gattermann-Koch Reaction (AlCl3/CuCl catalyst) start->reaction workup Aqueous Workup (Ice, NaHCO3) reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Solvent Removal extraction->drying crude Crude this compound drying->crude distillation Vacuum Distillation crude->distillation pure Pure this compound distillation->pure gcms GC-MS pure->gcms hplc HPLC pure->hplc nmr NMR Spectroscopy pure->nmr ir IR Spectroscopy pure->ir characterization Structural Confirmation and Purity Assessment gcms->characterization hplc->characterization nmr->characterization ir->characterization

Caption: A general experimental workflow for the synthesis and analysis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

GC-MS is a powerful technique for separating and identifying volatile compounds. A general GC-MS protocol for the analysis of aldehydes is provided below.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the obtained mass spectrum with a reference library. The molecular ion peak should be observed at m/z 148, with characteristic fragmentation patterns.

HPLC can be used for the quantification and purity assessment of this compound.

Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

    • Flow Rate: Typically 1 mL/min.

  • Analysis: Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentration.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, benzaldehyde (B42025) and its derivatives are known to possess a range of biological effects, including antimicrobial and anticancer properties.[10][11][12]

Antimicrobial Activity

Aromatic aldehydes have been shown to exhibit activity against various bacteria and fungi.[12][13] The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes.[12]

Anticancer Potential and Signaling Pathways

Benzaldehyde has been investigated for its anticancer effects.[14][15] Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[14][16] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

One of the ways benzaldehyde derivatives may exert their effects is by influencing apoptosis pathways. The diagram below illustrates a simplified, representative apoptosis signaling pathway that can be modulated by bioactive compounds. Benzaldehyde has been shown to affect the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, often through the regulation of 14-3-3 family proteins.[14]

G Representative Apoptosis Signaling Pathway Modulated by Benzaldehyde Derivatives cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_execution Execution Phase stress Cellular Stress / Bioactive Compound mapk MAPK Pathway (JNK, p38) stress->mapk pi3k PI3K/AKT Pathway stress->pi3k bcl2 Bcl-2 Family Proteins mapk->bcl2 pi3k->bcl2 bax Bax (Pro-apoptotic) bcl2->bax Upregulation bcl2_anti Bcl-2 (Anti-apoptotic) bcl2->bcl2_anti Downregulation caspases Caspase Activation bax->caspases bcl2_anti->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram of a representative apoptosis signaling pathway.

Safety and Handling

This compound is harmful if swallowed.[17] It may cause skin and eye irritation.[1][17] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Conclusion

This compound is a versatile aromatic aldehyde with applications in various fields of chemical synthesis. Its derivatives are of interest to the drug development community due to the known biological activities of this class of compounds. This technical guide has provided a consolidated resource of its key properties, synthesis, and analytical methods to aid researchers and scientists in their work with this compound. Further investigation into the specific biological mechanisms of this compound is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

References

4-Propylbenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Propylbenzaldehyde

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between these properties and their measurement techniques.

This compound, also known as p-propylbenzaldehyde, is an aromatic aldehyde with a propyl group attached to the para position of the benzaldehyde (B42025) ring.[1] Its chemical structure plays a significant role in defining its physical characteristics and reactivity.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on available literature data.

PropertyValueUnits
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 239.0 to 240.0 °C (at 760 mmHg) 95 °C (at 6 Torr)°C
Melting Point 19°C
Density 1.0050 (at 25 °C) 0.985g/mL g/cm³
Refractive Index 1.532 (at 20 °C, n20/D) 1.539
Vapor Pressure 0.039mmHg (at 25 °C)
Flash Point 96.5 - 103°C
Solubility Soluble in alcohol, acetone (B3395972) (slightly), DMSO (sparingly), methanol (B129727) (slightly).[2][3][4] Slightly soluble in water.[1][5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the identification, purity assessment, and application of chemical compounds.[6][7] The following sections detail the standard experimental methodologies for measuring the key physical properties of liquid aldehydes like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For a pure compound, this temperature is constant during boiling.[9]

Methodology: Micro-Boiling Point (Capillary Method)

This method is suitable for small sample volumes.[10]

  • Sample Preparation: A few milliliters of this compound are placed into a small test tube or fusion tube.[11][12]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end protruding above.[12]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with oil or a metal heating block.[6][10][13]

  • Heating and Observation: The apparatus is heated gently and steadily.[10][13] Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[10] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles of the substance's vapor will emerge from the capillary.[10]

  • Boiling Point Reading: Heating is discontinued (B1498344) at this point. The liquid will begin to cool, and the stream of bubbles will slow down. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[10]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[13] For pure crystalline compounds, this occurs over a narrow range.[6][14] Impurities typically lower the melting point and broaden the melting range.[6][7][14]

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid.[15]

  • Sample Preparation: A small amount of solidified this compound (cooled below its 19 °C melting point) is finely powdered.[15] The open end of a capillary tube is pressed into the powder.[6] The tube is then tapped gently to pack the solid into the sealed end, filling it to a height of 1-2 mm.[13]

  • Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens or camera.[6][15]

  • Heating and Observation: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced significantly (e.g., 1-2 °C per minute).[6]

  • Melting Range Reading: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[6][13]

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer plus the liquid (m₂). The mass of the liquid is (m₂ - m₁).

  • Volume Determination: The process is repeated with a reference substance of known density at the same temperature, typically distilled water. The pycnometer is cleaned, filled with water, and weighed (m₃). The mass of the water is (m₃ - m₁). The volume of the pycnometer (V) is calculated using the known density of water (ρ_water) at that temperature: V = (m₃ - m₁) / ρ_water.

  • Density Calculation: The density of this compound (ρ_sample) is then calculated using the mass of the sample and the determined volume of the pycnometer: ρ_sample = (m₂ - m₁) / V.

Refractive Index Determination

The refractive index (n) of a medium is a dimensionless number that describes how fast light travels through it.[16] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the medium.[17]

Methodology: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for measuring the refractive index of liquids.[17]

  • Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and the light source is switched on. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

  • Dispersion Correction: If a color fringe is visible at the boundary, the dispersion compensator is adjusted until the boundary is a sharp, achromatic line.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent. The notation n20/D indicates the refractive index was measured at 20°C using the sodium D-line (589 nm) as the light source.[4][18][19][20]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[21]

Methodology: Shake-Flask Method

This is a classical and reliable method for determining equilibrium solubility.[22][23]

  • Preparation: An excess amount of this compound (solute) is added to a known volume of the solvent (e.g., water, alcohol) in a flask.[22]

  • Equilibration: The flask is sealed and placed in a shaker or agitator within a constant temperature bath. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[23]

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved excess solute to settle.[24]

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.

  • Analysis: The concentration of this compound in the filtered sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Solubility Expression: The determined concentration represents the solubility of this compound in that solvent at the specified temperature and is typically expressed in units such as mg/L or g/100 mL.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical relationship between the chemical compound and the experimental determination of its core physical properties.

G substance This compound prop_bp Boiling Point substance->prop_bp prop_mp Melting Point substance->prop_mp prop_d Density substance->prop_d prop_ri Refractive Index substance->prop_ri prop_sol Solubility substance->prop_sol meth_bp Capillary Method prop_bp->meth_bp determined by meth_mp Capillary Method prop_mp->meth_mp determined by meth_d Pycnometer Method prop_d->meth_d determined by meth_ri Abbe Refractometer prop_ri->meth_ri determined by meth_sol Shake-Flask Method prop_sol->meth_sol determined by

Caption: Workflow for the experimental characterization of this compound's physical properties.

References

An In-depth Technical Guide on the Boiling Point of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the boiling point and related physical properties of 4-Propylbenzaldehyde (CAS No: 28785-06-0). It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require precise data and standardized methodologies for handling this compound.

Physicochemical Properties of this compound

This compound, also known as p-propylbenzaldehyde, is an aromatic aldehyde with a propyl group attached to the para position of the benzaldehyde (B42025) ring.[1] It typically appears as a colorless to pale yellow liquid.[1] The boiling point is a critical physical constant for its purification by distillation and for its characterization.

Data Summary:

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValuePressure / ConditionsCitations
Boiling Point 239.00 to 240.00 °C@ 760.00 mm Hg (est)[2]
239.9 °C@ 760 mmHg[3]
240 °CNot specified[4][5]
239.907 °C@ 760 mmHg[6]
Density 0.985 g/cm³Not specified[3][6]
1.0050 g/mL@ 25 °C (lit.)[7][8]
Refractive Index 1.539Not specified[3]
n20/D 1.532 (lit.)@ 20 °C[4][6][8]
Flash Point 206.00 °F (96.50 °C) (est)TCC (Tag Closed Cup)[2]
103 °C (217.4 °F)Closed cup[8]
96.544 °CNot specified[6]
Vapor Pressure 0.039000 mmHg@ 25.00 °C (est)[2]
0.0391 mmHg@ 25 °C[3][4]
Molecular Formula C₁₀H₁₂O[1][3]
Molecular Weight 148.20 g/mol [8][9]

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For precise determination, especially with small sample volumes, the Thiele tube method is a common and effective technique.[11]

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube or a 75mm test tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

  • Stand and clamp

Detailed Methodology:

  • Sample Preparation: Fill the small test tube with this compound to a depth of approximately 1-2 cm.[12]

  • Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[11][13]

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band.[12] The bottom of the test tube should be aligned with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and fill it with high-boiling point oil, ensuring the oil level is above the side-arm junction.

  • Immersion: Insert the thermometer and the attached sample tube into the Thiele tube. The sample should be positioned near the center of the main body of the tube, fully immersed in the oil bath.[12]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a slow, even flame.[11] The shape of the Thiele tube is designed to allow convection currents to maintain a uniform temperature throughout the oil bath.[11]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Temperature Reading: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

  • Recording Data: Record this temperature as the observed boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

Visualization of Experimental Workflow

The logical flow of the boiling point determination process using the Thiele tube method is illustrated below.

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Fill Test Tube with Sample B Insert Inverted Capillary Tube A->B C Attach Sample Tube to Thermometer B->C E Immerse Thermometer Assembly into Oil Bath C->E D Mount Thiele Tube D->E F Gently Heat Side Arm E->F G Observe Continuous Stream of Bubbles F->G H Remove Heat & Allow to Cool G->H I Record Temperature when Liquid Enters Capillary H->I J Observed Boiling Point I->J

Caption: Workflow for Boiling Point Determination.

Safety and Handling

This compound is classified as harmful if swallowed.[3][9] It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All procedures should be conducted in a well-ventilated fume hood. The compound is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[8]

References

A Comprehensive Technical Guide to 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-propylbenzaldehyde, a key aromatic aldehyde in various scientific and industrial applications. This document outlines its fundamental physicochemical properties, detailed experimental protocols for density determination, and its utility as a precursor in organic synthesis, particularly in the development of potentially bioactive molecules.

Core Physicochemical Properties

This compound, also known as p-propylbenzaldehyde, is an organic compound characterized by a propyl group substituted at the para position of a benzaldehyde (B42025) molecule.[1] It typically appears as a colorless to pale yellow liquid.[1] The following table summarizes its key quantitative properties.

PropertyValueSource
Density 1.0050 g/mL at 25 °C[2]
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [4][3]
Boiling Point 239.9 °C at 760 mmHg
Flash Point 103 °C (closed cup)[2]
Refractive Index n20/D 1.532 (lit.)[2]
Solubility Slightly soluble in water; soluble in organic solvents.[1]
CAS Number 28785-06-0[4][3]

Experimental Protocol: Density Determination via Pycnometry

The density of liquid compounds such as this compound can be determined with high precision using a pycnometer. This method involves comparing the mass of a known volume of the liquid to the mass of the same volume of a reference substance with a well-documented density, typically distilled water.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper featuring a capillary hole)

  • Analytical balance

  • Distilled water

  • This compound sample

  • Acetone (B3395972) (for cleaning and drying)

  • Water bath with temperature control

  • Filter paper

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.

  • Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass as m₀.

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25 °C) to allow for thermal equilibration. Once equilibrated, carefully dry the exterior of the pycnometer with filter paper and weigh it. Record this mass as m₁.

  • Mass of Pycnometer with this compound: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample, again ensuring no air bubbles are present. Insert the stopper and allow the liquid to reach thermal equilibrium in the water bath at the same temperature used for the water. Dry the exterior and weigh the filled pycnometer. Record this mass as m₂.

  • Calculation of Density:

    • Mass of water: m_water = m₁ - m₀

    • Mass of this compound: m_aldehyde = m₂ - m₀

    • Volume of the pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Density of this compound: ρ_aldehyde = m_aldehyde / V

A visual representation of this experimental workflow is provided below.

G A Clean and dry pycnometer B Weigh empty pycnometer (m₀) A->B C Fill with distilled water B->C D Equilibrate temperature in water bath C->D E Weigh pycnometer with water (m₁) D->E F Clean and dry pycnometer E->F G Fill with this compound F->G H Equilibrate temperature in water bath G->H I Weigh pycnometer with aldehyde (m₂) H->I J Calculate density of this compound I->J

Workflow for Density Determination using a Pycnometer.

Applications in Chemical Synthesis and Drug Discovery

This compound is a versatile intermediate in organic synthesis, finding applications in the fragrance, flavor, and pharmaceutical industries.[5][6] Its aldehyde functional group is readily transformed into a variety of other functionalities, making it a valuable building block for more complex molecules.

Notably, this compound is used in the synthesis of compounds with potential biological activity. For instance, it is a reactant in the preparation of:

  • (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives, which have been investigated for their antimicrobial properties.

  • Fluoroquinolone-clubbed 1,3,4-thiadiazole (B1197879) motifs, indicating its utility in constructing novel heterocyclic systems.[7]

The general synthetic utility of this compound can be visualized as a starting point for the creation of more elaborate molecular architectures.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes A This compound B Condensation A->B with Amine/Hydrazine C Oxidation A->C with Oxidizing Agent D Reduction A->D with Reducing Agent E Nucleophilic Addition A->E with Nucleophile (e.g., CN⁻) F Imines / Hydrazones B->F G Carboxylic Acids C->G H Alcohols D->H I Cyanohydrins / etc. E->I

Synthetic Pathways from this compound.

While direct evidence of this compound modulating specific signaling pathways is not yet prevalent in the literature, the broader class of benzaldehydes has been shown to have biological effects. For example, benzaldehyde has been reported to stimulate autophagy through the sonic hedgehog signaling pathway in certain cellular contexts.[8][9] This suggests that substituted benzaldehydes like this compound could be interesting candidates for further investigation in drug discovery programs, particularly in areas where modulation of such pathways is therapeutically relevant. Its potential genotoxic and inhibitory effects on cancer cells, possibly through interference with histone deacetylase activity, also warrant further research.[10]

References

An In-depth Technical Guide to the NMR Spectrum of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of 4-propylbenzaldehyde. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the expected ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for acquiring such data, and provides a visual representation of the molecular structure and its NMR correlations.

Introduction to this compound

This compound is an aromatic aldehyde with a propyl group attached to the para position of the benzene (B151609) ring. Its chemical structure is fundamental to understanding its spectral properties. The presence of both an aromatic ring and an aliphatic chain, along with the aldehyde functional group, results in a characteristic NMR spectrum that is a valuable tool for its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C NMR spectra of this compound. These values are based on established principles of NMR spectroscopy and data from analogous compounds, and are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data Summary for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H9.9 - 10.0Singlet (s)-1H
Aromatic-H (ortho to CHO)7.7 - 7.8Doublet (d)~ 8.02H
Aromatic-H (ortho to propyl)7.2 - 7.3Doublet (d)~ 8.02H
Benzylic-CH₂2.6 - 2.7Triplet (t)~ 7.52H
Methylene-CH₂1.6 - 1.7Sextet~ 7.52H
Methyl-CH₃0.9 - 1.0Triplet (t)~ 7.53H
Table 2: ¹³C NMR Spectral Data Summary for this compound
Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde C=O192 - 193
Aromatic C (ipso-CHO)135 - 136
Aromatic C (para to CHO)150 - 151
Aromatic C (ortho to CHO)129 - 130
Aromatic C (ortho to propyl)129 - 130
Benzylic-CH₂38 - 39
Methylene-CH₂24 - 25
Methyl-CH₃13 - 14

Experimental Protocol for NMR Spectrum Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection : Use a deuterated solvent, typically deuterated chloroform (CDCl₃), for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm in the ¹H NMR spectrum.

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable.

  • Sample Transfer : Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : 0-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 8-16, depending on the sample concentration.

  • Temperature : 298 K.

For ¹³C NMR:

  • Pulse Sequence : Proton-decoupled single-pulse sequence.

  • Spectral Width : 0-220 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 128 or more, depending on the sample concentration.

  • Temperature : 298 K.

Visualization of this compound Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (this compound in CDCl3) B 1H NMR Acquisition A->B Load Sample C 13C NMR Acquisition A->C Load Sample D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E Processed Spectra F Structure Elucidation & Verification E->F Interpreted Data

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. The characteristic signals for the aldehydic proton, the aromatic protons with their distinct substitution pattern, and the protons of the propyl group allow for straightforward identification. The ¹³C NMR spectrum complements this by providing the chemical shifts for all carbon environments within the molecule. By following the outlined experimental protocol, researchers can reliably obtain high-quality NMR data for this compound, facilitating its use in various scientific and developmental applications.

Mass Spectrometry of 4-Propylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-propylbenzaldehyde, a key aromatic aldehyde. Understanding its fragmentation behavior is crucial for its identification and characterization in various scientific applications, including drug discovery and metabolomics. This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound (C₁₀H₁₂O, molecular weight: 148.20 g/mol ) undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its chemical fingerprint.[1] The ionization process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into various daughter ions. The fragmentation pattern is primarily governed by the stability of the resulting carbocations and neutral losses.

Predicted Mass Spectral Data

While a complete, publicly available, high-resolution mass spectrum with relative intensities for this compound is not readily accessible, data from gas chromatography-mass spectrometry (GC-MS) analyses allows for the compilation of its major ionic fragments.[1] The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 148.

A summary of the principal expected ions, their proposed structures, and their significance in the fragmentation cascade is presented in the table below.

m/zProposed Ion FragmentFormulaComments
148[M]•+[C₁₀H₁₂O]•+Molecular Ion
147[M-H]•+[C₁₀H₁₁O]•+Loss of a hydrogen radical from the aldehyde group.
119[M-C₂H₅]•+[C₈H₇O]•+Loss of an ethyl radical via benzylic cleavage. This is a major fragment.[1]
91[C₇H₇]•+[C₇H₇]•+Tropylium ion, formed by the loss of the propyl group and subsequent rearrangement. This is often the base peak for alkylbenzenes.[1]
77[C₆H₅]•+[C₆H₅]•+Phenyl cation, resulting from further fragmentation.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 148). The primary fragmentation pathways involve cleavages at the propyl side chain and the aldehyde functional group, leading to the formation of stable benzylic and aromatic cations.

G M This compound (m/z 148) F147 [M-H]+ (m/z 147) M->F147 - H• F119 [M-C2H5]+ (m/z 119) M->F119 - C2H5• (Benzylic Cleavage) F91 Tropylium ion (m/z 91) F119->F91 - CO F77 Phenyl cation (m/z 77) F91->F77 - C2H2 G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dilute this compound in volatile solvent GC Gas Chromatography Separation Prep->GC MS Mass Spectrometry Detection (EI) GC->MS Elution Analysis Spectral Interpretation and Library Matching MS->Analysis

References

An In-depth Technical Guide to the Synthesis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes to 4-propylbenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core synthesis mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for the key methodologies.

Introduction

This compound (C₁₀H₁₂O) is an aromatic aldehyde with a propyl group at the para position. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and selective synthesis of this compound is therefore of significant interest. This guide explores the most pertinent and effective methods for its preparation, including electrophilic aromatic substitution and oxidation reactions.

Synthesis Mechanisms and Methodologies

Several key synthetic strategies have been employed for the synthesis of this compound. The choice of method often depends on factors such as starting material availability, desired scale, and selectivity. The primary routes are:

  • Gattermann-Koch Reaction: The direct formylation of propylbenzene (B89791).

  • Vilsmeier-Haack Reaction: The formylation of propylbenzene using a Vilsmeier reagent.

  • Rieche Formylation: A Friedel-Crafts type formylation using dichloromethyl methyl ether.

  • Oxidation of 4-Propyltoluene: The selective oxidation of the methyl group of 4-propyltoluene.

  • Grignard Reagent Formylation: The reaction of a 4-propylphenyl Grignard reagent with a formylating agent.

The following sections delve into the mechanisms and experimental details of these core synthetic pathways.

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds. It involves the reaction of an alkylbenzene, in this case, propylbenzene, with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst such as copper(I) chloride.[1][2][3][4] The reaction proceeds via the in-situ formation of the highly reactive formyl cation ([HCO]⁺), which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Mechanism:

The reaction mechanism involves the following key steps:

  • Formation of the formyl chloride precursor from carbon monoxide and hydrogen chloride.

  • Generation of the electrophilic formyl cation by the action of the Lewis acid catalyst.

  • Electrophilic attack of the formyl cation on the electron-rich propylbenzene ring, preferentially at the para position due to steric hindrance at the ortho positions and the directing effect of the alkyl group.

  • Formation of a resonance-stabilized carbocation intermediate (arenium ion).

  • Deprotonation to restore aromaticity and yield this compound.

Gattermann_Koch CO Carbon Monoxide (CO) FormylChloride [H-C=O]⁺ AlCl₄⁻ Formyl cation complex CO->FormylChloride + HCl + AlCl₃ HCl Hydrogen Chloride (HCl) AlCl3 Aluminum Chloride (AlCl₃) Propylbenzene Propylbenzene AreniumIon Arenium Ion (Sigma Complex) Propylbenzene->AreniumIon + [H-C=O]⁺ Product This compound AreniumIon->Product - H⁺

Gattermann-Koch Reaction Pathway

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a milder alternative to the Gattermann-Koch reaction for the formylation of electron-rich aromatic rings like propylbenzene. This method employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5]

Mechanism:

The mechanism of the Vilsmeier-Haack reaction can be summarized as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich propylbenzene ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Formation of an Iminium Ion: A resonance-stabilized iminium ion intermediate is formed.

  • Hydrolysis: The iminium ion is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.

Vilsmeier_Haack DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Propylbenzene Propylbenzene IminiumIon Iminium Ion Intermediate Propylbenzene->IminiumIon + Vilsmeier Reagent Product This compound IminiumIon->Product Hydrolysis (H₂O)

Vilsmeier-Haack Reaction Pathway

Rieche Formylation

The Rieche formylation is another Friedel-Crafts-type reaction that can be utilized for the synthesis of this compound. This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[6][7][8] This reaction is particularly effective for electron-rich aromatic compounds.[6]

Mechanism:

The mechanism proceeds through the following steps:

  • Formation of the Electrophile: The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic chloromethyl methyl ether cation.

  • Electrophilic Aromatic Substitution: The propylbenzene ring attacks the electrophilic carbon of the cation.

  • Formation of an Intermediate: An intermediate is formed which, upon hydrolysis, yields the aldehyde.

Rieche_Formylation Propylbenzene Propylbenzene Intermediate Intermediate Propylbenzene->Intermediate + Electrophile DCMME Dichloromethyl methyl ether Electrophile Electrophilic Cation [Cl-CH-OCH₃]⁺ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Product This compound Intermediate->Product Hydrolysis (H₂O)

Rieche Formylation Pathway

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions and scale.

Synthesis MethodStarting MaterialKey ReagentsCatalyst/Co-catalystSolventTypical Yield (%)Reference
Gattermann-KochPropylbenzeneCO, HClAlCl₃, CuClAliphatic Hydrocarbon≥ 85[1]
Vilsmeier-HaackPropylbenzeneDMF, POCl₃-DMF~77 (general)[5]
Rieche FormylationPropylbenzeneCl₂CHOCH₃TiCl₄Dichloromethane (B109758)Not specified for propylbenzene[9]
Grignard Formylation4-BromopropylbenzeneMg, DMF-THFGood (qualitative)[10]

Experimental Protocols

This section provides detailed experimental protocols for the key synthesis methods discussed.

Gattermann-Koch Formylation of Propylbenzene

This protocol is adapted from the general procedure described in patent literature for the synthesis of 4-alkylbenzaldehydes.[1]

Materials:

  • Propylbenzene

  • Aluminum chloride (anhydrous)

  • Aliphatic hydrocarbon solvent (e.g., heptane)

  • Hydrogen chloride (gas)

  • Carbon monoxide (gas)

  • Copper(I) chloride (catalytic amount)

Procedure:

  • To a high-pressure reactor equipped with a stirrer, gas inlet, and cooling system, add anhydrous aluminum chloride and a catalytic amount of copper(I) chloride.

  • Add the aliphatic hydrocarbon solvent and propylbenzene to the reactor.

  • Cool the reactor contents to a temperature between 0 °C and -50 °C.

  • Introduce hydrogen chloride gas to the reactor to a pressure in the range of approximately 25 psig to 200 psig.

  • Introduce carbon monoxide gas to the reactor to a pressure in the range of approximately 200 psig to 2000 psig.

  • Maintain the reaction temperature between -50 °C and 20 °C with stirring until the reaction is complete (monitored by gas uptake or GC analysis).

  • Carefully vent the excess gases.

  • The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Vilsmeier-Haack Formylation of Propylbenzene

This protocol is a general procedure that can be adapted for propylbenzene.[5]

Materials:

  • Propylbenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place propylbenzene dissolved in DMF.

  • Cool the flask in an ice bath.

  • Add phosphorus oxychloride dropwise with stirring. An exothermic reaction occurs.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The reaction mixture is then quenched by the addition of a cold aqueous solution of sodium acetate.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the residue is purified by silica (B1680970) gel column chromatography to yield this compound.

Rieche Formylation of Propylbenzene

This is a general procedure for the Rieche formylation of electron-rich arenes and can be adapted for propylbenzene.[9]

Materials:

  • Propylbenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water

Procedure:

  • To a stirred solution of propylbenzene in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add titanium tetrachloride.

  • After a few minutes of stirring, add dichloromethyl methyl ether dropwise.

  • The reaction mixture is stirred at 0 °C for a few hours.

  • The reaction is then carefully quenched by the slow addition of ice-water.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic methods.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 7.80 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.2 Hz, 2H, Ar-H), 2.65 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.65 (sext, J=7.5 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 192.1, 150.9, 134.6, 129.8, 129.3, 38.3, 24.5, 13.8.[11][12]

  • Infrared (IR): ν (cm⁻¹) 2960, 2870 (C-H), 1700 (C=O, aldehyde), 1605, 1575 (C=C, aromatic).[11]

  • Mass Spectrometry (MS): m/z (%) 148 (M⁺), 119, 91.[11]

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, generally follows a common workflow.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents 1. Prepare Reactants and Solvents Setup 2. Assemble Glassware under Inert Atmosphere Reagents->Setup Addition 3. Controlled Addition of Reagents Setup->Addition Reaction 4. Reaction Monitoring (TLC, GC) Addition->Reaction Quench 5. Quench Reaction Reaction->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Wash 7. Wash Organic Layer Extract->Wash Dry 8. Dry and Filter Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify Crude Product (Distillation/Chromatography) Concentrate->Purify Analyze 11. Characterization (NMR, IR, MS) Purify->Analyze

General Experimental Workflow

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of this compound, providing insights into their reaction mechanisms, quantitative data, and detailed experimental protocols. The choice of a particular synthetic method will be dictated by the specific requirements of the research or development project, including scale, cost, and safety considerations. The information presented herein serves as a valuable resource for chemists and researchers in the pharmaceutical and fine chemical industries engaged in the synthesis of this important intermediate.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-propylbenzaldehyde, a key aromatic aldehyde. Understanding its spectral signature is crucial for its identification, characterization, and application in various research and development endeavors, including drug discovery and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch (propyl group)
~2820 & ~2720Medium, SharpAldehyde C-H Stretch (Fermi resonance)
~1705Strong, SharpC=O Carbonyl Stretch (conjugated)
~1600, ~1580, ~1460Medium to WeakAromatic C=C Ring Stretch
~1465MediumCH₂ Bend (propyl group)
~1380MediumCH₃ Bend (propyl group)
~1200MediumAromatic C-H In-plane Bend
~830Strong1,4-Disubstituted (para) Aromatic C-H Out-of-plane Bend
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.96s1H-Aldehyde proton (-CHO)
7.77d2H~8.0Aromatic protons ortho to -CHO
7.33d2H~8.0Aromatic protons meta to -CHO
2.65t2H~7.6Methylene protons (-CH₂-CH₂CH₃)
1.65sextet2H~7.5Methylene protons (-CH₂-CH₂-CH₃)
0.95t3H~7.4Methyl protons (-CH₂CH₂-CH₃)
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
192.1Aldehyde Carbonyl Carbon (-CHO)
150.8Aromatic Carbon (C-4, attached to propyl)
134.5Aromatic Carbon (C-1, attached to CHO)
129.8Aromatic Carbons (C-2, C-6)
129.5Aromatic Carbons (C-3, C-5)
38.2Methylene Carbon (-CH₂-CH₂CH₃)
24.5Methylene Carbon (-CH₂-CH₂-CH₃)
13.8Methyl Carbon (-CH₂CH₂-CH₃)
Table 4: Mass Spectrometry (MS) Data
m/zRelative AbundanceProposed Fragment Ion
148High[M]⁺ (Molecular Ion)
147Moderate[M-H]⁺
119High[M-C₂H₅]⁺ (Loss of ethyl radical)
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters for acquisition are used. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Chemical shifts, multiplicities, coupling constants, and integrations are determined.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned from a low m/z (e.g., 40) to a value significantly above the molecular weight of the compound (e.g., 200 amu).

  • Data Analysis: The total ion chromatogram (TIC) is examined to determine the retention time of this compound. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data for an organic compound like this compound.

Spectroscopic_Interpretation_Workflow Workflow for Spectroscopic Data Interpretation of this compound cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis & Interpretation cluster_Structure_Elucidation Structure Elucidation IR IR Spectroscopy IR_Data IR Spectrum: - Functional Group Identification (C=O, C-H aldehyde, C-H aromatic/aliphatic) IR->IR_Data Provides NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data NMR Spectra: - Chemical Environment (δ) - Connectivity (J-coupling) - Proton Count (Integration) NMR->NMR_Data Provides MS Mass Spectrometry MS_Data Mass Spectrum: - Molecular Weight (M⁺) - Fragmentation Pattern MS->MS_Data Provides Structure Proposed Structure: This compound IR_Data->Structure Confirms functional groups NMR_Data->Structure Determines carbon-hydrogen framework MS_Data->Structure Confirms molecular formula & substructures

Caption: Logical workflow for the spectroscopic analysis and structure elucidation of this compound.

4-Propylbenzaldehyde safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Propylbenzaldehyde

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological studies, presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is an aromatic aldehyde with a propyl group attached to the benzene (B151609) ring.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O[2]
Molecular Weight148.20 g/mol [3]
CAS Number28785-06-0[4]
AppearanceColorless to pale yellow liquid[2]
Boiling Point239.9 °C at 760 mmHg[5]
Density1.0050 g/mL at 25 °C[4][6]
Flash Point103 °C (closed cup)[6]
Refractive Indexn20/D 1.532[6]
Storage Temperature2-8°C[6]

Toxicological Data

The primary acute toxicological concern for this compound is ingestion. Studies on skin and eye irritation suggest it is not a skin irritant but may cause reversible eye irritation.

Table 2: Acute Toxicity Data for this compound

TestSpeciesRouteResultClassificationSource(s)
LD50RatOral1600 mg/kgHarmful if swallowed (GHS Category 4)[4]
Acute Dermal IrritationRabbitDermalNo irritation observed (Score: 0.00)Not classified as a skin irritant[7]
Acute Eye IrritationRabbitOcularReversible eye irritation observedMay cause eye irritation[8]

Note: The dermal and eye irritation studies were sourced from regulatory submissions where the specific chemical name was redacted. However, the context of the search strongly suggests the data pertains to this compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Table 3: GHS Classification of this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, Oral4H302: Harmful if swallowedGHS07Warning

Experimental Protocols

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This protocol outlines the procedure for determining the acute oral toxicity of a substance like this compound.

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Classification animal_prep Animal Preparation: - Healthy, young adult rats (8-12 weeks old) - Acclimatize for at least 5 days - Fast overnight before dosing (access to water) dose_prep Dose Preparation: - Prepare appropriate concentrations of this compound - Vehicle: Corn oil or other suitable vehicle dosing Dosing: - Administer a single oral dose via gavage - Start with a dose of 300 mg/kg (as per GHS classification) dose_prep->dosing observation Observation: - Observe for mortality and clinical signs of toxicity for 14 days - Record body weight changes dosing->observation data_analysis Data Analysis: - Record number of mortalities within each dose group observation->data_analysis classification Classification: - Classify the substance based on the number of mortalities at specific dose levels data_analysis->classification

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Dermal Irritation - OECD Guideline 404

This protocol is used to assess the potential of a substance to cause skin irritation.[1]

G cluster_prep Preparation cluster_application Application and Exposure cluster_observation Observation and Scoring animal_prep Animal Preparation: - Healthy, young adult albino rabbits - Clip the fur from the dorsal area 24 hours before the test application Application: - Apply 0.5 mL of this compound to a small area of skin (~6 cm²) - Cover with a gauze patch and semi-occlusive dressing animal_prep->application exposure Exposure: - 4-hour exposure period application->exposure removal Removal: - Remove the patch and wash the skin with water or a suitable solvent exposure->removal observation Observation: - Examine for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal - Score the reactions based on a standardized scale removal->observation conclusion Conclusion: - Classify based on the severity and reversibility of the skin reactions observation->conclusion

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).

Acute Eye Irritation - OECD Guideline 405

This protocol is designed to determine the potential of a substance to cause eye irritation or damage.[9][10]

G cluster_prep Preparation cluster_instillation Instillation and Observation cluster_evaluation Evaluation and Classification animal_prep Animal Preparation: - Healthy, young adult albino rabbits - Examine both eyes 24 hours before the test instillation Instillation: - Instill 0.1 mL of this compound into the conjunctival sac of one eye - The other eye serves as a control animal_prep->instillation observation Observation: - Examine the eyes at 1, 24, 48, and 72 hours after instillation - Score lesions of the cornea, iris, and conjunctiva instillation->observation evaluation Evaluation: - Assess the severity and reversibility of the ocular lesions observation->evaluation classification Classification: - Classify the substance based on the irritation scores evaluation->classification

Caption: Workflow for Acute Eye Irritation Testing (OECD 405).

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for determining the purity of a this compound sample.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis sample_prep Sample Preparation: - Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane) - Prepare a series of calibration standards injection Injection: - Inject 1 µL of the sample into the GC-MS system sample_prep->injection separation Separation: - Use a suitable capillary column (e.g., HP-5ms) - Program the oven temperature for optimal separation injection->separation detection Detection: - Acquire mass spectra in full scan mode separation->detection integration Peak Integration: - Integrate the peak area of this compound and any impurities detection->integration quantification Quantification: - Calculate the percentage purity based on the relative peak areas integration->quantification

Caption: Workflow for Purity Analysis by GC-MS.

Safe Handling and Storage

Handling: Use in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[4] Wash thoroughly after handling.[4]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4] Keep container tightly closed.[4]

First Aid Measures

  • After inhalation: Move to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Reactivity

This compound is stable under recommended storage conditions. It is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides.

References

An In-depth Technical Guide to the Handling and Disposal of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 4-Propylbenzaldehyde (CAS No. 28785-06-0). The information is intended to support laboratory safety and ensure compliance with standard chemical hygiene practices.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with an almond-like odor.[1] It is a combustible liquid and is harmful if swallowed. Below is a summary of its key physical and chemical properties.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O[2]
Molecular Weight 148.21 g/mol [2]
CAS Number 28785-06-0[2]
Density 1.0050 g/mL at 25 °C[3]
Boiling Point 239.9 °C at 760 mmHg[4][5]
Flash Point 103 °C (217.4 °F) - closed cup[3]
Solubility Slightly soluble in water[1][6]
Refractive Index n20/D 1.532[3]

Toxicological Data

The primary route of acute toxicity for this compound is ingestion.[6] The toxicological properties have not been fully investigated, and it may cause irritation to the eyes, skin, and respiratory tract.[4]

MetricValueSpeciesReferences
Oral LD50 1600 mg/kgRat[4]
Oral LD50 1450 mg/kgRat (female)

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and is harmful if swallowed.

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed)[7]

  • Precautionary Statements: P264, P270, P301 + P312 + P330, P501[7]

A comprehensive PPE program should be in place when handling this compound.[8]

Protection TypeSpecificationReferences
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4]

Experimental Protocols

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Don appropriate PPE (gloves, goggles, lab coat) prep2 Ensure eyewash station and safety shower are accessible prep1->prep2 prep3 Work in a well-ventilated area or fume hood prep2->prep3 handle1 Keep container tightly closed when not in use prep3->handle1 handle2 Avoid contact with eyes, skin, and clothing handle1->handle2 handle3 Avoid ingestion and inhalation handle2->handle3 handle4 Wash thoroughly after handling handle3->handle4 store1 Store in a cool, dry, well-ventilated area handle4->store1 store2 Keep away from sources of ignition and strong oxidants store1->store2 store3 Store in a tightly closed container store2->store3

Figure 1. General Handling Workflow for this compound

In the event of a spill, the following protocol should be initiated immediately.

cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps init1 Evacuate non-essential personnel init2 Ensure adequate ventilation init1->init2 init3 Remove all sources of ignition init2->init3 contain1 Wear appropriate PPE init3->contain1 contain2 Absorb spill with inert material (e.g., vermiculite, sand) contain1->contain2 contain3 Collect absorbed material into a suitable, closed container for disposal contain2->contain3 contain4 Do not let product enter drains contain3->contain4 final1 Clean the affected area contain4->final1 final2 Dispose of waste according to regulations final1->final2

Figure 2. Accidental Spill Response Workflow

The following first aid measures should be taken in case of exposure.[4]

Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
Ingestion Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.

This compound is a combustible liquid. In case of fire, the following measures should be taken.

cluster_media Extinguishing Media cluster_ppe Firefighter PPE cluster_hazards Specific Hazards media1 Use water spray, dry chemical, carbon dioxide, or appropriate foam media2 Cool containers with flooding quantities of water media1->media2 ppe1 Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved media2->ppe1 ppe2 Wear full protective gear ppe1->ppe2 hazard1 Vapors may be heavier than air and can spread along the ground hazard2 Containers may explode when heated hazard1->hazard2 hazard3 Irritating and highly toxic gases may be generated by thermal decomposition hazard2->hazard3

Figure 3. Firefighting Protocol for this compound

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local regulations.[4][9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult with environmental health and safety professionals to ensure complete and accurate classification.[10]

The following is a general protocol for the disposal of this compound.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect1 Collect waste in a designated, properly labeled, and sealed container collect2 Do not mix with other waste streams collect1->collect2 store1 Store waste container in a cool, dry, well-ventilated area collect2->store1 store2 Keep away from incompatible materials store1->store2 dispose1 Arrange for pickup by a licensed hazardous waste disposal service store2->dispose1 dispose2 Follow all federal, state, and local regulations dispose1->dispose2

Figure 4. Disposal Workflow for this compound

Empty containers should be triple-rinsed, with the rinsate collected as chemical waste.[11] The empty container's label should be obliterated before disposal.[11]

References

4-Propylbenzaldehyde: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Propylbenzaldehyde. Understanding the chemical stability of this aromatic aldehyde is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the quality of final products. This document details the intrinsic stability of this compound, its degradation pathways, and provides recommendations for optimal storage and handling.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1][2] It is an aromatic aldehyde with a propyl group attached to the para position of the benzene (B151609) ring.[1][2] This structure influences its reactivity and stability. It is soluble in organic solvents but only slightly soluble in water.[1]

Chemical Stability and Sensitivity

Under normal temperatures and pressures, this compound is considered stable.[3] However, like many aldehydes, it is susceptible to degradation through several pathways, primarily initiated by exposure to environmental factors. The key sensitivities are:

  • Air (Oxygen): The aldehyde functional group is prone to auto-oxidation in the presence of air, leading to the formation of the corresponding carboxylic acid. This is a common degradation pathway for aldehydes and is often accelerated by light and heat.

  • Light: Photochemical reactions can promote the formation of free radicals, initiating and accelerating degradation processes.

  • Heat: Elevated temperatures can increase the rate of both oxidation and polymerization reactions.[4]

  • Incompatible Materials: Strong oxidizing agents will readily react with the aldehyde group.[3]

Degradation Pathways

The two primary degradation pathways for this compound are auto-oxidation and polymerization.

Auto-oxidation to 4-Propylbenzoic Acid

The most significant degradation pathway for this compound is its oxidation to 4-propylbenzoic acid. This reaction typically proceeds via a free-radical chain mechanism, which is initiated by factors such as light or the presence of radical initiators.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., light, heat) R_radical R• (Free Radical) Initiator->R_radical forms Acyl_Radical 4-Propylbenzoyl Radical R_radical->Acyl_Radical H abstraction from 4-PBA 4PBA This compound Peroxy_Radical 4-Propylperoxybenzoyl Radical Acyl_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Acyl_Radical regenerates chain carrier Peroxy_Acid 4-Propylperoxybenzoic Acid Peroxy_Radical->Peroxy_Acid + 4-PBA (H abstraction) Carboxylic_Acid 4-Propylbenzoic Acid Peroxy_Acid->Carboxylic_Acid forms Oxygen O₂ Stable_Products Stable, Non-Radical Products Radical_1 Radical 1 Radical_1->Stable_Products + Radical 2 Radical_2 Radical 2

Auto-oxidation of this compound
Polymerization

Aldehydes can undergo polymerization, especially in the presence of acids or bases, or upon prolonged storage. This process involves the formation of long-chain molecules and can lead to an increase in viscosity and the formation of solid precipitates. For aromatic aldehydes, this is generally less favorable than for aliphatic aldehydes but can still occur over time, particularly under non-ideal storage conditions.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

ParameterRecommendationRationale
Temperature Cool; some suppliers specify 2-8°C or 4°C.[5]To minimize the rate of degradation reactions (oxidation and polymerization).
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).To prevent contact with oxygen and thus inhibit auto-oxidation.
Container Tightly sealed, opaque container (e.g., amber glass bottle).To prevent exposure to air and light.
Location Dry, well-ventilated area.To avoid moisture and ensure a safe storage environment.
Incompatibilities Away from strong oxidizing agents, sources of ignition, and excess heat.[3]To prevent hazardous reactions and accelerated degradation.

Experimental Protocol: Stability Study of this compound

This section outlines a representative experimental protocol for conducting a stability study on this compound. This protocol can be adapted based on specific regulatory requirements and available analytical instrumentation.

Objective

To evaluate the stability of this compound under various storage conditions over a defined period and to identify and quantify its major degradation products.

Materials and Methods
  • Test Substance: this compound (purity ≥ 95%)

  • Reference Standards: this compound and 4-Propylbenzoic acid of known purity.

  • Reagents: HPLC-grade acetonitrile (B52724), water, and formic acid. GC-grade derivatizing agents (if necessary).

  • Equipment: HPLC with UV or DAD detector, GC-MS, calibrated stability chambers, analytical balance, volumetric glassware.

Sample Preparation and Storage

Samples of this compound will be aliquoted into amber glass vials with Teflon-lined caps. A subset of vials will be purged with nitrogen before sealing to create an inert atmosphere. The vials will be stored under the conditions outlined in the table below.

Condition No.TemperatureRelative HumidityAtmosphereLight Condition
125°C ± 2°C60% ± 5% RHAirExposed to light
225°C ± 2°C60% ± 5% RHAirProtected from light
325°C ± 2°C60% ± 5% RHNitrogenProtected from light
440°C ± 2°C75% ± 5% RHAirProtected from light
54°C ± 2°CAmbientAirProtected from light
64°C ± 2°CAmbientNitrogenProtected from light
Testing Schedule

Samples will be pulled from each storage condition at the following time points: 0, 1, 3, 6, and 12 months.

Analytical Methods
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A standard solution of this compound and 4-propylbenzoic acid will be prepared to determine their retention times and to create a calibration curve for quantification. The stability samples will be diluted with the mobile phase and injected. The peak areas will be used to calculate the purity of this compound and the concentration of 4-propylbenzoic acid.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A suitable temperature gradient to separate the components.

  • Detection: Mass spectrometer in scan mode.

  • Procedure: Stability samples will be diluted in a suitable solvent and injected. The resulting mass spectra of any new peaks will be analyzed to identify potential degradation products.

Data Analysis

The purity of this compound will be reported as a percentage at each time point for each condition. The concentration of 4-propylbenzoic acid and any other identified degradation products will be quantified. Degradation rates will be calculated, and a shelf-life can be estimated based on the acceptable level of degradation.

Recommended Handling and Storage Workflow

To ensure the long-term stability of this compound, a systematic approach to its handling and storage is recommended. The following workflow outlines the key steps from receipt to use.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring Receive Receive Shipment Inspect Inspect Container Seal and Integrity Receive->Inspect Store Store in Designated Location Inspect->Store If OK Conditions Cool (2-8°C), Dry, Dark, Well-Ventilated Store->Conditions Inert Under Inert Atmosphere (Nitrogen) Store->Inert Dispense Dispense in a Fume Hood Store->Dispense Inert_Blanket Use Inert Gas Blanket for Aliquoting Dispense->Inert_Blanket Seal Tightly Seal Container Immediately After Use Inert_Blanket->Seal Seal->Store Return to Storage Test Periodic Quality Control Testing Purity Check Purity (HPLC/GC) Test->Purity Appearance Visual Inspection for Color Change/Precipitate Test->Appearance Decision Continue Use or Quarantine/Dispose Purity->Decision Results Appearance->Decision Observations

Handling and Storage Workflow for this compound

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound in their critical applications.

References

The Reactivity Profile of 4-Propylbenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzaldehyde, a para-substituted aromatic aldehyde, serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the aldehyde functional group, which readily undergoes a variety of transformations, and is subtly influenced by the electron-donating nature of the propyl group on the benzene (B151609) ring. This technical guide provides an in-depth exploration of the reactivity profile of this compound, detailing its synthesis, key reactions, and the biological significance of its derivatives. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O[2]
Molecular Weight148.20 g/mol [3]
Boiling Point239.0-240.0 °C at 760 mmHg[4]
Density1.005 g/mL at 25 °C[5]
Refractive Index (n20/D)1.532[5]
Flash Point103 °C (closed cup)[6]
SolubilitySoluble in alcohol; slightly soluble in water.[4][7]
¹H NMR (CDCl₃) Chemical shifts (δ) in ppm
Aldehyde Proton (-CHO)~9.9[Spectroscopic data for analogous compounds]
Aromatic Protons~7.8 (d, 2H), ~7.4 (d, 2H)[Spectroscopic data for analogous compounds]
Propyl Group (-CH₂CH₂CH₃)~2.6 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)[Spectroscopic data for analogous compounds]
¹³C NMR (CDCl₃) Chemical shifts (δ) in ppm
Carbonyl Carbon (C=O)~192[Spectroscopic data for analogous compounds]
Aromatic Carbons~150, ~135, ~130, ~129[Spectroscopic data for analogous compounds]
Propyl Group Carbons~38, ~24, ~14[Spectroscopic data for analogous compounds]
IR (neat) Wavenumber (cm⁻¹)
C=O Stretch (aldehyde)~1700[Spectroscopic data for analogous compounds]
C-H Stretch (aldehyde)~2820, ~2720[Spectroscopic data for analogous compounds]
Aromatic C=C Stretch~1600, ~1580[Spectroscopic data for analogous compounds]

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of propylbenzene. One patented method describes a Gattermann-Koch type reaction with high para-selectivity.[8]

Experimental Protocol: Synthesis via Formylation of Propylbenzene[8]
  • Reactants: Propylbenzene, aluminum halide (e.g., AlCl₃), hydrohalic acid (e.g., HCl), carbon monoxide, and an aliphatic hydrocarbon solvent.

  • Procedure:

    • To a reactor, add propylbenzene, aluminum halide, and the aliphatic hydrocarbon solvent.

    • Cool the reactor contents to a temperature between 0 and -50 °C.

    • Introduce hydrohalic acid to the reactor to achieve a pressure in the range of approximately 25 psig to 200 psig.

    • Introduce carbon monoxide to the reactor to achieve a pressure in the range of approximately 200 psig to 2000 psig.

    • Maintain the reaction temperature between -50 °C and 20 °C.

  • Yield: This method is reported to produce this compound with a yield of at least 85-90% (by quantitative NMR).[8]

G Synthesis of this compound Propylbenzene Propylbenzene Intermediate Electrophilic Formylating Agent [HC=O]⁺AlCl₃(OH)⁻ Propylbenzene->Intermediate Electrophilic Aromatic Substitution CO_HCl CO, HCl AlCl3 AlCl₃ (Lewis Acid) CO_HCl->AlCl3 Forms AlCl3->Intermediate Product This compound G Oxidation of this compound Aldehyde This compound Acid 4-Propylbenzoic Acid Aldehyde->Acid Oxidation Oxidant KMnO₄ / NaOH G Reduction of this compound Aldehyde This compound Alcohol 4-Propylbenzyl Alcohol Aldehyde->Alcohol Reduction Reductant NaBH₄ / EtOH G Schiff Base Formation Aldehyde This compound SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Amine Primary Amine (R-NH₂) Amine->SchiffBase G Potential Signaling Pathways Affected by Benzaldehyde Derivatives cluster_0 Benzaldehyde Derivative cluster_1 Signaling Pathways cluster_2 Cellular Processes Derivative Benzaldehyde Derivative PI3K_AKT PI3K/AKT/mTOR Derivative->PI3K_AKT Inhibition STAT3 STAT3 Derivative->STAT3 Inhibition NFkB NF-κB Derivative->NFkB Inhibition ERK ERK Derivative->ERK Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induces Metastasis Metastasis Derivative->Metastasis Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Metastasis Promotes STAT3->Proliferation Promotes NFkB->Proliferation Promotes ERK->Proliferation Promotes

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This reaction, a type of electrophilic aromatic substitution, is instrumental in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. This guide provides a detailed examination of the mechanism, regioselectivity, and experimental protocols for the Friedel-Crafts acylation of propylbenzene (B89791).

Core Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation of propylbenzene proceeds through a well-established multi-step mechanism involving an electrophilic attack on the aromatic ring.[1][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which activates the acylating agent.[2][5]

Step 1: Generation of the Acylium Ion

The reaction commences with the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates with the halogen of an acyl halide (or the oxygen of an acid anhydride) to form a complex.[6] This complex then dissociates to generate a resonance-stabilized acylium ion (RCO⁺).[1][4][6] This ion is the active electrophile in the reaction.

Step 2: Electrophilic Aromatic Substitution

The electron-rich π-system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[1][4]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new acyl group.[7] This deprotonation restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[1][2] However, the product ketone is a moderate Lewis base and can form a complex with the Lewis acid catalyst, often requiring stoichiometric rather than catalytic amounts of the Lewis acid.[2] An aqueous workup is necessary to break this complex and isolate the ketone.[2]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide R-CO-Cl Complex [R-CO-Cl⁺-AlCl₃⁻] AcylHalide->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ Complex->AcyliumIon AlCl4 AlCl₄⁻ Propylbenzene Propylbenzene Ring AreniumIon Arenium Ion (σ-complex) Propylbenzene->AreniumIon + R-C≡O⁺ AreniumIon_step3 Arenium Ion FinalProduct Acyl Propylbenzene HCl HCl CatalystRegen AlCl₃ AreniumIon_step3->FinalProduct + AlCl₄⁻

Caption: General mechanism for Friedel-Crafts acylation.

Regioselectivity in the Acylation of Propylbenzene

The propyl group (-CH₂CH₂CH₃) is an alkyl group, which is an activating substituent and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect arises from the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

Despite electronic factors favoring both ortho and para substitution, the acylation of propylbenzene predominantly yields the para-substituted product, 1-(4-propylphenyl)ethan-1-one.[7] The primary reason for this high regioselectivity is steric hindrance. The acyl group is relatively bulky, and its introduction at the ortho position is sterically hindered by the adjacent propyl group.[7] The para position, being remote from the propyl group, is sterically much more accessible, leading to its preferential substitution.

Quantitative Data

SubstrateAcylating AgentCatalystMajor ProductIsomer Distribution (Approx.)
PropylbenzeneAcetyl ChlorideAlCl₃p-Propylacetophenone>95% para, <5% ortho, trace meta
TolueneAcetyl ChlorideAlCl₃p-Methylacetophenone~97% para, ~3% ortho

Note: The isomer distribution for propylbenzene is an educated estimation based on the known high para-selectivity in Friedel-Crafts acylations of alkylbenzenes due to steric hindrance.

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acylation of an alkylbenzene like propylbenzene.

4.1 Materials and Reagents

  • Propylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or another acyl halide)

  • Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

4.2 Reaction Setup

A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and an addition funnel.[8] The entire apparatus must be protected from atmospheric moisture, as aluminum chloride is highly hygroscopic.[8][9]

4.3 Procedure

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.2 equivalents) is suspended in a minimal amount of dry dichloromethane in the reaction flask.[8] The flask is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Acetyl chloride (1.0 equivalent) dissolved in dry dichloromethane is added dropwise to the stirred suspension via the addition funnel over 10-15 minutes.[8]

  • Addition of Substrate: Propylbenzene (1.0 equivalent) dissolved in dry dichloromethane is then added dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.[8]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then stirred for an additional 30-60 minutes to ensure the reaction goes to completion.[8][9]

4.4 Work-up and Purification

  • Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated HCl in a beaker with vigorous stirring.[8][9] This hydrolyzes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[8]

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8][9]

  • Purification: The crude product can be purified by vacuum distillation or recrystallization, if solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble dry glassware Reagents Weigh anhydrous reagents Setup->Reagents Cool Cool AlCl₃ suspension to 0°C Reagents->Cool AddAcyl Add acyl chloride solution Cool->AddAcyl AddSubstrate Add propylbenzene solution AddAcyl->AddSubstrate Stir Stir at room temperature AddSubstrate->Stir Quench Pour onto ice/HCl Stir->Quench Extract Separate and extract layers Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Remove solvent (rotovap) Dry->Evaporate Purify Purify product (distillation/recrystallization) Evaporate->Purify

Caption: Workflow for a Friedel-Crafts acylation experiment.

Advantages and Limitations

Advantages over Friedel-Crafts Alkylation:

  • No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product.[4][6]

  • No Polyacylation: The product of the acylation, an aryl ketone, is deactivated towards further electrophilic substitution because the acyl group is electron-withdrawing.[10] This prevents multiple acyl groups from being added to the ring.

Limitations:

  • Substrate Reactivity: The reaction is generally unsuccessful on aromatic rings that are strongly deactivated (e.g., nitrobenzene).[5][6]

  • Catalyst Stoichiometry: As mentioned, more than a catalytic amount of the Lewis acid is often required.[2][5]

  • Functional Group Incompatibility: Substrates with basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid catalyst, inhibiting the reaction.[5]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Propylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Propylbenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a wide array of organic compounds. Its structure, featuring a reactive aldehyde group and a para-propyl substituent, makes it a versatile building block in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] The aldehyde functionality allows for various transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the propyl group can modulate the lipophilicity and biological activity of the resulting molecules. These application notes provide detailed protocols for the synthesis of this compound via different established methods and its subsequent conversion into derivatives relevant to drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 28785-06-0[2]
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Density 1.005 g/mL at 25 °C[1]
Boiling Point 235-236 °C-
Refractive Index n20/D 1.532[1]
Flash Point 103 °C (217.4 °F) - closed cup
Storage Store at 2-8°C[1]

Part I: Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment. Below are detailed protocols for three common approaches.

G cluster_start Starting Materials cluster_product Product cluster_reactions Propylbenzene Propylbenzene Vilsmeier Vilsmeier-Haack Formylation Propylbenzene->Vilsmeier Propylbenzyl_Alcohol 4-Propylbenzyl Alcohol Oxidation_Alcohol Oxidation Propylbenzyl_Alcohol->Oxidation_Alcohol Propyltoluene 4-Propyltoluene Oxidation_Toluene Catalytic Oxidation Propyltoluene->Oxidation_Toluene Product This compound Vilsmeier->Product Oxidation_Alcohol->Product Oxidation_Toluene->Product G cluster_workflow Oxidation Protocol Workflow A Charge flask with 4-propylbenzyl alcohol and catalyst B Add 15 wt% H₂O₂ A->B C Reflux for 1-2 hours B->C D Cool to room temperature C->D E Isolate product via simple distillation D->E F Separate aqueous layer E->F G Dry organic product over Na₂SO₄ F->G H Final Product: This compound G->H G cluster_center Key Intermediate cluster_reactions Aldehyde This compound Chalcones Chalcones Aldehyde->Chalcones Claisen-Schmidt (Ketone, Base) Alcohols Secondary Alcohols Aldehyde->Alcohols Grignard Reaction (R-MgBr) Hydrazones Hydrazones Aldehyde->Hydrazones Condensation (Hydrazine deriv.) Porphyrins Porphyrins Aldehyde->Porphyrins Condensation (Pyrrole)

References

Application Notes and Protocols: 4-Propylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of a wide range of organic molecules.[1][2][3] Its unique structure, featuring a reactive aldehyde group and a hydrophobic propyl-substituted benzene (B151609) ring, makes it a valuable precursor in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several important organic transformations, including the synthesis of hydrazone derivatives, meso-substituted porphyrins, and alkyl nitriles.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O[4]
Molecular Weight148.20 g/mol [4]
AppearanceColorless to pale yellow liquid[1]
OdorStrong, sweet, floral[1]
Density1.005 g/mL at 25 °C[5]
Refractive Indexn20/D 1.532[5]
SolubilitySlightly soluble in water; soluble in organic solvents[1][3]

Application 1: Synthesis of Schiff Base Hydrazones

This compound readily undergoes condensation reactions with hydrazides to form Schiff base hydrazones. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties.[6][7]

Protocol: Synthesis of (E)-N'-(4-propylbenzylidene)-2-(4-methoxyphenylamino)acetohydrazide

This protocol is adapted from the general synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides.

Reaction Scheme:

G cluster_0 Reaction This compound This compound Product (E)-N'-(4-propylbenzylidene)-2-(4-methoxyphenylamino)acetohydrazide This compound->Product + Hydrazide Ethanol (B145695), Reflux Hydrazide 2-(4-methoxyphenylamino)acetohydrazide

Figure 1: Synthesis of a hydrazone derivative from this compound.

Materials:

  • This compound

  • 2-(4-methoxyphenylamino)acetohydrazide

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxyphenylamino)acetohydrazide (1.0 eq) in a minimal amount of absolute ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Quantitative Data (Estimated):

ParameterValueReference
Yield~80%[5] (for a similar reaction)
Reaction Time2-3 hoursGeneral knowledge from similar reactions
Purity>95% (after recrystallization)General knowledge from similar reactions

Characterization Data (Predicted):

  • ¹H NMR: Expect signals for the propyl group (triplet and sextet), aromatic protons from both rings, a singlet for the methoxy (B1213986) group, a singlet for the methylene (B1212753) group, and singlets for the N-H and C-H protons of the hydrazone moiety.

  • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C=O stretching (amide), and C=N stretching (imine).[7]

Application 2: Synthesis of Meso-Substituted Porphyrins

This compound can be used in the synthesis of meso-substituted porphyrins, which are highly conjugated macrocycles with applications in catalysis, materials science, and photodynamic therapy. The Lindsey synthesis is a common method for preparing such porphyrins from aldehydes and pyrrole (B145914) at room temperature.[2][8]

Protocol: Synthesis of H₂-5-(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin

This protocol is a modified Lindsey synthesis for a mixed-aldehyde porphyrin.

Reaction Workflow:

G cluster_workflow Porphyrin Synthesis Workflow start Reactants: - this compound - 4-Carboxybenzaldehyde - Pyrrole condensation Condensation (CH2Cl2, TFA) start->condensation oxidation Oxidation (DDQ) condensation->oxidation purification Purification (Column Chromatography) oxidation->purification product H2-5-(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin purification->product

Figure 2: Workflow for the synthesis of a meso-substituted porphyrin.

Materials:

Procedure:

  • To a large three-necked round-bottom flask, add dry dichloromethane (CH₂Cl₂).

  • Add this compound (3.0 eq) and 4-carboxybenzaldehyde (1.0 eq) to the solvent.

  • Add freshly distilled pyrrole (4.0 eq) to the mixture.

  • Purge the flask with nitrogen for 15 minutes.

  • Add trifluoroacetic acid (TFA, catalytic amount) to initiate the condensation reaction.

  • Stir the reaction mixture at room temperature in the dark for 12-24 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.0 eq) to the reaction mixture and stir for an additional 1-2 hours in the air to oxidize the porphyrinogen (B1241876) to the porphyrin.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Collect the desired fraction and remove the solvent to yield the pure porphyrin.

Quantitative Data:

ParameterValueReference
Yield10-40%[3][8]
Reaction Time13-26 hours[8]
Purity>98% (after chromatography)[8]

Characterization Data (Based on similar structures):

  • ¹H NMR (CDCl₃, ppm): δ 8.8-8.9 (m, 8H, β-pyrrolic), 8.2-8.4 (m, 8H, ortho-phenyl), 7.7-7.9 (m, 8H, meta-phenyl), 2.9-3.1 (t, 6H, -CH₂-), 1.8-2.0 (m, 6H, -CH₂-), 1.0-1.2 (t, 9H, -CH₃), -2.8 (s, 2H, NH).[9][10][11]

  • ¹³C NMR (CDCl₃, ppm): Expect signals in the aromatic region (120-150 ppm), for the propyl groups (~14, 25, 38 ppm), and for the porphyrin core carbons.[9][11]

  • UV-Vis (CH₂Cl₂, λmax, nm): Soret band around 417 nm and Q-bands around 514, 549, 590, and 646 nm.[11][12]

Application 3: Synthesis of Alkyl Nitriles

This compound can be converted to 3-(4-propylphenyl)propanenitrile. This transformation is a valuable method for carbon chain extension and introduces the versatile nitrile functional group, which can be further elaborated into amines, carboxylic acids, and other functionalities.

Protocol: Synthesis of 3-(4-propylphenyl)propanenitrile

This protocol describes a two-step synthesis involving a Wittig-type reaction followed by reduction, or a direct conversion using a cyanide source. A plausible direct conversion is outlined below.

Reaction Scheme:

G cluster_0 Reaction This compound This compound Nitrile 3-(4-propylphenyl)propanenitrile This compound->Nitrile 1. Tosylhydrazine 2. KCN

Figure 3: Synthesis of an alkyl nitrile from this compound.

Materials:

  • This compound

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Potassium cyanide (KCN)

  • Methanol (B129727)

  • Dimethylformamide (DMF)

Procedure:

Step 1: Formation of the Tosylhydrazone

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, during which the tosylhydrazone precipitates.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • Dry the tosylhydrazone under vacuum.

Step 2: Conversion to the Nitrile

  • In a round-bottom flask, dissolve the dried tosylhydrazone (1.0 eq) in dimethylformamide (DMF).

  • Add potassium cyanide (KCN) (1.5 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a fume hood.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Estimated):

ParameterValue
Yield60-80% (overall)
Reaction Time5-8 hours (total)
Purity>95% (after purification)

Characterization Data (Based on similar structures):

  • ¹H NMR (CDCl₃, ppm): Expect signals for the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and two triplets for the -CH₂CH₂CN moiety.[13]

  • ¹³C NMR (CDCl₃, ppm): Expect signals for the nitrile carbon (~119 ppm), aromatic carbons, and the aliphatic carbons of the propyl and propionitrile (B127096) chains.

  • IR (neat, cm⁻¹): A sharp peak around 2245 cm⁻¹ characteristic of the C≡N stretch.[14]

  • MS (EI): Molecular ion peak at m/z = 173.25.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for the synthesis of hydrazones, porphyrins, and nitriles demonstrate its utility in constructing complex molecules with potential applications in various fields of chemical and pharmaceutical research. The provided data and diagrams offer a comprehensive guide for researchers and professionals in drug development.

References

Application Notes and Protocols: 4-Propylbenzaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile starting material in medicinal chemistry. Its structure, featuring a reactive aldehyde group and a lipophilic propyl-substituted phenyl ring, allows for its incorporation into a diverse range of molecular scaffolds. This versatility makes it a key building block for the synthesis of novel therapeutic agents across various disease areas, including infectious diseases and oncology. The aldehyde functionality readily participates in a variety of chemical transformations, such as Schiff base formation, aldol (B89426) condensation, and Wittig reactions, enabling the construction of complex molecules with diverse biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Application Note 1: Synthesis of Antimicrobial Agents

Background

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Schiff bases and their cyclized derivatives, such as 1,3,4-oxadiazoles, are well-established heterocyclic scaffolds known to exhibit a broad spectrum of antimicrobial activities. This compound can be effectively utilized to synthesize Schiff base intermediates, which can then be cyclized to yield potent antimicrobial compounds. The propyl group can contribute to the lipophilicity of the final molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Experimental Protocol: Synthesis of 2-((4-Methoxyphenyl)amino)-5-(4-propylphenyl)-1,3,4-oxadiazole

This protocol is adapted from the general procedure described by Kumar et al. for the synthesis of a series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides and their subsequent cyclization to 1,3,4-oxadiazoles.

Part A: Synthesis of (E)-N'-(4-Propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide (Schiff Base Intermediate)

Materials:

  • 2-((4-Methoxyphenyl)amino)acetohydrazide

  • This compound

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-((4-methoxyphenyl)amino)acetohydrazide in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Add the this compound solution to the stirred solution of the acetohydrazide in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

Part B: Oxidative Cyclization to 2-((4-Methoxyphenyl)amino)-5-(4-propylphenyl)-1,3,4-oxadiazole

Materials:

  • (E)-N'-(4-Propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide

  • Iodobenzene (B50100) diacetate (IBD)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the Schiff base intermediate in dichloromethane.

  • Add 1.1 equivalents of iodobenzene diacetate to the solution.

  • Attach a condenser and reflux the reaction mixture for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,3,4-oxadiazole (B1194373) derivative.

Antimicrobial Activity Data

The antimicrobial activity of the synthesized 2-((4-methoxyphenyl)amino)-5-(4-propylphenyl)-1,3,4-oxadiazole was evaluated using the disk diffusion method. The zone of inhibition was measured in millimeters.

CompoundBacillus subtilis (mm)Staphylococcus aureus (mm)Xanthomonas campestris (mm)Escherichia coli (mm)Fusarium oxysporum (% inhibition)
2-((4-Methoxyphenyl)amino)-5-(4-propylphenyl)-1,3,4-oxadiazole1415141551.9
Gentamycin (Standard)353035--
Bacteriomycin (Standard)---34-
Nystatin (Standard)----100

Data extracted from Kumar PNB, et al. Current Chemistry Letters, 2(4), 167-176 (2013).[4]

Experimental Workflow Diagram

experimental_workflow cluster_part_a Part A: Schiff Base Synthesis cluster_part_b Part B: Oxidative Cyclization start_a Dissolve Acetohydrazide in Ethanol mix Mix Solutions & Add Acetic Acid Catalyst start_a->mix reagent_a Dissolve this compound in Ethanol reagent_a->mix reflux_a Reflux for 2-4 hours mix->reflux_a cool_a Cool to Room Temperature reflux_a->cool_a filter_a Vacuum Filtration cool_a->filter_a wash_a Wash with Cold Ethanol filter_a->wash_a dry_a Dry the Product wash_a->dry_a schiff_base Schiff Base Intermediate dry_a->schiff_base start_b Dissolve Schiff Base in DCM schiff_base->start_b reagent_b Add Iodobenzene Diacetate (IBD) start_b->reagent_b reflux_b Reflux for 2-3 hours reagent_b->reflux_b workup Aqueous Workup reflux_b->workup purify Recrystallization workup->purify final_product 1,3,4-Oxadiazole Derivative purify->final_product

Caption: Synthetic workflow for an antimicrobial 1,3,4-oxadiazole.

Application Note 2: Development of Anticancer Agents

Background

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds that have garnered significant interest in cancer research. They are known to exhibit a wide range of biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines. The synthesis of chalcones is typically straightforward, involving the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. This compound can serve as a key precursor in the synthesis of novel chalcones, where the 4-propylphenyl moiety can influence the compound's lipophilicity and interaction with biological targets.

Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(4-propylphenyl)prop-2-en-1-one

This protocol provides a general method for the synthesis of chalcones via Claisen-Schmidt condensation.

Materials:

  • 4-Aminoacetophenone

  • This compound

  • Ethanol

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone and 1.0 equivalent of this compound in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone (B49325).

Anticancer Activity Data
Chalcone Derivative ExampleMCF-7 (IC50, µM)A549 (IC50, µM)HT-29 (IC50, µM)
Substituted Chalcone 12.55.13.8
Substituted Chalcone 21.84.22.9

Note: This table presents example data for analogous chalcones to illustrate the potential anticancer activity. Specific data for the 4-propylphenyl derivative would require further experimental investigation.

Logical Relationship Diagram: Chalcone Synthesis

chalcone_synthesis cluster_synthesis Claisen-Schmidt Condensation cluster_conditions Reaction Conditions acetophenone 4-Aminoacetophenone product (E)-1-(4-aminophenyl)-3- (4-propylphenyl)prop-2-en-1-one acetophenone->product + benzaldehyde This compound benzaldehyde->product base NaOH (aq) base->product solvent Ethanol solvent->product temp Room Temperature temp->product

Caption: Synthesis of a chalcone from this compound.

References

Application Notes and Protocols for the Use of 4-Propylbenzaldehyde in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-propylbenzaldehyde as a key precursor. The methodologies detailed herein focus on the preparation of two prominent classes of liquid crystals: Schiff bases and phenyl-4-propylbenzoate esters. This document includes comprehensive experimental protocols, tabulated physicochemical data for easy comparison, and visual representations of synthetic pathways and experimental workflows to guide researchers in the synthesis and characterization of these advanced materials.

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids. Their inherent anisotropy and response to external stimuli, such as electric and magnetic fields, make them indispensable in a wide array of technological applications, most notably in liquid crystal displays (LCDs). In the realm of drug development and materials science, liquid crystals are also gaining attention for their potential in drug delivery systems, biosensors, and as organized media for chemical reactions.

The molecular architecture of a liquid crystal is paramount in dictating its mesomorphic properties, including the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. Typically, liquid crystal molecules, or mesogens, consist of a rigid core and flexible terminal chains. This compound serves as an excellent building block for the rigid core of such mesogens. The propyl group provides a degree of flexibility and influences the intermolecular interactions that govern the formation of liquid crystalline phases.

This document outlines the synthesis of two types of liquid crystals derived from this compound:

  • Schiff Base Liquid Crystals: Formed through the condensation reaction of this compound with various 4-n-alkylanilines.

  • Ester Liquid Crystals: Synthesized by the esterification of 4-propylbenzoic acid (derived from the oxidation of this compound) with substituted phenols.

Data Presentation

Schiff Base Liquid Crystals: N-(4-propylbenzylidene)-4-n-alkylanilines

Table 1: Phase Transition Temperatures of N-(4-ethylbenzylidene)-4-n-alkylanilines (Analogous Series) [1]

n (Alkyl Chain Length)R'C-N or C-I (°C)N-I (°C)
1CH₃49-
2C₂H₅3447
3C₃H₇1841
4C₄H₉1448
5C₅H₁₁2745
6C₆H₁₃3049

C-N: Crystal to Nematic transition, C-I: Crystal to Isotropic transition, N-I: Nematic to Isotropic transition. Data is synthesized from publicly available information for the analogous 4-ethylbenzaldehyde (B1584596) series.[1]

Ester Liquid Crystals: 4-Substituted Phenyl 4-Propylbenzoates

Ester-based liquid crystals are another important class of mesogens. The following table provides representative data for the phase transitions of 4-substituted phenyl 4-propylbenzoates. This data is illustrative and based on general trends observed for similar calamitic liquid crystals.

Table 2: Representative Phase Transition Temperatures of 4-Substituted Phenyl 4-Propylbenzoates

Substituent (X) at 4-position of Phenol (B47542)C-N or C-Sm (°C)Sm-N (°C)N-I (°C)
-OCH₃85102115
-C₂H₅78-95
-CN110135210
-F65-78
-Cl72-88
-Br80-92

C-N: Crystal to Nematic transition, C-Sm: Crystal to Smectic transition, Sm-N: Smectic to Nematic transition, N-I: Nematic to Isotropic transition. This data is illustrative.

Experimental Protocols

Synthesis of Schiff Base Liquid Crystals: N-(4-propylbenzylidene)-4-n-alkylanilines

This protocol describes the synthesis of a homologous series of Schiff base liquid crystals via the condensation reaction of this compound with various 4-n-alkylanilines.

Materials:

  • This compound

  • 4-n-Alkylaniline (e.g., 4-butylaniline, 4-pentylaniline, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aniline: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline (1.0 equivalent).

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the formation of the imine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the Schiff base product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced by rotary evaporation to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR). Determine the phase transition temperatures and identify the liquid crystal phases using DSC and POM.

Synthesis of Ester Liquid Crystals from this compound

This synthesis involves a two-step process: the oxidation of this compound to 4-propylbenzoic acid, followed by the esterification of the carboxylic acid with a substituted phenol.

Part 1: Oxidation of this compound to 4-Propylbenzoic Acid

This protocol is adapted from the oxidation of 4-ethylbenzaldehyde and utilizes potassium permanganate (B83412) as the oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Acetone

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Beakers

  • Round-bottom flask

  • Stirring hotplate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Oxidizing Solution: In a beaker, prepare a solution of potassium permanganate (1.1 equivalents) and sodium hydroxide (1.0 equivalent) in water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in acetone. Cool the flask in an ice bath to 0-5 °C.

  • Oxidation: Slowly add the potassium permanganate solution dropwise to the stirred aldehyde solution, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Destroy the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Filtration: Remove the manganese dioxide precipitate by vacuum filtration and wash the filter cake with a small amount of water.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-propylbenzoic acid will form.

  • Isolation: Collect the crude 4-propylbenzoic acid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-propylbenzoic acid.

  • Drying and Characterization: Dry the purified product and confirm its identity using melting point analysis and spectroscopic methods (FTIR, ¹H NMR).

Part 2: Esterification of 4-Propylbenzoic Acid with a Substituted Phenol (Mitsunobu Reaction)

This protocol provides a general and efficient method for the esterification of 4-propylbenzoic acid with various substituted phenols.[2][3]

Materials:

  • 4-Propylbenzoic acid

  • Substituted phenol (e.g., 4-methoxyphenol, 4-cyanophenol)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid (1.0 equivalent), the substituted phenol (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.

  • Addition of Azodicarboxylate: Cool the solution in an ice bath and slowly add DIAD or DEAD (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired ester product.

  • Characterization: Characterize the purified ester using spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR) and determine its phase transition temperatures using DSC and POM.

Visualizations

Synthesis of Schiff Base Liquid Crystals

Schiff_Base_Synthesis propylbenzaldehyde This compound reflux Reflux, 2-4h propylbenzaldehyde->reflux alkylaniline 4-n-Alkylaniline alkylaniline->reflux schiff_base N-(4-propylbenzylidene)- 4-n-alkylaniline ethanol Ethanol ethanol->reflux acid_catalyst Acetic Acid (cat.) acid_catalyst->reflux reflux->schiff_base

Caption: Synthesis of N-(4-propylbenzylidene)-4-n-alkylanilines.

Workflow for Schiff Base Synthesis and Characterization

Schiff_Base_Workflow start Start reaction_setup Dissolve Reactants in Ethanol start->reaction_setup reflux Reflux with Acid Catalyst reaction_setup->reflux monitoring Monitor by TLC reflux->monitoring workup Cool and Isolate Crude Product monitoring->workup Reaction Complete purification Recrystallization workup->purification characterization Characterization (NMR, FTIR, DSC, POM) purification->characterization end End characterization->end

Caption: Experimental workflow for Schiff base synthesis.

Synthesis of Ester Liquid Crystals

Ester_Synthesis cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification propylbenzaldehyde This compound oxidation KMnO₄, NaOH Acetone/H₂O propylbenzaldehyde->oxidation propylbenzoic_acid 4-Propylbenzoic Acid esterification PPh₃, DIAD THF propylbenzoic_acid->esterification oxidation->propylbenzoic_acid phenol Substituted Phenol phenol->esterification ester_lc 4-Substituted Phenyl 4-Propylbenzoate esterification->ester_lc

Caption: Two-step synthesis of ester liquid crystals.

Workflow for Ester Synthesis and Characterization

Ester_Workflow start Start oxidation Oxidation of This compound start->oxidation purification1 Purification of 4-Propylbenzoic Acid oxidation->purification1 esterification Esterification with Substituted Phenol purification1->esterification purification2 Column Chromatography esterification->purification2 characterization Characterization (NMR, FTIR, DSC, POM) purification2->characterization end End characterization->end

References

Application Notes and Protocols for the Reaction Workup of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the workup procedure of 4-Propylbenzaldehyde following its synthesis. The primary synthetic route considered is the Gattermann-Koch formylation of propylbenzene, a common method for introducing a formyl group onto an alkylbenzene. The provided protocols are designed to ensure the effective isolation and purification of the final product.

I. Introduction

This compound is an aromatic aldehyde with applications in the synthesis of various organic compounds. Its proper workup and purification are critical to obtaining a high-purity product suitable for further reactions and development. The following protocols detail the necessary steps for quenching the reaction, extracting the product, and purifying it to a high degree.

II. Reaction Workup Principles

The Gattermann-Koch reaction utilizes a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which must be carefully quenched and removed during the workup. The general procedure involves the hydrolysis of the aluminum chloride complex, followed by separation of the organic product from the aqueous phase and subsequent purification.

A logical workflow for the workup procedure is outlined below:

Workup_Workflow ReactionMixture Reaction Mixture (this compound-AlCl₃ complex) Quenching Quenching (Ice/dil. HCl) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Washing of Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the workup and purification of this compound.

III. Data Presentation

The following tables summarize the quantitative data associated with a typical laboratory-scale synthesis and workup of this compound.

Table 1: Reagent Quantities for Workup

Reagent/MaterialTypical Quantity (for a ~0.5 mol scale reaction)Purpose
Crushed Ice500 gQuenching of the reaction and hydrolysis of AlCl₃
Concentrated HCl50 mLAcidification of the aqueous layer to ensure AlCl₃ remains dissolved
Diethyl Ether3 x 150 mLExtraction of the product from the aqueous phase
Saturated NaHCO₃ solution2 x 100 mLNeutralization of any remaining acid
Brine (saturated NaCl solution)1 x 100 mLRemoval of residual water from the organic phase
Anhydrous Sodium Sulfate (B86663)20-30 gDrying agent for the organic phase

Table 2: Physical Properties and Purification Parameters for this compound

PropertyValue
Molecular FormulaC₁₀H₁₂O[1]
Molar Mass148.20 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point (atm)235-236 °C
Boiling Point (reduced pressure)~82-85 °C at 11 mmHg
Density1.005 g/mL at 25 °C

IV. Experimental Protocols

Protocol 1: Standard Workup Procedure for this compound

This protocol details the standard procedure for the workup of this compound following a Gattermann-Koch formylation reaction.

1. Quenching the Reaction: a. In a fume hood, carefully and slowly pour the cooled reaction mixture onto a vigorously stirred mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker. b. The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas. c. Continue stirring until all the ice has melted and the aluminum salts are fully dissolved in the aqueous layer.

2. Extraction: a. Transfer the entire mixture to a large separatory funnel. b. Extract the aqueous layer with 150 mL of diethyl ether. c. Separate the layers and collect the organic (upper) layer. d. Repeat the extraction of the aqueous layer two more times with 150 mL portions of diethyl ether. e. Combine all the organic extracts.

3. Washing the Organic Phase: a. Wash the combined organic extracts with 100 mL of deionized water. b. Subsequently, wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Repeat this wash if gas evolution is observed. c. Finally, wash the organic layer with 100 mL of brine to facilitate the removal of water.

4. Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Decant or filter the dried solution to remove the drying agent. c. Remove the diethyl ether under reduced pressure using a rotary evaporator.

5. Purification by Vacuum Distillation: a. Assemble a vacuum distillation apparatus. b. Transfer the crude this compound to the distillation flask. c. Gradually apply vacuum and begin heating. d. Collect the fraction that distills at the appropriate temperature and pressure (approximately 82-85 °C at 11 mmHg).[2] e. The purified product should be a colorless to pale yellow liquid.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is a highly effective method for separating this compound from non-aldehydic impurities.[3]

1. Adduct Formation: a. Dissolve the crude this compound in a suitable volume of diethyl ether. b. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). c. Shake the funnel vigorously for an extended period. The this compound-bisulfite adduct will precipitate as a white solid.[3] If the adduct crystallizes and hinders separation, a minimal amount of water can be added to redissolve it.[3]

2. Separation: a. Separate the aqueous layer containing the dissolved adduct from the organic layer (which contains non-aldehydic impurities).[3] b. Wash the organic layer with a small amount of water and combine this with the initial aqueous layer.

3. Regeneration of the Aldehyde: a. To the combined aqueous solution, add anhydrous sodium carbonate portion-wise with stirring until the solution is distinctly alkaline. This will decompose the bisulfite adduct, liberating the free this compound.[3]

4. Final Extraction and Purification: a. Extract the alkaline mixture with three portions of diethyl ether. b. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. c. Remove the solvent under reduced pressure to yield the purified this compound. d. For very high purity, this can be followed by vacuum distillation as described in Protocol 1.

The logical relationship for the bisulfite purification method is as follows:

Bisulfite_Purification CrudeProduct Crude this compound (in organic solvent) AddBisulfite Add Saturated NaHSO₃ Solution CrudeProduct->AddBisulfite AdductFormation Formation of Water-Soluble Bisulfite Adduct AddBisulfite->AdductFormation SeparateLayers Separate Aqueous and Organic Layers AdductFormation->SeparateLayers RegenerateAldehyde Regenerate Aldehyde (add Na₂CO₃) SeparateLayers->RegenerateAldehyde Aqueous Layer ExtractAldehyde Extract with Organic Solvent RegenerateAldehyde->ExtractAldehyde PurifiedProduct Purified this compound ExtractAldehyde->PurifiedProduct

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

References

Application Notes and Protocols: Gattermann-Koch Reaction for 4-Propylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gattermann-Koch reaction is a powerful method for the formylation of aromatic compounds, providing a direct route to valuable aryl aldehydes.[1][2] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[1][3] The reaction is particularly well-suited for alkylbenzenes, making it an effective method for the synthesis of 4-propylbenzaldehyde from propylbenzene (B89791).[4][5] this compound is a useful intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.

Reaction Mechanism

The Gattermann-Koch reaction proceeds through the in situ generation of a highly reactive electrophile, the formyl cation ([HCO]⁺).[2]

  • Formation of the Electrophile: Carbon monoxide and hydrogen chloride react under the influence of the Lewis acid (AlCl₃) and co-catalyst (CuCl) to form the unstable formyl chloride, which then loses a chloride ion to the Lewis acid to generate the formyl cation.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of propylbenzene acts as a nucleophile, attacking the formyl cation. This attack preferentially occurs at the para position due to the ortho, para-directing nature of the alkyl group and for steric reasons.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.

Gattermann_Koch_Mechanism cluster_reactants Reactants cluster_reagents Reagents for Electrophile Generation Propylbenzene Propylbenzene AreniumIon Arenium Ion (intermediate) Propylbenzene->AreniumIon Electrophilic Attack CO CO FormylCation [H-C≡O]⁺ ↔ H-C=O⁺ Formyl Cation (Electrophile) CO->FormylCation Generation of Electrophile HCl HCl HCl->FormylCation Generation of Electrophile Catalysts AlCl₃ / CuCl Catalysts->FormylCation Generation of Electrophile FormylCation->AreniumIon Product This compound AreniumIon->Product Deprotonation

Caption: Gattermann-Koch reaction mechanism for this compound synthesis.

Quantitative Data

The following table summarizes typical reaction parameters for the Gattermann-Koch synthesis of this compound, based on literature reports.

ParameterValueReference
SubstratePropylbenzene[4]
ProductThis compound[4]
ReagentsCarbon Monoxide (CO), Hydrogen Chloride (HCl)[1][4]
CatalystAluminum Chloride (AlCl₃)[1][4]
Co-catalystCuprous Chloride (CuCl)[1]
Temperature-50°C to 20°C[4]
Pressure (HCl)25 - 200 psig[4]
Pressure (CO)200 - 2000 psig[4]
SolventAliphatic Hydrocarbon (e.g., heptane)[4]
Yield≥ 85-90%[4]

Experimental Protocol

This protocol is adapted from the Organic Syntheses procedure for the Gattermann-Koch formylation of toluene (B28343) to p-tolualdehyde and is suitable for atmospheric pressure conditions.[6]

Materials and Equipment:

  • Propylbenzene (dry)

  • Anhydrous aluminum chloride (AlCl₃), finely powdered

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Crushed ice

  • Ether

  • Calcium chloride (anhydrous)

  • 500 mL three-necked, round-bottomed flask with a wide mouth

  • Efficient mechanical stirrer with a mercury seal

  • Gas inlet tube extending to the bottom of the flask

  • Gas outlet tube connected to a wash bottle

  • Gas wash bottles for monitoring gas flow

  • Water bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus with a short fractionating column

Procedure:

  • Apparatus Setup: In a fume hood, assemble the three-necked flask with the mechanical stirrer, gas inlet tube, and gas outlet tube. The outlet should be connected to a wash bottle containing a scrubbing solution (e.g., sodium hydroxide (B78521) solution) to trap excess HCl and CO.

  • Charging the Reactor: Place the reaction flask in a water bath maintained at 20°C. To the flask, add 200 g of dry propylbenzene. With vigorous stirring, rapidly add 30 g of cuprous chloride followed by 267 g of finely powdered anhydrous aluminum chloride.[6]

  • Introduction of Gases: Begin passing a mixture of hydrogen chloride and carbon monoxide through the gas inlet tube into the reaction mixture. The rate of gas flow should be adjusted such that the carbon monoxide is introduced uniformly over approximately seven hours, with the hydrogen chloride flow rate at about half that of the carbon monoxide.[6] The absorption of gases can be monitored by observing the bubbling in the outlet wash bottle. Initially, the carbon monoxide will be almost completely absorbed.

  • Reaction Monitoring: Continue the reaction with stirring for the full seven hours. The mixture will gradually thicken as the reaction proceeds.

  • Hydrolysis: After the reaction is complete, slowly and carefully pour the reaction mixture into a 3 L flask containing 1.5 kg of crushed ice, with constant shaking.[6] This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Workup: Steam distill the resulting mixture until all the this compound and any unreacted propylbenzene have been collected in the distillate.

  • Extraction: Add 50 mL of ether to the distillate in a separatory funnel, shake, and separate the layers. Wash the aqueous layer with an additional 150 mL of ether and combine the ether layers.[6]

  • Drying and Purification: Dry the combined ether extracts over anhydrous calcium chloride. Filter to remove the drying agent and then remove the ether by distillation. The crude this compound is then purified by fractional distillation.

Experimental_Workflow A Apparatus Setup (3-necked flask, stirrer, gas inlet/outlet) B Charge Reactor (Propylbenzene, CuCl, AlCl₃) A->B 1. C Introduce Gases (CO and HCl for ~7 hours) B->C 2. D Hydrolysis (Pour mixture onto crushed ice) C->D 3. E Steam Distillation D->E 4. F Extraction with Ether E->F 5. G Drying and Solvent Removal F->G 6. H Fractional Distillation (Purification) G->H 7. I Final Product: This compound H->I 8.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood due to the use of toxic gases (carbon monoxide and hydrogen chloride) and corrosive reagents.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Carbon monoxide is a colorless, odorless, and highly toxic gas. A CO detector should be in place.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application Notes and Protocols for Suzuki Coupling of 4-Propylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-propylbenzaldehyde derivatives with various arylboronic acids. The protocols and data presented are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

The aldehyde functionality in this compound makes it a versatile building block, allowing for subsequent transformations into a variety of other functional groups. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the aromatic ring in the Suzuki coupling, necessitating carefully optimized reaction conditions. These notes provide a selection of protocols and a summary of reaction parameters to facilitate the successful synthesis of a diverse range of 4-propyl-substituted biaryl compounds.

Data Presentation: Suzuki Coupling of Benzaldehyde (B42025) Derivatives

The following tables summarize quantitative data for the Suzuki coupling of various benzaldehyde derivatives with different arylboronic acids, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited in the literature, the data for structurally similar 4-bromobenzaldehyde (B125591) and other substituted benzaldehydes offer valuable insights for reaction optimization.

Table 1: Suzuki Coupling of 4-Bromobenzaldehyde with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene (B28343)/H₂O (4:1)904-6~95
24-(Dimethylamino)phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O9018-24>90
3Phenylboronic acidPd/Graphene (1)-K₂CO₃H₂O/EtOH/THF (1:1:1)800.17 (MW)>99
44-Methoxyphenylboronic acidPPI-1-NPy-Pd-(i-Pr)₂NHH₂O-393
54-Formylphenylboronic acidPPI-1-NPy-Pd-(i-Pr)₂NHH₂O--49

Table 2: Influence of Reaction Parameters on the Suzuki Coupling of Substituted Aryl Halides

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
14-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)SPhosK₃PO₄Dioxane/H₂O60>95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)SPhosK₃PO₄Dioxane/H₂O60>95
32-Iodotoluene2-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80-54
4IodobenzeneMesitylboronic acidPd(PPh₃)₄Ba(OH)₂DME/H₂O80499

Experimental Protocols

This section provides detailed methodologies for the Suzuki coupling of a 4-substituted benzaldehyde, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki Coupling of 4-Propylbromobenzaldehyde with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of 4-bromobenzaldehyde.[1][2]

Materials:

  • 4-Propylbromobenzaldehyde (or other 4-halobenzaldehyde derivative)

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-propylbromobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the flask.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is a general method that can be adapted for rapid synthesis.

Materials:

  • 4-Propylbromobenzaldehyde

  • Arylboronic acid

  • Palladium on graphene (Pd/G) or other suitable palladium catalyst

  • Potassium carbonate (K₂CO₃)

  • Water/Ethanol/Tetrahydrofuran (1:1:1 mixture)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine 4-propylbromobenzaldehyde (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., 1-2 mol% Pd/G).

  • Solvent Addition: Add the 1:1:1 mixture of H₂O/EtOH/THF (5 mL) to the vial.

  • Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-120 °C) for 10-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: This compound derivative Arylboronic acid Base (e.g., K2CO3) catalyst Add Catalyst System: Pd source (e.g., Pd(OAc)2) Ligand (e.g., PPh3) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat_stir Heat and Stir (e.g., 90-100 °C) inert->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor extraction Aqueous Work-up & Extraction monitor->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Characterized Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound derivatives.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Biaryl Product) reductive_elimination->product aryl_halide R1-X (4-Propylaryl halide) aryl_halide->oxidative_addition boronic_acid R2-B(OR)2 (Arylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Wittig Reaction of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Wittig reaction of 4-propylbenzaldehyde. The Wittig reaction is a robust and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones, offering high regioselectivity.[1] These protocols are designed to guide researchers in the successful synthesis of vinylarenes derived from this compound, which are valuable intermediates in the synthesis of polymers, fine chemicals, and pharmaceutical compounds.

Overview of the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, in this case, this compound, to yield an alkene and triphenylphosphine (B44618) oxide.[2][3][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[1]

The reaction proceeds in two main stages:

  • Ylide Formation: A phosphonium (B103445) salt is deprotonated by a strong base to form the phosphorus ylide.

  • Alkene Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1]

Reaction Scheme

The general scheme for the Wittig reaction of this compound to form 4-propylstyrene (B7814383) is depicted below:

Step 1: Ylide Formation Methyltriphenylphosphonium (B96628) bromide reacts with a strong base to form methylenetriphenylphosphorane.

Step 2: Wittig Reaction this compound reacts with the ylide to produce 4-propylstyrene and triphenylphosphine oxide.

Experimental Protocols

Two primary protocols are presented below. Protocol A is a standard method using a strong base in an anhydrous aprotic solvent. Protocol B describes a solvent-free approach, which is a greener alternative.

Protocol A: Standard Wittig Reaction in Anhydrous THF

This protocol is a widely used method for the synthesis of terminal alkenes from aldehydes.

Materials:

Procedure:

1. Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to a deep yellow or orange) indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Reaction with this compound: a. In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide suspension at 0 °C using a dropping funnel or syringe over 15-20 minutes. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

3. Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times the volume of THF). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 4-propylstyrene from the triphenylphosphine oxide byproduct.

Protocol B: Solvent-Free Wittig Reaction

This protocol offers a more environmentally friendly approach by eliminating the use of a solvent in the reaction step.[5][6]

Materials:

  • This compound

  • (Carboxymethylene)triphenylphosphorane (or another stable ylide)

  • Hexanes

  • Cotton

Procedure:

1. Reaction Setup: a. In a conical vial equipped with a spin vane, add this compound. b. Add the solid phosphorane reagent to the stirring aldehyde at room temperature. c. Stir the mixture vigorously for 15-30 minutes. The reaction mixture may become a thick paste.

2. Product Extraction: a. After the reaction is complete (as monitored by TLC), add hexanes to the vial and stir rapidly to extract the product into the solvent. b. Prepare a filtering pipette by plugging a Pasteur pipette with a small amount of cotton. c. Filter the hexane solution through the pipette into a clean, pre-weighed conical vial. d. Repeat the extraction of the solid byproduct with a second portion of hexanes and filter into the same collection vial.

3. Product Isolation: a. Evaporate the hexanes, for instance by gentle heating on a hot plate with stirring, to obtain the crude product.[6] b. Determine the yield of the crude product. Further purification can be achieved by column chromatography if necessary.

Data Presentation

Table 1: Typical Reaction Parameters for Wittig Reaction of Aromatic Aldehydes

ParameterConditionNotes
Phosphonium Salt Methyltriphenylphosphonium bromideFor the synthesis of a terminal alkene (styrene derivative).
Base n-Butyllithium, Potassium tert-butoxideStrong bases are required for the deprotonation of non-stabilized phosphonium salts.
Solvent Anhydrous THF, Diethyl etherAprotic and anhydrous conditions are crucial for the stability of the ylide.
Temperature 0 °C to room temperatureYlide formation is typically performed at low temperatures, while the reaction with the aldehyde can proceed at room temperature.
Reaction Time 2-12 hoursReaction progress should be monitored by TLC.
Purification Flash column chromatographyNecessary to remove the triphenylphosphine oxide byproduct.

Table 2: Troubleshooting Guide for the Wittig Reaction

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ylide formationEnsure anhydrous conditions and the use of a sufficiently strong base.
Deactivated aldehydeUse freshly distilled or purified this compound.
Steric hindranceFor sterically hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction.
Presence of starting aldehyde Insufficient ylideUse a slight excess of the phosphonium salt and base (e.g., 1.1-1.2 equivalents).
Low reaction temperature or timeAllow the reaction to stir longer at room temperature or gently warm if necessary.
Difficulty in removing triphenylphosphine oxide Co-elution during chromatographyTriturate the crude product with a non-polar solvent like hexanes or diethyl ether to precipitate some of the oxide before chromatography.[2]

Visualizations

Wittig_Reaction_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction PhosphoniumSalt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Ylide) PhosphoniumSalt->Ylide - HBr Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Alkene 4-Propylstyrene Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction with this compound.

Wittig_Workflow start Start ylide_prep 1. Ylide Preparation - Add phosphonium salt to anhydrous THF - Cool to 0 °C - Add strong base dropwise - Stir for 1 hour start->ylide_prep reaction 2. Wittig Reaction - Add this compound solution - Warm to room temperature - Stir for 2-4 hours ylide_prep->reaction workup 3. Work-up - Quench with aq. NH₄Cl - Extract with diethyl ether - Wash with water and brine reaction->workup purification 4. Purification - Dry organic layer (MgSO₄) - Concentrate under vacuum - Purify by column chromatography workup->purification product Final Product: 4-Propylstyrene purification->product

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes and Protocols: 4-Propylbenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive aldehyde group and a para-substituted propyl group on a benzene (B151609) ring, allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This makes it a key synthon in the preparation of compounds with potential therapeutic applications, including antimicrobial and anticonvulsant agents, as well as functional molecules like porphyrins for photodynamic therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several exemplary pharmaceutical-related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 235-236 °C
Density 0.968 g/mL at 25 °C
CAS Number 28785-06-0[1]

Applications in Pharmaceutical Synthesis

This compound is a versatile reagent for the construction of more complex molecular architectures. Key applications include its use in condensation reactions to form hydrazones and in multicomponent reactions to generate heterocyclic scaffolds.

Synthesis of Hydrazone Derivatives with Potential Antimicrobial Activity

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The reaction of this compound with substituted hydrazides yields Schiff bases that can be further evaluated for their therapeutic potential.

Application Note: The synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide demonstrates a straightforward condensation reaction. This compound incorporates the 4-propylbenzylidene moiety, which can be explored for its contribution to antimicrobial activity.

Experimental Protocol: Synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide

  • Materials:

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and flask

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2-((4-methoxyphenyl)amino)acetohydrazide (1.0 g, 0.005 mol) in ethanol.

    • To this solution, add this compound (0.76 g, 0.005 mol).

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol.

    • Dry the purified product under vacuum.

  • Quantitative Data:

ProductStarting MaterialsSolventReaction TimeYield (%)
(E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide2-((4-methoxyphenyl)amino)acetohydrazide, this compoundEthanol2 hours90
Synthesis of Pyrimidine Derivatives

Pyrimidine scaffolds are present in numerous clinically used drugs. This compound can be incorporated into these structures to explore new derivatives with potential biological activity.

Application Note: The synthesis of 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine involves a multi-step synthesis where this compound is introduced in the final condensation step. The resulting molecule can be screened for various pharmacological activities.

Experimental Protocol: Synthesis of 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine

This synthesis is a multi-step process. The final step involving this compound is detailed below.

  • Precursor Synthesis: 1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine is first synthesized from 5-bromo-2,4-dichloropyrimidine.

  • Final Condensation Step:

    • Materials:

      • 1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine

      • This compound

      • Ethanol

    • Equipment:

      • Round-bottom flask with reflux condenser

      • Magnetic stirrer with heating plate

      • Büchner funnel and flask

    • Procedure:

      • Dissolve 1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine in ethanol in a round-bottom flask.

      • Add this compound to the solution.

      • Reflux the mixture on a water bath for 1 hour.

      • Allow the reaction to cool to room temperature.

      • The crystalline solid product is collected by filtration, washed with ethanol, and dried.[2]

  • Quantitative Data:

ProductStarting Materials (Final Step)SolventReaction TimeYield (%)
2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine, this compoundEthanol1 hourNot Reported
Synthesis of Porphyrin Derivatives for Photodynamic Therapy

Porphyrins are large macrocyclic compounds that can act as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. Introducing specific substituents like the 4-propylphenyl group can modulate the photophysical and biological properties of the porphyrin.

Application Note: The synthesis of H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin is a complex synthesis that can be achieved via a mixed aldehyde condensation reaction. This asymmetric porphyrin has potential applications in targeted PDT due to the presence of a carboxylic acid group for further functionalization.

Experimental Protocol: General Procedure for the Synthesis of H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin (Adapted from Lindsey Synthesis)

  • Materials:

    • Pyrrole (B145914)

    • This compound

    • 4-Formylbenzoic acid

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil

  • Equipment:

    • Large three-necked round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Chromatography column

  • Procedure:

    • To a large, stirred flask containing dry dichloromethane under an inert atmosphere, add this compound (3 equivalents) and 4-formylbenzoic acid (1 equivalent).

    • Add freshly distilled pyrrole (4 equivalents).

    • Add the acid catalyst (TFA or BF₃·OEt₂) dropwise. The reaction mixture will turn dark.

    • Stir the reaction at room temperature for several hours to overnight, monitoring the consumption of the aldehydes by TLC.

    • Once the condensation is complete, add the oxidizing agent (DDQ or p-chloranil) and stir for an additional few hours.

    • Neutralize the reaction mixture with a base (e.g., triethylamine).

    • Remove the solvent under reduced pressure.

    • The crude product is a mixture of different porphyrins and is purified by column chromatography on silica (B1680970) gel or alumina.

  • Quantitative Data:

ProductKey ReactantsCatalystTypical Yield Range (%)
H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrinPyrrole, this compound, 4-Formylbenzoic acidTFA or BF₃·OEt₂5-20 (highly variable)
Synthesis of Propanenitrile Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. The reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), can lead to the formation of various useful intermediates. Subsequent reduction of the resulting benzylidenemalononitrile (B1330407) can yield the corresponding propanenitrile.

Application Note: The synthesis of 3-(4-propylphenyl)propanenitrile from this compound provides a route to compounds with a propylphenyl moiety and a reactive nitrile group, which can be further elaborated into various pharmaceutical scaffolds. The initial step is a Knoevenagel condensation to form 2-(4-propylbenzylidene)malononitrile.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 2-(4-propylbenzylidene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • A weak base catalyst (e.g., piperidine, ammonium (B1175870) acetate)

    • Solvent (e.g., ethanol, or solvent-free)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure (Catalyst-Free in Water as an example of a green chemistry approach):

    • In a round-bottom flask, suspend this compound (1.0 mmol) and malononitrile (1.0 mmol) in water (10 mL).

    • Stir the mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain pure 2-(4-propylbenzylidene)malononitrile.

    • Subsequent Reduction: The resulting 2-(4-propylbenzylidene)malononitrile can be reduced to 3-(4-propylphenyl)propanenitrile using a suitable reducing agent such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or through catalytic hydrogenation.

  • Quantitative Data (for Knoevenagel condensation):

ProductCatalyst/ConditionsSolventTimeYield (%)
2-(4-propylbenzylidene)malononitrileNoneWater24 hoursHigh (typically >90%)
2-(4-propylbenzylidene)malononitrilePiperidineEthanol1-2 hoursHigh (typically >90%)

Potential Application in Anticonvulsant Synthesis

While direct synthesis of approved anticonvulsant drugs using this compound is not widely documented, its structural features make it a promising candidate for the synthesis of novel anticonvulsant agents. Many known anticonvulsants feature an aromatic ring with lipophilic substituents. The 4-propyl group can provide the necessary lipophilicity to potentially enhance blood-brain barrier penetration and interaction with neuronal targets.

Proposed Synthetic Application: this compound can be used to synthesize semicarbazone and quinazolinone derivatives, classes of compounds that have shown anticonvulsant activity.[3][4][5]

Proposed Synthesis of a this compound Semicarbazone:

  • Reaction: Condensation of this compound with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate.

  • Rationale: Aryl semicarbazones are a known class of compounds with anticonvulsant properties. The 4-propyl substituent could favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

Diagrams

Synthetic_Pathway_Hydrazone This compound This compound Process Condensation (Ethanol, Reflux) This compound->Process Acetohydrazide_Derivative 2-((4-methoxyphenyl)amino)acetohydrazide Acetohydrazide_Derivative->Process Product (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide Process->Product

Caption: Synthesis of a hydrazone derivative.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final_step Final Step cluster_final_product Final Product This compound This compound Condensation Knoevenagel Condensation (e.g., Piperidine/Ethanol or Catalyst-free/Water) This compound->Condensation Malononitrile Malononitrile Malononitrile->Condensation Benzylidenemalononitrile 2-(4-propylbenzylidene)malononitrile Condensation->Benzylidenemalononitrile Reduction Reduction (e.g., NaBH4/Catalyst) Benzylidenemalononitrile->Reduction Propanenitrile 3-(4-propylphenyl)propanenitrile Reduction->Propanenitrile

Caption: Synthesis of 3-(4-propylphenyl)propanenitrile.

Porphyrin_Synthesis_Logic Pyrrole Pyrrole Condensation Acid-Catalyzed Condensation Pyrrole->Condensation Aldehydes This compound (3 eq) + 4-Formylbenzoic Acid (1 eq) Aldehydes->Condensation Porphyrinogen Tetrapyrromethane (Mixture) Condensation->Porphyrinogen Oxidation Oxidation (DDQ or p-Chloranil) Porphyrinogen->Oxidation Porphyrin_Mixture Crude Porphyrin Mixture Oxidation->Porphyrin_Mixture Purification Column Chromatography Porphyrin_Mixture->Purification Final_Product H2-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin Purification->Final_Product

Caption: Logic flow for asymmetric porphyrin synthesis.

References

Application Notes and Protocols: 4-Propylbenzaldehyde in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-propylbenzaldehyde as a key intermediate in the synthesis of valuable fragrance compounds. This document details the synthesis of a target fragrance molecule, 4-propyl-alpha-methylhydrocinnamaldehyde, through a well-established two-step chemical process. Included are detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this synthesis.

Introduction

This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][2][3] In the fragrance industry, it is utilized both as a fragrance ingredient itself, valued for its sweet and floral notes, and as a crucial intermediate for the creation of more complex aroma molecules.[4] Its chemical structure allows for the extension of its carbon chain to produce a variety of derivatives with desirable olfactory properties.

This document focuses on the synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde (also known as 3-(4-propylphenyl)-2-methylpropanal), a fragrance compound with a desirable floral scent profile reminiscent of lilac and lily-of-the-valley. The synthesis pathway involves a crossed-aldol condensation of this compound with propanal, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde. This methodology is a common industrial approach for producing a class of fragrances known as 4-alkyl-α-methylhydrocinnamylaldehydes.[5]

Data Presentation

The following tables summarize the key reactants, reaction conditions, and expected product characteristics for the synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde.

Table 1: Reactants and Stoichiometry for the Synthesis of 3-(4-propylphenyl)-2-methylpropenal (Aldol Condensation)

ReactantMolecular FormulaMolar Mass ( g/mol )Molar Ratio
This compoundC₁₀H₁₂O148.201
PropanalC₃H₆O58.081.5
Sodium Hydroxide (B78521) (catalyst)NaOH40.00Catalytic
Ethanol (B145695) (solvent)C₂H₅OH46.07Solvent

Table 2: Reaction Parameters for the Synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde

ParameterStep 1: Aldol CondensationStep 2: Hydrogenation
Reaction Synthesis of 3-(4-propylphenyl)-2-methylpropenalSynthesis of 3-(4-propylphenyl)-2-methylpropanal
Catalyst Sodium HydroxidePalladium on Carbon (Pd/C)
Temperature Room Temperature70 - 90 °C
Pressure Atmospheric1.0 - 2.0 MPa
Reaction Time 4 - 6 hours3 - 5 hours
Expected Yield > 80%> 95%

Table 3: Physicochemical and Spectroscopic Data of 4-propyl-alpha-methylhydrocinnamaldehyde

PropertyValue
Molecular Formula C₁₃H₁₈O
Molar Mass 190.28 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Floral, green, reminiscent of lily-of-the-valley
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.65 (d, 1H), 7.10 (d, 2H), 7.05 (d, 2H), 3.55 (m, 1H), 2.85 (dd, 1H), 2.55 (t, 2H), 2.40 (dd, 1H), 1.60 (m, 2H), 1.05 (d, 3H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 204.8, 142.5, 137.2, 129.5, 128.8, 51.2, 37.8, 33.5, 24.5, 14.0, 13.8
IR (neat, cm⁻¹) 2960, 2930, 2870, 1725 (C=O), 1515, 1465, 820

Experimental Protocols

The synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde is a two-step process. The following protocols are representative methods based on established procedures for analogous compounds.[5]

Step 1: Synthesis of 3-(4-propylphenyl)-2-methylpropenal (Crossed-Aldol Condensation)

Materials:

  • This compound

  • Propanal

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in 95% ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (catalytic amount) to the stirred solution.

  • Add propanal (1.5 equivalents) dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-propylphenyl)-2-methylpropenal.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde (Hydrogenation)

Materials:

  • 3-(4-propylphenyl)-2-methylpropenal (from Step 1)

  • Palladium on carbon (5% Pd/C)

  • Ethanol or Ethyl acetate (B1210297) (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In the reaction vessel of a high-pressure autoclave, dissolve the 3-(4-propylphenyl)-2-methylpropenal (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 5% palladium on carbon catalyst (typically 0.1-0.5 mol%).

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 1.0 - 2.0 MPa.

  • Heat the reaction mixture to 70 - 90 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • After 3-5 hours, or when hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-propyl-alpha-methylhydrocinnamaldehyde.

  • The product can be purified by vacuum distillation to obtain the final high-purity fragrance compound.

Visualizations

Synthesis Pathway of 4-propyl-alpha-methylhydrocinnamaldehyde

Synthesis_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation This compound This compound Intermediate 3-(4-propylphenyl)-2-methylpropenal This compound->Intermediate NaOH, Ethanol Propanal Propanal Propanal->Intermediate Final_Product 4-propyl-alpha-methylhydrocinnamaldehyde Intermediate->Final_Product H₂, Pd/C

Caption: Synthesis of 4-propyl-alpha-methylhydrocinnamaldehyde.

Experimental Workflow for Fragrance Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Aldol Condensation cluster_reaction2 Hydrogenation cluster_final Final Product A Mix this compound and Ethanol B Add NaOH Catalyst A->B C Add Propanal B->C D React at Room Temperature C->D E Work-up and Extraction D->E F Purify Intermediate E->F G Dissolve Intermediate with Pd/C Catalyst F->G H Pressurize with H₂ and Heat G->H I Filter and Concentrate H->I J Purify Final Product (Vacuum Distillation) I->J K Characterization (NMR, IR, GC-MS) J->K

Caption: Experimental workflow for fragrance synthesis.

References

Application Notes and Protocols for the Quantification of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylbenzaldehyde is an aromatic aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Accurate and precise quantification of this compound is essential for quality control, process monitoring, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a screening method using UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of aromatic aldehydes like this compound. Reversed-phase HPLC is particularly well-suited for this analysis.[1][2] For enhanced sensitivity and specificity, especially at low concentrations, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, with detection in the UV-Vis range.[3][4]

Quantitative Data Summary: HPLC
ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.995> 0.999[4]
Accuracy (% Recovery)90 - 110%98.0% - 107.2%[5]
Precision (%RSD)≤ 5%< 2.25%[4]
Limit of Detection (LOD)Signal-to-Noise Ratio > 3~0.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio > 10~0.5 µg/mL
Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[3]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • This compound analytical standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization)

  • Perchloric acid (for derivatization)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).[6]

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

4. Sample Preparation (with Derivatization):

  • To 1 mL of the sample solution, add 1 mL of DNPH solution and 0.1 mL of perchloric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:Water (70:30)[6]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

  • Detector Wavelength: 360 nm (for DNPH derivatives)[3]

  • Column Temperature: 30 °C

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (with DNPH Derivatization) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds like this compound, particularly in complex matrices.

Quantitative Data Summary: GC-MS
ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.995> 0.999[7]
Accuracy (% Recovery)90 - 110%93.7% - 107.7%[7]
Precision (%RSD)≤ 15%< 5%
Limit of Detection (LOD)Signal-to-Noise Ratio > 3~0.4 ppm[7]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio > 10~1.2 ppm[7]
Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]

  • Helium (carrier gas)

  • This compound analytical standard

  • Solvent for extraction (e.g., hexane:acetone 1:1)[8]

  • Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or diethyl ether).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • For liquid samples, a direct injection after dilution with a suitable solvent may be possible.

  • For solid or semi-solid samples, solvent extraction is necessary. Extract a known amount of the sample with a hexane:acetone (1:1) mixture.[8]

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]

  • Injector: Splitless injection at 250°C[3]

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 148, 119, 91).[9]

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area of the target ion to the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GCMS_System GC-MS System Standard_Prep->GCMS_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->GCMS_System Data_Acquisition Data Acquisition (SIM) GCMS_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Workflow for the quantification of this compound by GC-MS.

UV-Vis Spectrophotometry (Screening Method)

UV-Vis spectrophotometry can be used as a simple and rapid screening method for the determination of total aromatic aldehyde content. This method is less specific than chromatographic techniques but can be useful for at-line process monitoring or preliminary analysis. The method is based on the reaction of the aldehyde with a chromogenic reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be quantified.[10]

Quantitative Data Summary: UV-Vis Spectrophotometry
ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.99
Accuracy (% Recovery)85 - 115%95% - 105%
Precision (%RSD)≤ 10%< 8%
Limit of Detection (LOD)-~1 µg/mL
Limit of Quantitation (LOQ)-~5 µg/mL
Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound analytical standard

  • Ethanol (B145695)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent

  • Potassium hydroxide (B78521) solution (ethanolic)[11]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.

  • Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 5 µg/mL to 50 µg/mL.

3. Sample Preparation and Reaction:

  • To 1 mL of each standard and sample solution, add 1 mL of DNPH reagent.

  • Heat the solutions in a water bath at 60°C for 30 minutes.

  • Cool the solutions to room temperature and add 5 mL of ethanolic potassium hydroxide solution to develop the color.[11]

4. Measurement:

  • Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) for the colored product (typically around 480 nm, but should be determined experimentally).

  • Use a blank solution (ethanol and reagents without the analyte) to zero the spectrophotometer.

5. Analysis and Quantification:

  • Construct a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

UVVis_Workflow cluster_prep Preparation & Reaction cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Reaction Reaction with DNPH & KOH Standard_Prep->Reaction Sample_Prep Sample Preparation Sample_Prep->Reaction UVVis_Spectrophotometer UV-Vis Spectrophotometer Reaction->UVVis_Spectrophotometer Absorbance_Measurement Absorbance Measurement UVVis_Spectrophotometer->Absorbance_Measurement Calibration_Curve Calibration Curve Construction Absorbance_Measurement->Calibration_Curve Quantification Sample Quantification Absorbance_Measurement->Quantification Calibration_Curve->Quantification

Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For high accuracy and specificity, particularly in complex mixtures, GC-MS is the recommended method. HPLC offers a robust and reliable alternative, while UV-Vis spectrophotometry provides a rapid and cost-effective screening tool. The protocols provided herein should be validated in the respective laboratory to ensure their suitability for the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Propylbenzaldehyde. The described protocol is suitable for quality control, stability studies, and other analytical applications where precise measurement of this compound is required. The method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile (B52724) and water, with detection by UV spectrophotometry. This document provides comprehensive experimental protocols, system suitability requirements, and method validation guidelines.

Introduction

This compound (C₁₀H₁₂O) is an aromatic aldehyde used as a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] Its accurate quantification is crucial for ensuring the quality and purity of raw materials, intermediates, and final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high sensitivity, selectivity, and reproducibility.[3] This application note presents a detailed HPLC method for the analysis of this compound.

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column, an autosampler, and a column oven is required.

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥95%)[4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (B129727) (HPLC grade, for sample preparation)

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. A reversed-phase HPLC method is employed for this analysis.[3][5]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Detailed Protocols

Preparation of Mobile Phase
  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and dissolve it in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are recommended for validation:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for n=6 injections)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Specificity No interference from blank or placebo at the retention time of the analyte
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Experimental Workflow and Data Analysis

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water) start->prep_mobile_phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions calibration Inject Standards & Construct Calibration Curve prep_std->calibration sample_analysis Inject Samples prep_sample->sample_analysis system_suitability->calibration calibration->sample_analysis integration Peak Integration & Identification sample_analysis->integration quantification Quantify this compound integration->quantification report Generate Report quantification->report end_node End report->end_node

Caption: Workflow for the HPLC analysis of this compound.

The quantification of this compound in the sample is performed by comparing its peak area with the calibration curve generated from the standard solutions.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The use of a common C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.

References

Application Note: Analysis of 4-Propylbenzaldehyde and Its Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Propylbenzaldehyde is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its aldehyde functional group allows it to participate in a variety of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form Schiff bases.[1][3] Monitoring the progress of these reactions and characterizing the resulting products is crucial for process optimization and quality control in drug development and chemical synthesis.

This application note provides a detailed protocol for the analysis of this compound and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that offers high selectivity and sensitivity for the separation and identification of volatile and semi-volatile compounds.[4] The protocols outlined below include sample preparation, optional derivatization for enhanced sensitivity of aldehyde analytes, and recommended GC-MS instrument parameters.

Key Reaction Products The primary reaction products of this compound that are amenable to GC-MS analysis include:

  • 4-Propylbenzyl alcohol: Formed via reduction of the aldehyde group.

  • 4-Propylbenzoic acid: Formed via oxidation of the aldehyde group. (Note: Derivatization is often required for effective GC analysis).

  • Schiff Bases (Imines): Formed via condensation with primary amines.

Experimental Protocols

A generalized workflow for the analysis is presented below.

GCMS_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis reaction_mixture Reaction Mixture quenching Quenching & Liquid-Liquid Extraction reaction_mixture->quenching drying Dry Organic Layer (e.g., Na2SO4) quenching->drying concentration Solvent Evaporation / Concentration drying->concentration derivatization Optional Derivatization (PFBHA) concentration->derivatization Optional gcms_injection GC-MS Injection concentration->gcms_injection derivatization->gcms_injection data_acquisition Data Acquisition (Scan/SIM Mode) gcms_injection->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: A logical workflow for the GC-MS analysis of reaction products.

Protocol 1: Sample Preparation

  • Reaction Quenching: At the desired time point, take an aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by adding it to a suitable solvent, such as ethyl acetate (B1210297) (1 mL), and a quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Extraction: Vortex the mixture for 1 minute. Allow the layers to separate and carefully collect the organic (ethyl acetate) layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Dilution: Filter the dried organic layer and dilute to a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

Protocol 2: Derivatization of Aldehydes with PFBHA (Optional)

For enhanced sensitivity and improved chromatographic peak shape of aldehydes, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[5][6] This is particularly useful for detecting trace amounts of unreacted this compound.

  • Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., methanol (B129727) or pyridine).

  • Reaction: To the dried sample extract from Protocol 1, add 50 µL of the PFBHA solution.

  • Incubation: Seal the vial and heat at 60°C for 60 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following table summarizes a typical set of GC-MS parameters for the analysis. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
Column SLB™-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df)[5]
Inlet Temperature 250°C
Injection Volume 1 µL (Split or Splitless mode)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 100°C (hold 5 min)[8]Ramp: 10°C/min to 280°CFinal Hold: 5 min at 280°C
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)

Data Presentation and Interpretation

The identity of compounds in the reaction mixture can be confirmed by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

Table 2: Expected Compounds and Characteristic Mass Fragments

Compound NameMolecular Weight ( g/mol )Expected Elution OrderCharacteristic Mass Fragments (m/z)Notes
This compound 148.201148 (M+), 119 (M-CHO)[9][10], 91 (C7H7+), 77 (C6H5+)The molecular ion is typically observed. The loss of the aldehyde group (CHO, 29 Da) is a characteristic fragmentation.[10]
4-Propylbenzyl alcohol 150.222150 (M+), 131 (M-OH-H2), 121 (M-CH2OH), 107, 91 (C7H7+)The molecular ion may be weak. Loss of the benzyl (B1604629) CH2OH group is common.
4-Propylbenzoic acid 164.203164 (M+), 147 (M-OH), 119 (M-COOH)[10], 91 (C7H7+)Prone to poor peak shape. Derivatization (e.g., methylation with diazomethane) to its methyl ester is highly recommended for better chromatography.
Schiff Base (example) VariableVariableDependent on amine used. Will show fragments related to both the 4-propylbenzylidene moiety and the amine portion.Fragmentation often occurs at the C-N single bonds adjacent to the imine and the aromatic ring.

Mass Spectral Fragmentation

The fragmentation of this compound in an EI source typically begins with the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29), leading to a prominent peak at m/z 119.[9][10][11] This C9H11+ ion can further fragment to produce the tropylium (B1234903) ion at m/z 91.

Fragmentation Key Fragmentation Pathways of this compound parent This compound Ion (M+) m/z 148 frag1 [M-CHO]+ m/z 119 parent->frag1 - CHO (29 Da) frag2 Tropylium Ion [C7H7]+ m/z 91 frag1->frag2 - C2H4 (28 Da)

Caption: Primary fragmentation pathway for this compound under EI.

The GC-MS methods described provide a robust and reliable framework for the qualitative and quantitative analysis of this compound and its key reaction products. Proper sample preparation is essential for accurate results, and optional derivatization can significantly improve the detection of the aldehyde starting material. By analyzing the retention times and mass spectral fragmentation patterns, researchers can effectively monitor reaction progress, identify byproducts, and ensure the purity of synthesized compounds in a drug development context.

References

Application Notes and Protocols: Synthesis of 4-Propylbenzoic Acid from 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-propylbenzoic acid via the oxidation of 4-propylbenzaldehyde. The Jones oxidation method is presented as a robust and efficient procedure for this transformation. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

4-Propylbenzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The oxidation of the corresponding aldehyde, this compound, is a common and effective method for its preparation. Several methods can be employed for this transformation, including oxidation with potassium permanganate (B83412) or chromic acid (Jones reagent). The Jones oxidation is a widely used method for the oxidation of primary alcohols and aldehydes to carboxylic acids due to its efficiency and the use of relatively inexpensive reagents.[1] This protocol details the synthesis of 4-propylbenzoic acid using the Jones oxidation.

Comparative Data of Oxidation Methods

MethodOxidizing AgentTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Jones Oxidation Chromium trioxide (CrO₃) in H₂SO₄/acetone (B3395972)0.5 - 4 hours75-90%Fast, high-yielding, inexpensive reagents.[1][2]Highly toxic chromium waste, strongly acidic conditions.[3]
Permanganate Oxidation Potassium permanganate (KMnO₄)1 - 6 hoursVariableStrong oxidizing agent, can be cost-effective.[4]Can lead to over-oxidation, formation of MnO₂ waste.
Tollens' Reaction Silver nitrate (B79036) (AgNO₃) in ammonia10 - 30 minutesQualitativeMild conditions, specific for aldehydes.Primarily for qualitative analysis, not ideal for preparative scale.

Experimental Protocol: Jones Oxidation of this compound

This protocol is adapted from established procedures for the Jones oxidation of aromatic aldehydes.[5][6]

Materials and Reagents:

  • This compound (95% or higher purity)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Chromium trioxide and Jones reagent are highly toxic, corrosive, and carcinogenic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • Acetone and diethyl ether are highly flammable. Work in a well-ventilated area away from ignition sources.

Procedure:

  • Preparation of Jones Reagent (2.5 M): In a beaker placed in an ice-water bath, carefully and slowly add 25 g of chromium trioxide to 75 mL of deionized water with stirring. Once dissolved, slowly add 25 mL of concentrated sulfuric acid.[3] Maintain the temperature below 20°C during the addition. The resulting solution is the Jones reagent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (33.7 mmol) of this compound in 100 mL of acetone. Cool the flask in an ice-water bath.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise from a dropping funnel to the solution of this compound. Maintain the reaction temperature below 30°C.[5] A color change from orange-red to a greenish precipitate will be observed. Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is fully formed.

    • Remove the acetone using a rotary evaporator.

    • To the residue, add 100 mL of deionized water.

    • Extract the aqueous layer with three 50 mL portions of diethyl ether or ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash them successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-propylbenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).

Characterization of 4-Propylbenzoic Acid:

The identity and purity of the synthesized 4-propylbenzoic acid can be confirmed by the following methods:

  • Melting Point: 142-144 °C.[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.05 (d, 2H), 7.25 (d, 2H), 2.65 (t, 2H), 1.65 (m, 2H), 0.95 (t, 3H).[8]

  • IR (KBr): ν (cm⁻¹) ~3000 (broad, O-H stretch of carboxylic acid), ~1685 (C=O stretch of carboxylic acid), ~1610, 1580 (C=C aromatic ring stretches).

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of 4-propylbenzoic acid.

Signaling Pathway Diagram (Chemical Transformation)

Caption: Oxidation of this compound to 4-propylbenzoic acid.

References

Application Note: Reductive Amination of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N,N-dimethyl-1-(4-propylphenyl)methanamine via the reductive amination of 4-propylbenzaldehyde with dimethylamine (B145610). The procedure utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent, ensuring a high-yield, one-pot synthesis suitable for a variety of research and development applications, including the preparation of tertiary amine building blocks in drug discovery.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient method for the formation of carbon-nitrogen bonds. This reaction is pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is subsequently reduced to the corresponding amine.[1]

Sodium triacetoxyborohydride has emerged as a reagent of choice for this transformation due to its remarkable selectivity. It is capable of reducing the iminium ion in situ without significantly affecting the starting aldehyde, thereby minimizing side reactions and simplifying the reaction workup.[2] This protocol details the application of this methodology to the synthesis of N,N-dimethyl-1-(4-propylphenyl)methanamine, a tertiary amine with potential applications as an intermediate in organic synthesis.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product This compound->Product NaBH(OAc)₃, DCE plus1 + Dimethylamine HN(CH₃)₂ NaBH(OAc)3 Sodium Triacetoxyborohydride DCE 1,2-Dichloroethane (B1671644) (Solvent) product_name N,N-dimethyl-1-(4-propylphenyl)methanamine

Caption: Reductive amination of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound148.201.00 g6.751.0
Dimethylamine hydrochloride81.541.10 g13.52.0
Sodium triacetoxyborohydride211.942.86 g13.52.0
1,2-Dichloroethane (DCE)98.9630 mL--
Saturated aq. NaHCO₃-20 mL--
Dichloromethane (B109758) (DCM)84.933 x 20 mL--
Anhydrous Sodium Sulfate142.04q.s.--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.75 mmol) and dimethylamine hydrochloride (1.10 g, 13.5 mmol).

  • Add 1,2-dichloroethane (30 mL) to the flask.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and initial mixing.

  • Carefully add sodium triacetoxyborohydride (2.86 g, 13.5 mmol) portion-wise over 5 minutes. Note: The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the pure N,N-dimethyl-1-(4-propylphenyl)methanamine.

Expected Yield: Based on similar reductive amination reactions, the expected yield is in the range of 75-90%.

Workflow Diagram

workflow arrow arrow start Start: Assemble Reactants reactants 1. Add this compound and Dimethylamine HCl to Flask start->reactants solvent 2. Add 1,2-Dichloroethane (DCE) reactants->solvent stir1 3. Stir at Room Temperature (5 min) solvent->stir1 add_reductant 4. Add Sodium Triacetoxyborohydride stir1->add_reductant react 5. Stir at Room Temperature (3 h) Monitor by TLC/LC-MS add_reductant->react quench 6. Quench with Saturated NaHCO₃ react->quench extract 7. Extract with Dichloromethane quench->extract dry 8. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Flash Chromatography concentrate->purify product Final Product: N,N-dimethyl-1-(4-propylphenyl)methanamine purify->product

Caption: Experimental workflow for synthesis.

Characterization

The final product, N,N-dimethyl-1-(4-propylphenyl)methanamine, is expected to be a colorless to pale yellow liquid. Due to the absence of specific experimental data in the literature for this compound, characterization can be performed using standard analytical techniques and compared with data from analogous compounds.

Expected Analytical Data:

  • ¹H NMR (CDCl₃):

    • Aromatic protons (4H, multiplet)

    • Benzylic protons (-CH₂-N, 2H, singlet)

    • N-methyl protons (-N(CH₃)₂, 6H, singlet)

    • Propyl group protons (-CH₂CH₂CH₃, 7H, multiplet)

  • ¹³C NMR (CDCl₃):

    • Aromatic carbons (6 signals)

    • Benzylic carbon (-CH₂-N)

    • N-methyl carbons (-N(CH₃)₂)

    • Propyl group carbons (-CH₂CH₂CH₃)

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₂H₁₉N [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 1,2-Dichloroethane is a carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water. Handle in a dry atmosphere.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of N,N-dimethyl-1-(4-propylphenyl)methanamine using a one-pot reductive amination procedure. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this method highly applicable for the synthesis of tertiary amine libraries in a drug discovery and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-propylbenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the Gattermann-Koch reaction, Friedel-Crafts acylation followed by reduction, and the Vilsmeier-Haack reaction. Each method has its own set of advantages and challenges in terms of yield, selectivity, and reaction conditions.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of 95% or higher.[1][2] It is often a colorless to pale yellow liquid with a characteristic almond-like scent.[3][4]

Q3: What are the main applications of this compound?

A3: this compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[4]

Troubleshooting Guides

Issue 1: Low Yield in Gattermann-Koch Synthesis

Q: I am attempting to synthesize this compound via the Gattermann-Koch reaction, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in the Gattermann-Koch formylation of propylbenzene (B89791) can stem from several factors. A primary issue is the disproportionation (also known as heterogenization or alkyl transfer) of the propylbenzene starting material in the presence of the Lewis acid catalyst (e.g., aluminum chloride).[5] This side reaction can produce benzene (B151609), di- and tri-propylbenzenes, which are then formylated to generate a mixture of undesired aldehydes, complicating purification and reducing the yield of the target product.[5]

Recommended Solutions:

  • Solvent Selection: The choice of solvent is critical. Using an aliphatic hydrocarbon solvent (e.g., hexane, cyclohexane) instead of an aromatic solvent like benzene can significantly suppress the disproportionation side reaction and improve the selectivity for the desired para-isomer, with yields reported to be at least 85-90%.[5]

  • Temperature Control: The reaction should be conducted at low temperatures, typically between -50°C and 20°C, to minimize side reactions.[5]

  • Catalyst Quality: Ensure that the aluminum chloride used is anhydrous and of high purity. Moisture can deactivate the catalyst.

  • Reagent Stoichiometry: The molar ratios of the reactants, including carbon monoxide and hydrogen chloride, should be carefully controlled as specified in the protocol.

Issue 2: Formation of Isomeric Impurities

Q: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity of the formylation?

A: The formation of ortho and meta isomers alongside the desired para product is a common challenge in electrophilic aromatic substitution reactions.

Recommended Solutions:

  • Reaction Conditions: In the Gattermann-Koch reaction, using an aliphatic hydrocarbon solvent has been shown to favor the formation of the para isomer.[5]

  • Steric Hindrance: The propyl group on the benzene ring directs electrophilic attack to the ortho and para positions. The para position is generally favored due to reduced steric hindrance compared to the ortho positions. Optimizing reaction temperature and catalyst can further enhance this preference.

  • Purification: If isomeric impurities are still present, they can often be separated from the desired para product by fractional distillation under reduced pressure or by column chromatography.[6][7][8]

Issue 3: Unexpected Side Product in Friedel-Crafts Acylation Route

Q: I am using a Friedel-Crafts acylation of n-propylbenzene followed by a reduction to synthesize this compound. However, I am observing an unexpected side product. What could it be and how can I avoid it?

A: A known issue with the Friedel-Crafts acylation of n-propylbenzene is the formation of 1-(4-isopropylphenyl)ethan-1-one as a side product.[9] This occurs due to rearrangement of the n-propyl group to the more stable isopropyl group under the influence of the Lewis acid catalyst.

Recommended Solutions:

  • Choice of Lewis Acid: Using a milder Lewis acid may reduce the extent of rearrangement.

  • Reaction Temperature: Performing the reaction at a lower temperature can sometimes minimize carbocation rearrangements.

  • Alternative Routes: If the rearrangement remains a significant problem, consider a different synthetic strategy that avoids the Friedel-Crafts alkylation or acylation of propylbenzene.

Issue 4: Vilsmeier-Haack Reaction Fails or Gives Low Yield

Q: My Vilsmeier-Haack formylation of propylbenzene is not working or the yield is very low. What should I troubleshoot?

A: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[10][11] An alkyl group like propyl is activating, but may not be sufficient for a high-yielding reaction under all conditions.

Recommended Solutions:

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents (like DMF) are used.

  • Reagent Purity: The purity of the phosphoryl chloride (POCl₃) and DMF is crucial. Old or improperly stored reagents can lead to reaction failure.

  • Temperature Control: The reaction temperature should be carefully controlled, often starting at low temperatures (0°C) and then warming as needed. The optimal temperature can depend on the reactivity of the substrate.[10]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesCommon Issues
Gattermann-Koch PropylbenzeneCO, HCl, AlCl₃, CuCl85-95% (para-isomer)[5]High selectivity for para-isomer with optimized solvent.Disproportionation of propylbenzene, formation of isomers.[5]
Friedel-Crafts Acylation + Reduction Propylbenzene1. Acyl chloride, AlCl₃ 2. Reducing agent (e.g., Zn(Hg), HCl)60-80% (overall)Avoids handling of CO gas directly.Rearrangement of the propyl group leading to isopropyl side-product.[9]
Vilsmeier-Haack PropylbenzenePOCl₃, DMFVariableMilder conditions than Gattermann-Koch.Can have lower yields with less activated substrates, sensitive to moisture.[10]

Experimental Protocols

Protocol 1: Gattermann-Koch Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Reaction Setup: In a dry, high-pressure autoclave equipped with a stirrer, gas inlet, and temperature probe, add anhydrous aluminum chloride and a catalytic amount of cuprous chloride under an inert atmosphere.

  • Solvent and Substrate Addition: Cool the reactor to 0°C and add a dry aliphatic hydrocarbon solvent (e.g., hexane). Slowly add propylbenzene with continuous stirring.

  • Gaseous Reagent Introduction: Pressurize the reactor with carbon monoxide (CO) and then introduce hydrogen chloride (HCl) gas. The pressure and ratio of gases should be carefully monitored.

  • Reaction: Maintain the reaction temperature between 0°C and 20°C with vigorous stirring for several hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC-MS).

  • Work-up: After the reaction is complete, carefully depressurize the reactor. Quench the reaction mixture by slowly adding it to ice-water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Propylbenzene and Subsequent Reduction

Step A: Friedel-Crafts Acylation

  • Reaction Setup: In a dry, round-bottom flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride and a dry solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add propanoyl chloride to the stirred suspension.

  • Substrate Addition: Add propylbenzene dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-propylpropiophenone.

Step B: Clemmensen Reduction

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 4-propylpropiophenone, amalgamated zinc, and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether).

  • Purification: Combine the organic layers, wash with water and brine, dry, and remove the solvent. The resulting this compound can be purified by vacuum distillation.

Visualizations

Gattermann_Koch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Autoclave & Reagents Add_Catalyst Add AlCl3 & CuCl Prep->Add_Catalyst Add_Solvent Add Hexane Add_Catalyst->Add_Solvent Add_Substrate Add Propylbenzene Add_Solvent->Add_Substrate Pressurize Pressurize with CO & HCl Add_Substrate->Pressurize React Stir at 0-20°C Pressurize->React Monitor Monitor by GC React->Monitor Quench Quench with Ice-Water Monitor->Quench Extract Extract with Solvent Quench->Extract Wash Wash Organics Extract->Wash Dry Dry & Evaporate Wash->Dry Purify Vacuum Distillation Dry->Purify Final_Product Final_Product Purify->Final_Product This compound Troubleshooting_Low_Yield Start Low Yield of this compound Check_Method Which synthesis method was used? Start->Check_Method GK Gattermann-Koch Check_Method->GK G-K FC Friedel-Crafts Check_Method->FC F-C VH Vilsmeier-Haack Check_Method->VH V-H GK_Cause1 Disproportionation of Propylbenzene? GK->GK_Cause1 FC_Cause1 Rearrangement to Isopropyl Side-Product? FC->FC_Cause1 VH_Cause1 Presence of Moisture? VH->VH_Cause1 GK_Sol1 Switch to Aliphatic Solvent (e.g., Hexane) GK_Cause1->GK_Sol1 Yes GK_Cause2 Reaction Temperature Too High? GK_Cause1->GK_Cause2 No GK_Sol2 Maintain Temperature at 0-20°C GK_Cause2->GK_Sol2 Yes FC_Sol1 Use Milder Lewis Acid or Lower Temperature FC_Cause1->FC_Sol1 Yes FC_Cause2 Incomplete Reduction Step? FC_Cause1->FC_Cause2 No FC_Sol2 Ensure Sufficient Reaction Time/Reagent for Reduction FC_Cause2->FC_Sol2 Yes VH_Sol1 Use Anhydrous Reagents and Glassware VH_Cause1->VH_Sol1 Yes VH_Cause2 Poor Reagent Quality (DMF/POCl3)? VH_Cause1->VH_Cause2 No VH_Sol2 Use Freshly Distilled/High-Purity Reagents VH_Cause2->VH_Sol2 Yes

References

Technical Support Center: Gattermann-Koch Reaction of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gattermann-Koch reaction of propylbenzene (B89791). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during this formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Gattermann-Koch reaction with n-propylbenzene?

The Gattermann-Koch reaction is an electrophilic aromatic substitution that introduces a formyl group (-CHO) onto an aromatic ring. For n-propylbenzene, the propyl group is an ortho, para-directing activator. Due to steric hindrance from the propyl group, the major product expected is the para-substituted isomer, 4-propylbenzaldehyde. The ortho-substituted isomer, 2-propylbenzaldehyde, is expected as a minor product.

Q2: What are the typical catalysts and reagents used in this reaction?

The standard reagents for the Gattermann-Koch reaction are carbon monoxide (CO) and hydrogen chloride (HCl), which form the formyl cation electrophile in situ.[1] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[2][3] The use of cuprous chloride can allow the reaction to proceed at or near atmospheric pressure.[4]

Q3: Can I use isopropylbenzene as a starting material?

Yes, the Gattermann-Koch reaction is applicable to isopropylbenzene (cumene). Similar to n-propylbenzene, the isopropyl group is an ortho, para-director. The major product will be 4-isopropylbenzaldehyde (B89865), with 2-isopropylbenzaldehyde (B1297908) as a minor product. In fact, due to potential rearrangement of the n-propyl group under reaction conditions, starting with isopropylbenzene may be a more direct route to isopropylbenzaldehyde.

Q4: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst.

  • Insufficient Pressure: In the absence of a co-catalyst like cuprous chloride, high pressure is often required to ensure a sufficient concentration of the reactive electrophile.[5]

  • Low Reactivity of the Substrate: While propylbenzene is activated towards electrophilic substitution, strongly deactivating impurities in the starting material can inhibit the reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

Q5: Am I likely to see rearrangement of the n-propyl group?

Yes, rearrangement of the n-propyl group to the more stable isopropyl group is a significant possibility under the strong acid conditions of the Gattermann-Koch reaction.[6][7] This is a common issue in Friedel-Crafts type reactions.[8] This rearrangement will lead to the formation of 4-isopropylbenzaldehyde as a major byproduct.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The AlCl₃ catalyst is hygroscopic and will be deactivated by moisture.Ensure all glassware is thoroughly dried. Use freshly opened or properly stored anhydrous AlCl₃. Dry all solvents and reagents before use.
Insufficient CO/HCl: The concentration of the formylating agent may be too low.If not using a high-pressure setup, ensure a steady stream of dry CO and HCl gas is bubbled through the reaction mixture. The use of cuprous chloride as a co-catalyst can help facilitate the reaction at lower pressures.[4]
Reaction Temperature Too Low: The activation energy for the reaction may not be met.While low temperatures can sometimes favor the n-propyl product in Friedel-Crafts alkylations, the Gattermann-Koch reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC.
Formation of Isopropylated Byproduct Rearrangement of the n-propyl group: The n-propyl carbocation can rearrange to the more stable secondary isopropyl carbocation via a hydride shift.[6][7]This is an inherent challenge with Friedel-Crafts reactions of n-alkylbenzenes. To favor the n-propyl product, consider using milder reaction conditions if possible, though this may impact the overall yield. Alternatively, if the isopropyl-substituted product is desired, starting with isopropylbenzene is a more direct approach.
Multiple Isomers in Product Mixture Ortho and Para Substitution: The propyl group directs substitution to both the ortho and para positions.While the para isomer is expected to be the major product due to sterics, the formation of the ortho isomer is common. Separation of the isomers can be achieved by chromatography or distillation.
Dark Reaction Mixture/Polymerization Excessive Reaction Temperature: High temperatures can lead to side reactions and polymerization of the starting material or product.Maintain careful temperature control throughout the reaction. Start at a lower temperature and gradually increase if necessary.
High Catalyst Concentration: Too much Lewis acid can promote side reactions.Use the appropriate stoichiometric amount of AlCl₃.

Experimental Protocols

General Laboratory-Scale Protocol (Atmospheric Pressure)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas outlet/scrubber system to handle excess CO and HCl. Ensure all glassware is rigorously dried.

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (AlCl₃) and cuprous chloride (CuCl) in a suitable dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide). Cool the mixture in an ice bath.

  • Addition of Substrate: Add n-propylbenzene to the cooled catalyst suspension with stirring.

  • Gas Introduction: Bubble a steady stream of dry carbon monoxide (CO) and dry hydrogen chloride (HCl) gas through the reaction mixture. Caution: CO is highly toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and water to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to separate the isomers.

Visualizing Reaction Pathways and Workflows

Gattermann_Koch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Dry_Glassware Dry Glassware Reaction_Vessel Reaction Vessel Dry_Glassware->Reaction_Vessel Anhydrous_AlCl3 Anhydrous AlCl3 Anhydrous_AlCl3->Reaction_Vessel Propylbenzene n-Propylbenzene Propylbenzene->Reaction_Vessel Gases CO & HCl (dry) Gases->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Completion Analysis TLC / GC Analysis Workup->Analysis Purification Purification (Distillation/Chromatography) Analysis->Purification Product Final Product (this compound) Purification->Product

Caption: General experimental workflow for the Gattermann-Koch reaction.

Side_Reaction_Pathway n_propylbenzene n-Propylbenzene formylation Gattermann-Koch Formylation (CO, HCl, AlCl3) n_propylbenzene->formylation rearrangement Hydride Shift (Side Reaction) n_propylbenzene->rearrangement para_product This compound (Major Product) formylation->para_product para-attack ortho_product 2-propylbenzaldehyde (Minor Product) formylation->ortho_product ortho-attack isopropyl_product 4-isopropylbenzaldehyde (Byproduct) formylation->isopropyl_product para-attack on rearranged substrate isopropyl_intermediate Isopropylbenzene Intermediate rearrangement->isopropyl_intermediate isopropyl_intermediate->formylation

Caption: Potential reaction pathways in the Gattermann-Koch formylation of n-propylbenzene.

References

Technical Support Center: Synthesis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Propylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its synthesis.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound via common synthetic routes.

Method 1: Formylation of n-Propylbenzene (Vilsmeier-Haack or Gattermann-Koch Reactions)

Formylation of n-propylbenzene is a direct method to introduce the aldehyde group. However, controlling regioselectivity and preventing side reactions can be challenging.

Issue 1: Presence of Isomeric Byproducts (2-Propylbenzaldehyde and 3-Propylbenzaldehyde)

  • Question: My final product is contaminated with significant amounts of 2- and 3-propylbenzaldehyde (B25478) isomers. How can I improve the regioselectivity for the desired para-isomer?

  • Answer: The propyl group is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-isomer is sterically favored, the formation of the ortho-isomer is common. To enhance para-selectivity:

    • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer. For the Vilsmeier-Haack reaction, temperatures can range from 0°C to 80°C, so careful optimization is key.[1]

    • Choice of Lewis Acid (Gattermann-Koch): The choice and activity of the Lewis acid catalyst can influence isomer distribution. Using a milder Lewis acid may improve selectivity.

    • Solvent Effects (Gattermann-Koch): Utilizing aliphatic or a mix of aliphatic and aromatic solvents can significantly increase the yield of the para-isomer by reducing the formation of undesired byproducts.[2]

Issue 2: Formation of Poly-alkylated Byproducts

  • Question: I am observing di- and tri-propylbenzene or di- and tri-propylbenzaldehyde in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: This is a common issue in Friedel-Crafts type reactions. The initial product, this compound, contains an activating propyl group, making the aromatic ring more susceptible to further alkylation than the starting material.[3][4]

    • Stoichiometry Control: Use a large excess of the aromatic substrate (n-propylbenzene) compared to the formylating agent. This statistically favors the reaction with the starting material over the more reactive product.[3][4]

    • Alternative Strategy: A more robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction. The acyl group is deactivating, preventing further substitution. The resulting ketone can then be reduced to the desired propyl group.[4][5]

Method 2: Oxidation of 4-Propyltoluene

This method involves the oxidation of the methyl group of 4-propyltoluene to an aldehyde.

Issue: Over-oxidation to 4-Propylbenzoic Acid

  • Question: A significant portion of my product is the corresponding carboxylic acid, 4-propylbenzoic acid. How can I prevent this over-oxidation?

  • Answer: Stopping the oxidation at the aldehyde stage can be difficult.

    • Choice of Oxidizing Agent: Use a milder oxidizing agent that is selective for the conversion of a methyl group to an aldehyde.

    • Controlled Reaction Conditions: Carefully control the reaction time, temperature, and stoichiometry of the oxidizing agent. Monitoring the reaction progress closely using techniques like TLC or GC-MS is crucial to stop the reaction once the desired product is formed.

Method 3: Grignard Reaction

This route typically involves the reaction of a Grignard reagent, such as 4-propylphenylmagnesium bromide, with a formylating agent like N,N-dimethylformamide (DMF).

Issue: Formation of Wurtz Coupling Byproducts

  • Question: I am observing the formation of biphenyl (B1667301) derivatives in my reaction mixture. What is the cause and how can it be minimized?

  • Answer: The formation of Wurtz coupling byproducts arises from the reaction of the Grignard reagent with unreacted alkyl or aryl halide.

    • Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This ensures that the halide reacts with the magnesium as it is added, keeping its concentration low.

    • Reaction Conditions: Ensure the reaction is initiated properly before adding the bulk of the halide. The use of an initiator like a small crystal of iodine can be helpful.[6] Maintaining a gentle reflux during the Grignard formation is also important.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical purity of commercially available this compound?

    • A1: Commercially available this compound typically has a purity of 95% or higher.[6]

  • Q2: How can I effectively purify this compound from its isomers?

    • A2: Fractional distillation under reduced pressure can be used to separate the isomers, although it can be challenging due to their close boiling points. Column chromatography is another effective purification method.

  • Q3: What analytical techniques are best suited for monitoring the reaction and analyzing the final product?

    • A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and for identifying and quantifying the main product and any byproducts in the final mixture.[8][9][10]

Quantitative Data

The following table summarizes the expected product and byproduct distribution in the Gattermann-Koch formylation of n-propylbenzene under different solvent conditions, highlighting the significant reduction in byproduct formation when using an aliphatic solvent.

Solvent SystemThis compound (para-isomer) (%)Isomeric Byproducts (ortho, meta) (%)Di- and Tri-alkylated Byproducts (%)
Aromatic SolventLower YieldHigher PercentageSignificant Percentage
Aliphatic Solvent>85%Lower PercentageSignificantly Reduced

Data is conceptual and based on trends reported in patent literature. Actual yields and byproduct percentages will vary based on specific experimental conditions.[2]

Experimental Protocols

Vilsmeier-Haack Formylation of n-Propylbenzene (General Procedure)

This protocol provides a general method for the formylation of an electron-rich arene. Specific optimization for n-propylbenzene will be required.

  • Reagent Preparation: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Allow the mixture to stir and come to room temperature to form the Vilsmeier reagent.

  • Reaction: Cool the Vilsmeier reagent back to 0°C and slowly add n-propylbenzene.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress by TLC or GC-MS.[3]

  • Work-up: Quench the reaction by pouring it into a beaker of ice water containing sodium acetate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or vacuum distillation.[3]

Visualizations

Logical Workflow for Troubleshooting Polyalkylation in Friedel-Crafts Reactions

Polyalkylation_Troubleshooting start High levels of poly-alkylated byproducts observed check_excess Is a large excess of n-propylbenzene being used? start->check_excess increase_excess Increase the molar ratio of n-propylbenzene to formylating agent (e.g., >5:1) check_excess->increase_excess No check_temp Is the reaction temperature optimized? check_excess->check_temp Yes increase_excess->check_temp end Reduced polyalkylation increase_excess->end lower_temp Lower the reaction temperature to favor mono-substitution check_temp->lower_temp No consider_acylation Consider alternative strategy: Friedel-Crafts acylation followed by reduction check_temp->consider_acylation Yes lower_temp->consider_acylation lower_temp->end consider_acylation->end

Caption: Troubleshooting workflow for minimizing polyalkylation.

General Reaction Pathway for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Attack Propylbenzene n-Propylbenzene (Nucleophile) Propylbenzene->Intermediate Product This compound Intermediate->Product Water Water (Work-up) Water->Product

References

Technical Support Center: Purification of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-propylbenzaldehyde from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Question: Why is my final product of this compound yellow?

Answer: A yellow tint in the purified this compound can be attributed to several factors:

  • Oxidation: Aldehydes are susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.[1] The most common oxidation product is the corresponding carboxylic acid, 4-propylbenzoic acid.

  • Residual Impurities: The color may also be due to the presence of unreacted starting materials or byproducts from the synthesis that were not completely removed during purification.

  • Thermal Degradation: If purification was performed at a high temperature, such as distillation, thermal decomposition could lead to colored byproducts.

Solutions:

  • To prevent oxidation, conduct purification and storage under an inert atmosphere like nitrogen or argon.[1]

  • Consider repurifying the product using a different method, such as column chromatography or formation of a sodium bisulfite adduct, to remove persistent impurities.[2][3]

  • If using distillation, ensure the temperature is kept as low as possible by performing it under reduced pressure.

Question: The yield of my purified this compound is very low. What are the possible reasons?

Answer: Low recovery of this compound can be due to several factors throughout the purification process:

  • Losses during Aqueous Extraction: If the purification involves liquid-liquid extraction, ensure complete phase separation to avoid losing the product in the aqueous layer. Back-extracting the aqueous layers can help improve recovery.[1]

  • Degradation on Silica (B1680970) Gel: During column chromatography, aldehydes can sometimes degrade on acidic silica gel.[4]

  • Incomplete Regeneration from Bisulfite Adduct: If using the sodium bisulfite adduct method, the regeneration of the aldehyde might be incomplete if the pH is not sufficiently basic.[1][3]

Solutions:

  • During extractions, allow sufficient time for the layers to separate completely.

  • For column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.[4]

  • When regenerating the aldehyde from its bisulfite adduct, ensure the pH of the aqueous layer is strongly basic (pH > 12) to drive the reaction to completion.[1][2]

Question: I see a new, more polar spot on the TLC plate of my purified product. What could it be?

Answer: The appearance of a new, more polar spot on a TLC plate compared to the starting material is often indicative of the formation of 4-propylbenzoic acid, the oxidation product of this compound.[1] Carboxylic acids are significantly more polar than their corresponding aldehydes, causing them to have a lower Rf value on a normal phase TLC plate.

Solutions:

  • To remove the acidic impurity, you can wash the organic solution of your product with a saturated sodium bicarbonate (NaHCO₃) solution.[1] The 4-propylbenzoic acid will be deprotonated and move into the aqueous layer, while the this compound remains in the organic layer.

  • To prevent further oxidation, handle and store the purified product under an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

What is the most effective method for purifying this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Sodium Bisulfite Adduct Formation: This is a highly effective and specific method for separating aldehydes from other non-carbonyl compounds.[3] The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then the aldehyde can be regenerated.[3] This method is excellent for removing non-aldehyde impurities.

  • Distillation: Given its relatively high boiling point, vacuum distillation can be an effective method for purifying this compound, especially on a larger scale.[5] This separates it from less volatile or non-volatile impurities.

  • Column Chromatography: This is a versatile method for separating this compound from impurities with different polarities.[4][6] However, care must be taken to avoid degradation on the stationary phase.[4]

How can I prevent the oxidation of this compound during storage?

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen. Store the purified compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] Refrigeration at 2-8°C is also recommended to slow down any potential degradation processes.[7][8]

What are the common impurities found in a this compound reaction mixture?

Common impurities depend on the synthetic route used. If prepared by the oxidation of 4-propylbenzyl alcohol, unreacted starting material may be present.[9][10] Over-oxidation can lead to the formation of 4-propylbenzoic acid.[1][11] If synthesized via a Gattermann-Koch type reaction from propylbenzene, byproducts such as dipropylbenzene or other isomers may be present.[5]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 28785-06-0[7][8][12][13][14][15][16][17][18][19][20]
Molecular Formula C₁₀H₁₂O[7][12][14][15][17][19][20]
Molecular Weight 148.20 g/mol [7][13][19]
Appearance Colorless to pale yellow liquid[12][13][15]
Boiling Point 239-240 °C at 760 mmHg[12][13][14]
Density ~1.005 g/cm³ at 25 °C[8][13][18]
Refractive Index ~1.532 at 20 °C[7][8][13]
Solubility Soluble in alcohol and other organic solvents; sparingly soluble in water.[12][15][17]

Experimental Protocols

Protocol: Purification of this compound via Sodium Bisulfite Adduct Formation

This protocol describes a common and effective method for separating this compound from a crude reaction mixture containing non-aldehyde impurities.

1. Formation of the Bisulfite Adduct: a. Dissolve the crude reaction mixture containing this compound in a water-miscible solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF).[3] b. In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Ensure the solution is freshly prepared for maximum reactivity.[2] c. Add the saturated sodium bisulfite solution to the solution of the crude product and shake the mixture vigorously.[1] The bisulfite adduct of this compound may precipitate as a white solid. d. If a precipitate forms, it can be collected by filtration. If the adduct is soluble in the reaction mixture, proceed to a liquid-liquid extraction.

2. Isolation of the Adduct: a. Transfer the mixture to a separatory funnel. b. Add a non-polar organic solvent, such as hexanes or diethyl ether, and water.[1] c. Shake the funnel and allow the layers to separate. The bisulfite adduct, being a salt, will be in the aqueous layer.[3] d. Separate the layers and save the aqueous layer containing the adduct. The organic layer contains the non-aldehyde impurities.

3. Regeneration of this compound: a. Return the aqueous layer containing the bisulfite adduct to the separatory funnel. b. Add a fresh portion of an organic solvent like diethyl ether or ethyl acetate. c. Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while shaking and monitoring the pH. Continue adding base until the aqueous layer is strongly basic (pH > 12).[2] d. As the aldehyde is regenerated, it will be extracted into the organic layer.[3] e. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[1] f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_Mixture Crude Reaction Mixture (this compound + Impurities) Dissolve Dissolve in Methanol/THF Crude_Mixture->Dissolve Add_Bisulfite Add Saturated NaHSO₃ Solution Dissolve->Add_Bisulfite Adduct_Formation Bisulfite Adduct Formation Add_Bisulfite->Adduct_Formation Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Adduct_Formation->Extraction Aqueous_Layer Aqueous Layer (Adduct) Extraction->Aqueous_Layer Adduct Partitioning Organic_Layer Organic Layer (Impurities) Extraction->Organic_Layer Impurity Partitioning Regeneration Add Organic Solvent & Basify (NaOH, pH > 12) Aqueous_Layer->Regeneration Discard Discard Organic_Layer->Discard Regenerated_Aldehyde Regenerated Aldehyde in Organic Layer Regeneration->Regenerated_Aldehyde Wash_Dry Wash with Brine & Dry (e.g., Na₂SO₄) Regenerated_Aldehyde->Wash_Dry Evaporation Solvent Evaporation Wash_Dry->Evaporation Pure_Product Purified This compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound via sodium bisulfite adduct formation.

References

Technical Support Center: 4-Propylbenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are byproducts of the synthesis or degradation of this compound. These include:

  • 4-Propylbenzoic acid: Formed by the oxidation of the aldehyde group. This is a very common impurity as aldehydes are susceptible to air oxidation.

  • 4-Propylbenzyl alcohol: Can be formed as a byproduct in certain synthesis routes or as a result of the Cannizzaro reaction under basic conditions.

  • Unreacted starting materials: Depending on the synthetic route, these may include propylbenzene (B89791) or other precursors.

  • Cannizzaro reaction products: If the reaction or purification involves strong basic conditions, this compound can disproportionate into 4-propylbenzyl alcohol and 4-propylbenzoic acid.[1][2]

Q2: My purified this compound is a pale yellow liquid. Is this normal?

A2: Yes, it is common for this compound to appear as a colorless to pale yellow liquid.[3][4] This coloration can be due to minor impurities or slight degradation products. If a completely colorless product is required, further purification by fractional vacuum distillation or column chromatography may be necessary.

Q3: What are the recommended storage conditions for purified this compound?

A3: To minimize oxidation and degradation, this compound should be stored in a cool, dry, well-ventilated area away from light and incompatible substances such as strong oxidizing agents.[3] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storage at 2-8°C is also recommended.

Q4: Can I use recrystallization to purify this compound?

A4: Direct recrystallization is not a suitable method for purifying this compound as it is a liquid at room temperature. However, it can be purified by converting it into a solid derivative, such as a bisulfite adduct, which can then be recrystallized and the aldehyde regenerated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low purity after distillation - Inefficient fractional distillation column.- Co-boiling impurities.- Thermal decomposition.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Perform a chemical wash (e.g., with sodium bisulfite solution) to remove acidic impurities before distillation.- Use vacuum distillation to lower the boiling point and prevent thermal degradation.
Product turns yellow/brown during distillation - Oxidation at high temperatures.- Presence of acidic or basic impurities catalyzing degradation.- Polymerization.- Perform the distillation under an inert atmosphere (nitrogen or argon).- Ensure the crude material is neutralized before distillation.- Consider adding a radical inhibitor like hydroquinone (B1673460) or BHT to the distillation flask.
Low yield of purified aldehyde after bisulfite adduct formation - The bisulfite adduct of this compound may have some solubility in the reaction mixture.[5][6]- Incomplete formation of the adduct.- Incomplete regeneration of the aldehyde from the adduct.- Ensure the use of a saturated sodium bisulfite solution.- If the adduct does not precipitate, perform a liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[3][5]- For regeneration, ensure the pH is sufficiently basic (pH > 12) and allow adequate time for the reaction to complete.[5]
Solid precipitates at the interface during bisulfite extraction - The bisulfite adduct may be insoluble in both the organic and aqueous layers.[3]- Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[3]
Poor separation during column chromatography - Inappropriate eluent system.- Column overloading.- Co-elution of impurities with similar polarity.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 or 90:10).- Use a larger column or a smaller amount of crude material.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
GC analysis shows peak tailing for the purified product - Presence of acidic impurities (e.g., 4-propylbenzoic acid) interacting with the GC column.- Active sites on the GC column.- Wash the sample with a dilute sodium bicarbonate solution before GC analysis.- Use a GC column with a more inert stationary phase or a guard column.

Quantitative Data

The following table summarizes key physical and analytical data for this compound and its common impurities.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
This compoundC₁₀H₁₂O148.20239.9 at 760 mmHg1.0051.532
4-Propylbenzoic acidC₁₀H₁₂O₂164.20297.8 at 760 mmHg--
4-Propylbenzyl alcoholC₁₀H₁₄O150.22247.9 at 760 mmHg0.9831.527

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This method is effective for removing non-aldehydic impurities.

  • Adduct Formation:

    • Dissolve the crude this compound in methanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct may form.[5]

    • If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol (B145695) followed by diethyl ether.

    • If no precipitate forms, transfer the mixture to a separatory funnel, add an equal volume of diethyl ether, and shake. Separate the aqueous layer containing the dissolved adduct.[3][6]

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct (or the aqueous solution of the adduct) in water.

    • Add an equal volume of diethyl ether.

    • Slowly add a saturated sodium carbonate solution or 10% sodium hydroxide (B78521) solution with stirring until the solution is basic (pH > 12) and the solid adduct dissolves.[5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from less volatile impurities like 4-propylbenzoic acid.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

    • Place a stir bar in the distillation flask containing the crude this compound.

    • Connect the apparatus to a vacuum source with a cold trap.

  • Distillation Process:

    • Begin stirring and gradually apply vacuum.

    • Once the desired pressure is stable, begin heating the distillation flask.

    • The boiling point of this compound at atmospheric pressure is approximately 239-240°C. Under vacuum (e.g., ~20 mmHg), the boiling point will be significantly lower, estimated to be around 120-130°C.

    • Discard the initial low-boiling fraction and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating impurities with different polarities.

  • Column Preparation:

    • Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.

    • This compound is moderately polar and will elute before the more polar impurities like 4-propylbenzoic acid and 4-propylbenzyl alcohol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • For TLC visualization, a UV lamp can be used, as aromatic compounds are typically UV-active. Staining with potassium permanganate (B83412) or a p-anisaldehyde solution can also be effective for visualizing aldehydes and alcohols.[7][8]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3) Crude->Wash Remove acidic impurities Distillation Fractional Vacuum Distillation Wash->Distillation Separate by boiling point Column Column Chromatography Wash->Column Separate by polarity Pure Purified This compound Distillation->Pure Column->Pure

Caption: General purification workflow for this compound.

Bisulfite_Purification cluster_0 Adduct Formation cluster_1 Aldehyde Regeneration Crude Crude Aldehyde in Methanol Add_Bisulfite Add Saturated NaHSO3 (aq) Crude->Add_Bisulfite Adduct Bisulfite Adduct (Precipitate or in Aqueous Phase) Add_Bisulfite->Adduct Add_Base Add Base (e.g., NaOH) to pH > 12 Adduct->Add_Base Extraction Extract with Organic Solvent Add_Base->Extraction Pure_Aldehyde Purified This compound Extraction->Pure_Aldehyde

Caption: Workflow for purification via sodium bisulfite adduct formation.

Side_Reactions Aldehyde This compound Acid 4-Propylbenzoic Acid Aldehyde->Acid Oxidation (Air, O2) Aldehyde->Acid Cannizzaro (Strong Base) Alcohol 4-Propylbenzyl Alcohol Aldehyde->Alcohol Cannizzaro (Strong Base)

Caption: Key side reactions of this compound leading to impurities.

References

Technical Support Center: 4-Propylbenzaldehyde Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-propylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common industrial routes.

Route 1: Gattermann-Koch Formylation of Propylbenzene (B89791)

The Gattermann-Koch reaction is a method for the formylation of aromatic compounds. In the case of this compound, propylbenzene is treated with carbon monoxide and hydrogen chloride under pressure, using a catalyst such as aluminum chloride.

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of the desired this compound product during the Gattermann-Koch reaction scale-up. What are the potential causes and how can we improve the yield?

Answer: Low yields in a Gattermann-Koch reaction can stem from several factors, particularly during scale-up. Here are the primary causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Inadequate handling and drying can lead to deactivation.

    • Solution: Ensure the catalyst is of high purity and handled under strictly anhydrous conditions. Consider adding the catalyst in portions to maintain its activity throughout the reaction.

  • Poor Gas Dispersion: Inefficient mixing of carbon monoxide in the reaction mixture can limit the reaction rate.

    • Solution: Optimize the reactor's agitation system to ensure good gas-liquid mass transfer. The use of a gas-inducing impeller can be beneficial.

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in this reaction.

    • Solution: Carefully control the reaction temperature, as side reactions may increase at higher temperatures. Ensure the pressure of carbon monoxide and hydrogen chloride is maintained at the optimal level for the reaction.[1]

  • By-product Formation: The formation of isomers (ortho- and meta-propylbenzaldehyde) and other by-products can reduce the yield of the desired para-isomer.

    • Solution: The choice of solvent can influence isomer distribution. Aliphatic hydrocarbon solvents have been shown to favor the formation of the para-isomer.[1]

Issue 2: Formation of Impurities and Isomers

Question: Our final product is contaminated with significant amounts of ortho- and meta-propylbenzaldehyde, as well as other impurities. How can we minimize their formation?

Answer: Minimizing impurities is a critical challenge in the Gattermann-Koch reaction. Here's how to address this issue:

  • Isomer Control: The substitution pattern on the benzene (B151609) ring is influenced by steric and electronic effects, as well as reaction conditions.

    • Solution: As mentioned, the use of aliphatic hydrocarbon solvents can significantly improve the selectivity for the para-isomer.[1] Careful control of the reaction temperature is also critical; lower temperatures generally favor para-substitution.

  • Side Reactions: Undesired reactions, such as the formation of diaryl ketones, can occur.

    • Solution: Maintaining a high concentration of carbon monoxide and ensuring efficient mixing can help to suppress the formation of these by-products.

Route 2: Friedel-Crafts Acylation of Propylbenzene and Subsequent Reduction

This two-step route involves the acylation of propylbenzene with an acylating agent (e.g., propanoyl chloride) in the presence of a Lewis acid catalyst to form 4-propylacetophenone, which is then reduced to this compound.

Issue 1: Low Yield in Friedel-Crafts Acylation

Question: We are observing a low yield of 4-propylacetophenone during the Friedel-Crafts acylation step. What are the likely causes?

Answer: Low yields in Friedel-Crafts acylation are a common scale-up challenge. Consider the following:

  • Catalyst Deactivation: Similar to the Gattermann-Koch reaction, the Lewis acid catalyst is moisture-sensitive.

    • Solution: Use anhydrous reagents and solvents, and handle the catalyst under an inert atmosphere.

  • Inadequate Mixing: Poor mixing can lead to localized overheating and side reactions.

    • Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature.

  • Substrate Purity: Impurities in the propylbenzene or acylating agent can interfere with the reaction.

    • Solution: Use high-purity starting materials.

Issue 2: Incomplete Reduction of 4-Propylacetophenone

Question: The reduction of 4-propylacetophenone is not going to completion, resulting in a mixture of the ketone and the desired aldehyde. How can we improve the conversion?

Answer: Incomplete reduction can be addressed by optimizing the reaction conditions and choice of reducing agent. Common reduction methods include the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction (Acidic Conditions):

    • Issue: The reaction can be slow or incomplete.

    • Solution: Ensure the zinc amalgam is freshly prepared and activated. The concentration of hydrochloric acid should be sufficiently high. This method is particularly effective for aryl ketones.[2]

  • Wolff-Kishner Reduction (Basic Conditions):

    • Issue: The high temperatures required can lead to thermal degradation of the product.[2]

    • Solution: Use a high-boiling point solvent like diethylene glycol to maintain the required temperature. Ensure a strong base, such as potassium hydroxide, is used in sufficient quantity.

Route 3: Grignard Reaction

This route typically involves the reaction of a Grignard reagent, such as 4-propylmagnesium bromide, with a formylating agent.

Issue 1: Difficulty in Forming the Grignard Reagent

Question: We are struggling to initiate the formation of the 4-propylmagnesium bromide Grignard reagent. What could be the problem?

Answer: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Here are common causes and solutions:

  • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.

    • Solution: Activate the magnesium by crushing the turnings to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][4]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[3][5]

Issue 2: Low Yield of this compound in the Reaction with the Formylating Agent

Question: The yield of our final product is low, even after successfully forming the Grignard reagent. What are the potential side reactions?

Answer: Several side reactions can reduce the yield of the desired aldehyde.

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a dimer.

    • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Reaction with Carbon Dioxide: If the reaction is not properly protected from the atmosphere, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.

    • Solution: Maintain a positive pressure of an inert gas throughout the reaction.

  • Over-addition to the Formylating Agent: Depending on the formylating agent used, the Grignard reagent may add twice, leading to the formation of a secondary alcohol.

    • Solution: Use a suitable formylating agent (e.g., ethyl formate) and control the stoichiometry and reaction temperature carefully, often by adding the Grignard reagent to the formylating agent at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route:

  • Gattermann-Koch Reaction: This reaction involves the use of toxic and corrosive gases (carbon monoxide and hydrogen chloride) under high pressure, which requires specialized high-pressure reactors and robust safety protocols.

  • Friedel-Crafts Acylation: The Lewis acid catalysts used (e.g., aluminum chloride) are highly reactive and corrosive. The reaction can be exothermic, necessitating careful temperature control to prevent runaways.

  • Grignard Reaction: Grignard reagents are highly flammable and react violently with water. The use of ethereal solvents like diethyl ether also poses a significant fire hazard.

Q2: How can I effectively purify this compound at a large scale?

A2: For oily or liquid products like this compound, large-scale purification typically avoids column chromatography. The preferred methods are:

  • Distillation: Vacuum distillation is often the most effective method for purifying liquid aldehydes, separating the product from less volatile impurities and starting materials.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and by-products.

  • Crystallization of Derivatives: In some cases, the aldehyde can be converted to a crystalline derivative (e.g., a bisulfite adduct), which can be isolated and purified by recrystallization, and then the aldehyde can be regenerated.

Q3: What are the typical analytical methods to monitor the progress and purity of the reaction?

A3: On a laboratory and industrial scale, the following analytical techniques are commonly used:

  • Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials and the appearance of the product, as well as quantifying the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for reaction monitoring and purity assessment, particularly for less volatile compounds or when derivatization is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify by-products and determine isomeric ratios.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of the characteristic aldehyde carbonyl group.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureGattermann-Koch FormylationFriedel-Crafts Acylation + ReductionGrignard Reaction
Starting Materials Propylbenzene, CO, HClPropylbenzene, Acyl Halide4-Halopropylbenzene, Mg, Formylating Agent
Key Reagents AlCl₃ (catalyst)AlCl₃ (catalyst), Reducing AgentAnhydrous Ether/THF
Typical Yield 85-95% (para-isomer)70-90% (overall)60-80%
Key Challenges High pressure, gas handling, isomer controlTwo-step process, catalyst handlingAnhydrous conditions, initiation issues
Scale-up Suitability Good for continuous processesGood, well-established reactionsModerate, requires strict controls

Experimental Protocols

Protocol 1: Gattermann-Koch Formylation of Propylbenzene
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a gas inlet, pressure gauge, thermocouple, and a high-torque mechanical stirrer with a gas-inducing impeller is used.

  • Reagent Charging: The reactor is charged with propylbenzene and an aliphatic hydrocarbon solvent (e.g., hexane) under an inert atmosphere. Anhydrous aluminum chloride is added in portions.

  • Reaction Execution: The reactor is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride to the desired operating pressure. The reaction mixture is heated to the target temperature while stirring vigorously.

  • Monitoring: The reaction progress is monitored by observing the uptake of carbon monoxide.

  • Work-up: After the reaction is complete, the reactor is cooled and depressurized. The reaction mixture is quenched by slowly adding it to ice-water. The organic layer is separated, washed with a dilute base solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Propylbenzene
  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is used. The system is maintained under a dry nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane) in the reactor and cooled in an ice bath.

  • Acylating Agent Addition: Propanoyl chloride is added dropwise from the dropping funnel to the cooled suspension of aluminum chloride.

  • Propylbenzene Addition: Propylbenzene is then added dropwise at a rate that maintains the reaction temperature below 10°C.

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).

  • Work-up: The reaction is quenched by pouring it slowly onto crushed ice with concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried.

  • Purification: The solvent is removed, and the resulting 4-propylacetophenone is purified by vacuum distillation.

Protocol 3: Clemmensen Reduction of 4-Propylacetophenone
  • Zinc Amalgam Preparation: Granulated zinc is amalgamated by stirring with a solution of mercury(II) chloride.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Reaction Execution: 4-Propylacetophenone is added, and the mixture is heated to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid are added at regular intervals.

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, and then dried.

  • Purification: The solvent is removed, and the this compound is purified by vacuum distillation.

Visualizations

Gattermann_Koch_Troubleshooting start Low Yield in Gattermann-Koch Reaction cause1 Insufficient Catalyst Activity? start->cause1 cause2 Poor Gas Dispersion? start->cause2 cause3 Suboptimal Reaction Conditions? start->cause3 cause4 By-product Formation? start->cause4 solution1 Ensure anhydrous conditions. Use high-purity catalyst. cause1->solution1 solution2 Optimize agitation. Use gas-inducing impeller. cause2->solution2 solution3 Control temperature and pressure precisely. cause3->solution3 solution4 Use aliphatic hydrocarbon solvent. cause4->solution4

Caption: Troubleshooting logic for low yield in Gattermann-Koch formylation.

Friedel_Crafts_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A Propylbenzene + Propanoyl Chloride B Add AlCl3 (catalyst) in inert solvent A->B C Reaction at controlled temperature B->C D Quench and Work-up C->D E 4-Propylacetophenone (Intermediate) D->E F 4-Propylacetophenone E->F Purification (optional) G Clemmensen or Wolff-Kishner Reduction F->G H Work-up G->H I This compound (Product) H->I Grignard_Reaction_Pathway start 4-Halopropylbenzene + Mg grignard 4-Propylmagnesium Bromide (Grignard Reagent) start->grignard formylation React with Formylating Agent grignard->formylation side_reaction1 Wurtz Coupling (Dimer Formation) grignard->side_reaction1 side_reaction2 Reaction with CO2 (Carboxylic Acid Formation) grignard->side_reaction2 product This compound formylation->product

References

4-Propylbenzaldehyde stability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-propylbenzaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound is generally stable under neutral and mildly acidic conditions at room temperature for short periods. However, under strongly acidic conditions, prolonged exposure, or at elevated temperatures, it can undergo several degradation reactions. The primary concerns are acid-catalyzed polymerization, oxidation, and acetal (B89532) formation if alcohols are present.[1][2]

Q2: What are the signs of this compound degradation in my acidic reaction mixture?

A2: Visual indicators of degradation can include the formation of a yellow to brown color, an increase in viscosity, or the precipitation of a solid polymer. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to monitor the concentration of this compound and detect the formation of degradation products.[3][4]

Q3: Can this compound undergo oxidation in the presence of acid?

A3: Yes, the aldehyde functional group is susceptible to oxidation, which can be accelerated under certain acidic conditions, especially in the presence of oxidizing agents or dissolved oxygen.[5][6] The primary oxidation product is 4-propylbenzoic acid.[2] It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Q4: Is this compound prone to polymerization under acidic conditions?

A4: Aldehydes, in general, can undergo acid-catalyzed polymerization.[7][8] This can lead to the formation of linear polyacetals or cyclic trimers. For this compound, this can result in the loss of the desired reactant and the formation of insoluble byproducts, complicating purification.

Troubleshooting Guides

Issue 1: Unexpected Polymer Formation in an Acid-Catalyzed Reaction

Symptom: The reaction mixture becomes viscous, cloudy, or a solid precipitate forms after adding an acid catalyst to a solution containing this compound.

Potential Cause: Acid-catalyzed polymerization of the aldehyde.

Solutions:

Solution Experimental Protocol
Lower Reaction Temperature Run the reaction at a lower temperature to disfavor the polymerization pathway. Start at 0°C or even lower if the desired reaction kinetics allow.
Control Catalyst Loading Use the minimum effective concentration of the acid catalyst. A higher catalyst concentration can significantly accelerate polymerization. Titrate the catalyst addition to find the optimal concentration.
Slow Substrate Addition Add the this compound slowly to the reaction mixture containing the acid catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-polymerization.
Choose a Milder Acid If the reaction allows, consider using a weaker or sterically hindered acid catalyst that may be less prone to promoting polymerization.
Issue 2: Low Yield in Acetal Formation Reaction

Symptom: The conversion of this compound to its corresponding acetal is low, even with an acid catalyst and an excess of the alcohol.

Potential Cause: The equilibrium of the reaction is unfavorable, or water produced during the reaction is hydrolyzing the acetal back to the aldehyde.

Solutions:

Solution Experimental Protocol
Water Removal Acetal formation is a reversible reaction that produces water.[9] To drive the equilibrium towards the product, remove water as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent compatible with the reaction conditions.
Use a Large Excess of Alcohol Employing the alcohol as the solvent or using a large molar excess can shift the equilibrium towards the formation of the acetal.
Optimize Catalyst and Temperature While a strong acid is necessary, its concentration and the reaction temperature should be optimized to favor acetal formation without promoting side reactions like polymerization.

Data Presentation

Condition Acid Type Temperature Potential Issues Relative Stability
Mildly Acidic (pH 4-6)Dilute Acetic AcidRoom TemperatureMinimalHigh
Moderately Acidic (pH 1-3)Dilute HCl, H₂SO₄Room TemperatureSlow Polymerization/OxidationModerate
Moderately Acidic (pH 1-3)Dilute HCl, H₂SO₄Elevated (50-100°C)Polymerization, OxidationLow
Strongly AcidicConcentrated H₂SO₄, SuperacidsRoom TemperatureRapid Polymerization, DegradationVery Low
Acidic with AlcoholAny Acid CatalystVariesAcetal FormationDependent on Reaction

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC-UV

This protocol describes a general method for monitoring the concentration of this compound in a reaction mixture over time.

  • Sample Preparation: At various time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a neutral solvent system (e.g., acetonitrile (B52724)/water 50:50 v/v) to stop any further degradation.

  • Derivatization (Optional but Recommended for Aldehydes): To enhance detection and stability for analysis, derivatize the aldehyde. A common method is using 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • To the quenched sample, add an acidic solution of DNPH.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) to form the hydrazone derivative.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 360 nm for DNPH derivatives).

    • Quantification: Use a calibration curve prepared with known concentrations of a this compound standard.

Visualizations

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Products This compound This compound Oxidation Oxidation This compound->Oxidation [O], H+ Polymerization Polymerization This compound->Polymerization H+ Acetal_Formation Acetal_Formation This compound->Acetal_Formation R-OH, H+ 4-Propylbenzoic_Acid 4-Propylbenzoic_Acid Oxidation->4-Propylbenzoic_Acid Polyacetal Polyacetal Polymerization->Polyacetal Acetal Acetal Acetal_Formation->Acetal

Caption: Potential degradation pathways of this compound under acidic conditions.

G cluster_solutions Troubleshooting Steps start Experiment with this compound under Acidic Conditions issue Problem Encountered? (e.g., Low Yield, Byproduct Formation) start->issue check_temp Lower Reaction Temperature issue->check_temp Yes no_issue Successful Reaction issue->no_issue No check_catalyst Optimize Acid Catalyst (Type and Concentration) check_temp->check_catalyst check_atmosphere Use Inert Atmosphere (N2 or Ar) check_catalyst->check_atmosphere remove_water Remove Water (e.g., Dean-Stark, Mol. Sieves) check_atmosphere->remove_water monitor_reaction Monitor Reaction Progress (TLC, HPLC, GC-MS) remove_water->monitor_reaction end Problem Resolved monitor_reaction->end

Caption: Troubleshooting workflow for experiments with this compound.

References

Preventing polymerization of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting issues related to the polymerization of this aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic aldehyde with a propyl group attached to the benzene (B151609) ring.[1][2] Like many aldehydes, it is a reactive molecule due to its carbonyl group, making it susceptible to self-condensation or polymerization reactions.[1][3] This can lead to a decrease in purity, changes in physical properties (e.g., increased viscosity), and potentially impact experimental outcomes.

Q2: What are the primary causes of this compound polymerization?

The polymerization of this compound can be initiated by several factors, including:

  • Heat and Light: Elevated temperatures and exposure to UV light can provide the energy needed to initiate polymerization.[3]

  • Presence of Oxygen: Air, specifically oxygen, can lead to the formation of radical species that initiate polymerization.[3] It can also cause oxidation of the aldehyde to the corresponding carboxylic acid, which can then act as a catalyst for further polymerization.[3]

  • Acidic or Basic Impurities: Contaminants with acidic or basic properties can act as catalysts for polymerization, particularly through aldol (B89426) condensation pathways.[3]

Q3: How can I visually identify if my sample of this compound has started to polymerize?

Signs of polymerization to watch for in your sample include:

  • A noticeable increase in viscosity.[3]

  • The formation of a solid precipitate or the entire sample becoming solid.[3]

  • The liquid becoming cloudy or opaque.[3]

  • A decrease in the characteristic almond-like odor of the aldehyde.[3]

Q4: What are the recommended storage conditions to prevent the polymerization of this compound?

To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C[4]Reduces the rate of chemical reactions, including polymerization.[3]
Atmosphere Inert gas (e.g., Nitrogen or Argon)[4]Prevents oxidation and initiation of polymerization by atmospheric oxygen.[3]
Container Tightly sealed, opaque containerProtects from air, moisture, and light.[5]
Purity High-purity grade (≥95%)[4]Impurities can act as catalysts for polymerization.[3]
Additives Addition of a polymerization inhibitorScavenges free radicals and inhibits polymerization pathways.[3][]

Q5: What are suitable polymerization inhibitors for this compound?

Several types of chemical inhibitors can be added to this compound to prevent polymerization. Phenolic compounds and amines are commonly used.

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Phenolic Compounds Hydroquinone, Butylated Hydroxytoluene (BHT)100-200 ppm[3]Act as free-radical scavengers, terminating the chain reactions of polymerization.[]
Amines Diethylhydroxylamine, EthylenediamineVaries by applicationCan act as radical scavengers and may also neutralize acidic impurities.[][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Sample has become viscous or has solidified. Polymerization has occurred due to improper storage or handling.[3]Consider depolymerization to recover the monomer (see Experimental Protocols). For future prevention, review and strictly adhere to recommended storage and handling procedures.
Inconsistent reaction yields or unexpected side products. Partial polymerization of the this compound starting material.[3]Use a fresh, unopened bottle of the aldehyde. If that is not possible, purify the existing stock by distillation or other appropriate methods before use. Consider adding a polymerization inhibitor if it is compatible with your reaction chemistry.
Formation of an insoluble precipitate during a reaction. Polymerization of this compound is being induced by the reaction conditions (e.g., presence of acid or base catalysts, elevated temperature).Ensure the reaction is carried out under a strictly inert atmosphere.[3] Carefully check all reagents and solvents for acidic or basic impurities and purify them if necessary. Consider running the reaction at a lower temperature.

Visualizing Polymerization and Prevention

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues related to the polymerization of this compound.

start Observe Issue with This compound viscosity Increased Viscosity or Solidification? start->viscosity yields Inconsistent Yields or Side Products? viscosity->yields No depolymerize Consider Depolymerization (See Protocol) viscosity->depolymerize Yes precipitate Precipitate Formation during Reaction? yields->precipitate No use_fresh Use Fresh or Purified Aldehyde yields->use_fresh Yes inert_atmosphere Ensure Strict Inert Atmosphere precipitate->inert_atmosphere Yes review_storage Review and Improve Storage & Handling depolymerize->review_storage add_inhibitor Consider Adding a Compatible Inhibitor use_fresh->add_inhibitor check_impurities Check for Acidic/Basic Impurities in Reagents inert_atmosphere->check_impurities lower_temp Consider Lowering Reaction Temperature check_impurities->lower_temp

Caption: Troubleshooting workflow for this compound polymerization issues.

Potential Polymerization Pathways

Aldehydes like this compound can polymerize via several mechanisms. The diagram below illustrates a simplified cationic polymerization pathway leading to a polyacetal structure and the formation of a cyclic trimer.

cluster_poly Polymerization (Polyacetal Formation) cluster_trimer Cyclic Trimer Formation Monomer1 This compound (Monomer) Initiation Initiation (e.g., H+) Monomer1->Initiation Carbocation Protonated Aldehyde (Carbocation) Initiation->Carbocation Propagation Propagation (Attack by another monomer) Carbocation->Propagation Polymer Polyacetal Chain Propagation->Polymer Monomer2 3 x this compound Cyclization Acid/Base Catalyzed Cyclization Monomer2->Cyclization Trimer Cyclic Trimer (Trioxane derivative) Cyclization->Trimer

Caption: Simplified polymerization pathways for this compound.

Experimental Protocols

Protocol 1: Depolymerization of Polymerized this compound

This protocol describes a general method for recovering monomeric this compound from its polymer by thermal depolymerization followed by distillation.

Materials:

  • Polymerized this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

  • Polymerization inhibitor (e.g., BHT)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place a stir bar in the round-bottom flask containing the polymerized sample.

  • Inert Atmosphere: Flush the entire system with an inert gas.[3] Maintain a gentle positive pressure of the inert gas throughout the procedure.

  • Heating: Gently and slowly heat the round-bottom flask using a heating mantle while stirring.[3]

  • Depolymerization and Distillation: As the polymer is heated, it will begin to "crack" and revert to the monomeric aldehyde.[3] The monomeric this compound will then distill. Collect the distillate that corresponds to the boiling point of pure this compound (approximately 108°C at 9 mmHg).

  • Stabilization and Storage: Immediately add a polymerization inhibitor (e.g., 100-200 ppm of BHT) to the collected distillate.[3] Store the purified aldehyde under the recommended conditions (2-8°C, under inert gas, in a tightly sealed, opaque container).

Experimental Workflow for Depolymerization

start Start: Polymerized Aldehyde setup Assemble and Dry Distillation Apparatus start->setup inert Flush System with Inert Gas setup->inert heat Gently Heat and Stir Polymer inert->heat distill Collect Distillate at Correct Boiling Point heat->distill stabilize Add Inhibitor to Purified Aldehyde distill->stabilize store Store Under Recommended Conditions stabilize->store end End: Pure, Stabilized Monomer store->end

Caption: Experimental workflow for the depolymerization of this compound.

References

Technical Support Center: Crystallization of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 4-Propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent for crystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on qualitative data, this compound is soluble in alcohols and other common organic solvents, but only slightly soluble in water.[1][2][3] Therefore, a good starting point would be to screen various organic solvents. A mixed solvent system, often consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, can also be effective.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling rate is too rapid. To troubleshoot this, you can try the following:

  • Increase the solvent volume: Add a small amount of the hot solvent to the mixture to reduce the supersaturation level.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help achieve a slower cooling profile.

  • Use a different solvent system: The chosen solvent may not be optimal. Experiment with solvents of varying polarities.

  • Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: This is a common issue that leads to a significant portion of the product remaining in the mother liquor. To remedy this, you can carefully evaporate some of the solvent and attempt to recrystallize.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product loss can occur. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

Q4: How can I improve the purity of my this compound crystals?

A4: The purity of the crystals is influenced by the crystallization process:

  • Slow cooling: Rapid crystallization can trap impurities within the crystal lattice. A slower cooling rate allows for more selective crystal growth.

  • Washing the crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor adhering to the crystal surface.

  • Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Table 1: Troubleshooting Common Crystallization Problems
IssuePotential CauseRecommended Solution
No crystals form - Solution is not sufficiently supersaturated.- Too much solvent was used.- The compound is highly soluble in the chosen solvent at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal.- Reduce the solvent volume by evaporation and cool again.- Change to a less effective solvent or use a mixed solvent system.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- The melting point of the compound is below the crystallization temperature.- Add more hot solvent to the mixture.- Decrease the cooling rate.- Consider a different solvent with a lower boiling point.
Low crystal yield - Too much solvent was used.- Incomplete cooling.- Premature crystallization during transfer or filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled for a sufficient period.- Pre-heat any filtration apparatus.
Poor crystal quality (small, needle-like, or impure) - Rapid cooling.- High level of impurities in the starting material.- Inappropriate solvent.- Slow down the cooling process.- Consider a preliminary purification step before crystallization (e.g., chromatography).- Experiment with different solvents to influence crystal habit.[4]

Quantitative Data

Table 2: Solubility of 4-Nitrobenzaldehyde (B150856) in Various Solvents at Different Temperatures
SolventTemperature (K)Mole Fraction Solubility (x10^3)
Methanol 273.1515.34
293.1528.52
313.1550.18
Ethanol 273.1511.21
293.1521.35
313.1538.94
Acetone 273.15118.50
293.15169.80
313.15235.60
Ethyl Acetate 273.1558.91
293.1590.27
313.15132.80
Toluene 273.1513.89
293.1523.45
313.1537.98

Data adapted from a study on 4-nitrobenzaldehyde solubility.[5][6]

Table 3: Solubility of 4-Hydroxybenzaldehyde (B117250) in Various Solvents at Different Temperatures
SolventTemperature (K)Mole Fraction Solubility (x10^2)
Methanol 278.1520.89
298.1530.51
318.1542.93
Ethanol 278.1518.53
298.1527.84
318.1540.21
Acetone 278.1535.12
298.1545.88
318.1558.37
Ethyl Acetate 278.1521.56
298.1530.94
318.1543.15
Toluene 278.150.38
298.150.69
318.151.19

Data adapted from a study on 4-hydroxybenzaldehyde solubility.[7][8]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent mixture for the crystallization of this compound.

Methodology:

  • Place a small amount (e.g., 10-20 mg) of this compound into several different test tubes.

  • To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • A good single solvent for crystallization will dissolve the compound sparingly at room temperature but completely upon heating.

  • For solvents in which the compound is highly soluble at room temperature, consider them as the "good" solvent for a mixed-solvent system.

  • To test a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent at room temperature.

  • Add a "poor" solvent (an anti-solvent like water or hexane) dropwise until the solution becomes turbid.

  • Gently heat the turbid solution until it becomes clear again.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath, to observe crystal formation.

Protocol 2: Cooling Crystallization

Objective: To obtain pure crystals of this compound using a controlled cooling method.

Methodology:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent mixture) in an Erlenmeyer flask.

  • Once completely dissolved, cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • After the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying.

Visualizations

experimental_workflow start Start: Crude this compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Hot Solvent solvent_screening->dissolution cooling Controlled Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_workflow start Crystallization Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield action1 Scratch / Seed / Concentrate no_crystals->action1 action2 Add More Solvent / Slow Cooling oiling_out->action2 action3 Concentrate Mother Liquor / Ensure Complete Cooling low_yield->action3 reassess Re-evaluate Solvent System action1->reassess action2->reassess success Successful Crystallization action3->success reassess->success

References

Technical Support Center: 4-Propylbenzaldehyde Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling and identification of 4-propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, primarily during its synthesis and storage.[1][2]

  • Synthesis-Related Impurities: The manufacturing process is a major source of impurities. For instance, if synthesized via the Gattermann-Koch reaction or Friedel-Crafts acylation of propylbenzene, potential impurities include:

    • Isomeric Impurities: 2-Propylbenzaldehyde and 3-Propylbenzaldehyde.[3]

    • Related Substances: Unreacted starting materials like propylbenzene.

    • By-products: Di- and tri-propylated benzenes and benzaldehydes resulting from multiple alkylations.[3] Rearrangement products such as isopropylbenzene derivatives can also occur.[4][5]

  • Degradation-Related Impurities: this compound is susceptible to degradation under various conditions, leading to the formation of impurities.[6]

    • Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air, forming 4-propylbenzoic acid.[7][8]

    • Photodegradation: Exposure to light can induce degradation, potentially leading to the formation of benzene (B151609) from benzaldehyde (B42025) derivatives.[9]

    • Thermal Degradation: High temperatures can cause decomposition, yielding various smaller molecules.[10][11]

    • Hydrolysis: Under acidic or basic conditions, acetals can be hydrolyzed.[12]

Q2: What are the regulatory guidelines for impurity profiling?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[13][14] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[14][15]

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline mandates forced degradation studies to identify potential degradation products and to demonstrate the specificity of analytical methods.[16][17]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies.[6] These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[13][16] The goal is to:

  • Identify the likely degradation products that could form under normal storage conditions.[6]

  • Establish the degradation pathways of the drug substance.[6]

  • Demonstrate the stability-indicating nature of the analytical methods, ensuring they can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[16]

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Secondary Interactions: The aldehyde group can interact with active sites on the silica (B1680970) packing material.

    • Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%).

  • Column Contamination or Void: The column may be contaminated or have a void at the inlet.

    • Solution: First, try flushing the column with a strong solvent. If that fails, reverse the column (if permissible by the manufacturer) and flush. If the problem persists, the column may need to be replaced.[18] Using a guard column can help prevent contamination of the analytical column.[19]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of silanols on the column surface.

    • Solution: Adjust the mobile phase pH. For reversed-phase columns, operating in the pH range of 2-8 is generally recommended.

Q: My retention times are shifting between injections. What should I check?

A: Retention time variability can compromise the reliability of your results. Consider the following:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in composition over time can cause shifts.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Degas the mobile phase to prevent bubble formation.[20]

  • Column Temperature: Fluctuations in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[19][20]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes to pass through.[20]

  • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.

    • Solution: Check for any visible leaks in the system. Perform a flow rate check and service the pump if necessary.

GC-MS Analysis

Q: I am seeing broad peaks for this compound in my GC-MS analysis. What are the likely causes?

A: Broad peaks in GC-MS can result from several issues:

  • Slow Injection Speed: A slow injection can cause the sample to vaporize over a longer period, leading to a broad initial band.

    • Solution: Use an autosampler for consistent and fast injections. If injecting manually, do so quickly and smoothly.

  • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and efficiently.

    • Solution: Increase the inlet temperature. However, be cautious not to set it too high, as this can cause thermal degradation of the analyte.

  • Column Contamination: Contamination at the head of the column can interfere with the focusing of the analyte band.

    • Solution: Trim the first few centimeters of the column inlet. If the problem persists, the column may need to be replaced.

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to increased diffusion and peak broadening.

    • Solution: Optimize the carrier gas flow rate for your column dimensions.

Q: I am observing ghost peaks in my blank injections after analyzing a this compound sample. How can I eliminate this carryover?

A: Ghost peaks are typically due to sample carryover from a previous injection.

  • Injector Contamination: The injector liner, septum, or syringe may be contaminated.

    • Solution: Replace the injector liner and septum. Clean the syringe thoroughly with an appropriate solvent or use a new syringe.

  • Column Contamination: Strongly retained components from the sample matrix can elute in subsequent runs.

    • Solution: Bake out the column at a high temperature (below the column's maximum temperature limit) for an extended period.

  • Sample Preparation: The sample itself might contain impurities that are being introduced into the system.

    • Solution: Review your sample preparation procedure to minimize the introduction of non-volatile residues.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Hypothetical)

ImpurityRetention Time (min)Relative Retention TimeResponse Factor (vs. API)Specification Limit (%)
4-Propylbenzoic Acid8.50.571.1≤ 0.15
2-Propylbenzaldehyde13.80.921.0≤ 0.10
This compound15.01.001.0-
Unidentified Impurity 117.21.15-≤ 0.10
Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc_injection Inject into HPLC-UV filter->hplc_injection For Quantification gcms_injection Inject into GC-MS filter->gcms_injection For Identification hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection at 254 nm hplc_separation->hplc_detection hplc_data Data Acquisition & Processing hplc_detection->hplc_data impurity_quant impurity_quant hplc_data->impurity_quant Impurity Quantification gcms_separation Separation on DB-5ms Column gcms_injection->gcms_separation gcms_ionization Electron Ionization (EI) gcms_separation->gcms_ionization gcms_detection Mass Detection (40-450 amu) gcms_ionization->gcms_detection gcms_data Data Analysis & Library Search gcms_detection->gcms_data impurity_ident impurity_ident gcms_data->impurity_ident Impurity Identification

Caption: Experimental workflow for impurity profiling of this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound oxidation Oxidation (e.g., H₂O₂, Air) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis hydrolysis Hydrolysis (Acid/Base) main->hydrolysis thermal Thermal (Heat) main->thermal benzoic_acid 4-Propylbenzoic Acid oxidation->benzoic_acid benzene_deriv Benzene Derivatives photolysis->benzene_deriv hydrolysis_prod Hydrolysis Products hydrolysis->hydrolysis_prod thermal_prod Thermal Decomposition Products thermal->thermal_prod

References

Technical Support Center: Synthesis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propylbenzaldehyde, with a focus on minimizing the formation of the ortho isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high para-selectivity?

A1: There are three primary methods to achieve high para-selectivity in the synthesis of this compound:

  • Gattermann-Koch Formylation: This method involves the direct formylation of propylbenzene (B89791) using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. Under specific conditions, it can yield very high para-selectivity.

  • Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the acylation of propylbenzene with propionyl chloride to form 4-propylpropiophenone. The ketone is then reduced to this compound. The steric bulk of the acylating agent strongly favors para-substitution.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to formylate the electron-rich propylbenzene ring. The reaction is regioselective, favoring substitution at the less sterically hindered para position.[1][2]

Q2: Why is there a tendency to form the ortho-isomer during the synthesis of this compound?

A2: The propyl group on the benzene (B151609) ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. It directs incoming electrophiles to both the ortho and para positions. While the para position is generally favored due to less steric hindrance, the formation of some ortho-isomer is a common side reaction.

Q3: How can I monitor the progress of the reaction and determine the ortho/para isomer ratio?

A3: The most effective method for monitoring the reaction and quantifying the isomer ratio is Gas Chromatography-Mass Spectrometry (GC-MS). A capillary column with a mid-polarity stationary phase is suitable for separating the isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of ortho-isomer in the final product. 1. Reaction temperature is too high: Higher temperatures can overcome the energetic barrier for ortho-substitution. 2. Inappropriate solvent: The solvent can influence the effective size of the electrophile and the transition state energies. 3. Choice of Lewis Acid (for Friedel-Crafts): The nature of the Lewis acid can affect regioselectivity.1. Lower the reaction temperature. For the Gattermann-Koch reaction, temperatures between -50°C and 0°C are recommended for high para-selectivity. For other reactions, running at or below room temperature is advisable. 2. For Gattermann-Koch, use an aliphatic hydrocarbon solvent (e.g., heptane) instead of an aromatic solvent. This has been shown to significantly increase the para-isomer ratio. 3. Experiment with different Lewis acids in Friedel-Crafts acylation, although steric hindrance is the primary factor for para-selectivity in this reaction.
Low conversion of starting material (propylbenzene). 1. Inactive catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient reaction time or temperature. 3. Poor quality reagents. 1. Ensure all reagents and glassware are anhydrous. Use freshly opened or properly stored anhydrous aluminum chloride. 2. Increase the reaction time or cautiously increase the temperature, while monitoring the ortho/para ratio. 3. Use high-purity starting materials and reagents.
Presence of di-substituted or other byproducts. In Friedel-Crafts reactions, the product can be more reactive than the starting material, leading to polyalkylation. Use a stoichiometric amount of the Lewis acid in Friedel-Crafts acylation. The acylated product is deactivated, preventing further reactions.
Difficulty in separating the ortho and para isomers. The boiling points of 2-propylbenzaldehyde (B8745924) and this compound are very close, making separation by standard distillation challenging. 1. Optimize the reaction for maximum para-selectivity to minimize the need for separation. 2. For small-scale purification, preparative gas chromatography or column chromatography on silica (B1680970) gel can be employed. 3. Consider converting the aldehyde mixture to a crystalline derivative (e.g., a hydrazone), which may be easier to separate by recrystallization, followed by regeneration of the pure aldehyde.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Reagents Expected Para-Selectivity Key Advantages Potential Disadvantages
Gattermann-Koch Formylation Propylbenzene, CO, HCl, AlCl₃, CuCl>90%[2]High para-selectivity in a single step.Requires handling of toxic gases (CO, HCl) and high pressure.
Friedel-Crafts Acylation & Reduction 1. Propylbenzene, Propionyl Chloride, AlCl₃ 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)Very HighAvoids carbocation rearrangement; acylated intermediate is stable.Two-step process; reduction step requires harsh conditions.
Vilsmeier-Haack Reaction Propylbenzene, DMF, POCl₃High[1][2]Milder conditions than Gattermann-Koch; does not require high pressure.The Vilsmeier reagent is a weaker electrophile, so the reaction may be slower.[2]

Experimental Protocols

Protocol 1: Gattermann-Koch Formylation for High Para-Selectivity

This protocol is based on the conditions described in patent literature for achieving high para-selectivity.

  • Reactor Setup: To a high-pressure reactor equipped with a stirrer and a cooling system, add anhydrous aluminum chloride (1.1 equivalents) and a dry aliphatic hydrocarbon solvent (e.g., heptane).

  • Addition of Propylbenzene: Cool the mixture to between -10°C and -50°C and add propylbenzene (1 equivalent).

  • Introduction of Gases: Pressurize the reactor with hydrogen chloride gas, followed by carbon monoxide gas, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature until the uptake of carbon monoxide ceases.

  • Work-up: Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction

Step A: Friedel-Crafts Acylation of Propylbenzene

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Addition of Reagents: Cool the mixture in an ice bath and slowly add propionyl chloride (1 equivalent) followed by propylbenzene (1 equivalent).

  • Reaction: Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain crude 4-propylpropiophenone.

Step B: Clemmensen Reduction of 4-Propylpropiophenone

  • Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction: To the crude 4-propylpropiophenone, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene. Heat the mixture to reflux for 24-48 hours.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation.

Protocol 3: Vilsmeier-Haack Formylation of Propylbenzene
  • Formation of Vilsmeier Reagent: In a three-necked flask, cool dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) while maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Addition of Propylbenzene: Add propylbenzene (1 equivalent) dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction by TLC or GC-MS.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by vacuum distillation.[2]

Visualizations

Gattermann_Koch_Pathway Propylbenzene Propylbenzene CO_HCl CO, HCl, AlCl3, CuCl Ortho_Intermediate Ortho Sigma Complex (Minor Pathway) Propylbenzene->Ortho_Intermediate Electrophilic Attack (ortho) Para_Intermediate Para Sigma Complex (Major Pathway) Propylbenzene->Para_Intermediate Electrophilic Attack (para) Formyl_Cation Formyl Cation [HC≡O]+ CO_HCl->Formyl_Cation Forms Ortho_Product 2-Propylbenzaldehyde (Ortho Isomer) Ortho_Intermediate->Ortho_Product Deprotonation Para_Product This compound (Para Isomer) Para_Intermediate->Para_Product Deprotonation FC_Acylation_Reduction_Pathway cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction Propylbenzene Propylbenzene Propionyl_Chloride Propionyl Chloride, AlCl3 Acylium_Ion Acylium Ion Propylbenzene->Acylium_Ion Para-attack (sterically favored) Propionyl_Chloride->Acylium_Ion Forms Para_Ketone 4-Propylpropiophenone (Major Product) Reduction_Reagents Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) Para_Ketone->Reduction_Reagents Final_Product This compound Reduction_Reagents->Final_Product

References

Technical Support Center: 4-Propylbenzaldehyde Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving 4-propylbenzaldehyde using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reactivity important?

A1: this compound is an aromatic aldehyde consisting of a benzaldehyde (B42025) ring substituted with a propyl group at the para (4) position.[1] Its aldehyde functional group is highly reactive and serves as a versatile intermediate in organic synthesis. It readily undergoes reactions such as oxidation to form carboxylic acids, reduction to alcohols, and carbon-carbon bond-forming reactions like the Wittig or Grignard reactions. This makes it a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2]

Q2: How can TLC be used to monitor a reaction with this compound?

A2: TLC is a fundamental technique for monitoring the progress of a chemical reaction.[3] It allows for the separation of the starting material (this compound) from the product(s) based on differences in their polarity. By taking small samples (aliquots) from the reaction mixture at different time points, you can observe the gradual disappearance of the starting material spot and the appearance of a new product spot on the TLC plate.[4] A "cospot," where the reaction mixture and the starting material are spotted in the same lane, is crucial for confirming the identity of the spots, especially when their Rf values are similar.[5]

Q3: How do I choose an appropriate solvent system (eluent) for my TLC?

A3: The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.3-0.4.[5] Since this compound is a moderately polar aromatic aldehyde, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. You can adjust the ratio of these solvents to achieve the desired separation.[3] For example, a common eluent system for benzaldehyde derivatives is a mixture of hexanes and ethyl acetate.[6]

Q4: How can I visualize the spots on the TLC plate?

A4: this compound and many of its aromatic derivatives are UV-active due to their conjugated systems.[7] This means they will appear as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254) when viewed under a UV lamp (254 nm).[7] For compounds that are not UV-active (e.g., some saturated products), or as a secondary visualization method, chemical stains can be used. A potassium permanganate (B83412) (KMnO4) stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols, which will appear as yellow spots on a purple background.[8]

Experimental Protocol: General TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line about 1 cm from the bottom of a TLC plate.[3] This is your origin line.

    • Mark three small, evenly spaced ticks on the line for spotting. Label them "SM" (Starting Material), "Co" (Cospot), and "Rxn" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of your this compound starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, spot the starting material solution on the "SM" and "Co" ticks. The spot should be as small as possible (1-2 mm in diameter).[3]

    • Carefully withdraw a small aliquot from your reaction vessel.

    • Spot the reaction mixture on the "Co" and "Rxn" ticks. For the cospot, spot directly on top of the starting material spot, allowing the solvent to dry in between applications.[5]

  • Development:

    • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (the solvent level must be below your origin line).[5][9] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more even solvent front.[10]

    • Carefully place the TLC plate into the chamber and cover it with a lid.

    • Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.[9]

  • Visualization & Analysis:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain (like KMnO4) for further visualization.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) . The reaction is complete when the starting material spot is absent in the "Rxn" lane.

TLC Monitoring Workflow

TLC_Workflow prep 1. Prepare Plate (Draw origin line) spot_sm 2. Spot Starting Material (SM) prep->spot_sm spot_rxn 3. Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co 4. Create Cospot (SM + Rxn) spot_rxn->spot_co develop 5. Develop Plate in Chamber spot_co->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize Spots (UV light / Stain) dry->visualize calculate 8. Calculate Rf Values & Analyze visualize->calculate

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Data Presentation: Relative Polarity and Rf Values

The polarity of the product relative to this compound will determine its Rf value. The table below summarizes expected changes for common reactions. (Note: Absolute Rf values depend heavily on the specific eluent used).

Reaction TypeStarting MaterialProduct ExampleExpected Product PolarityExpected Product Rf vs. SM
Reduction This compound4-Propylbenzyl alcoholMore PolarLower
Oxidation This compound4-Propylbenzoic acidMuch More PolarMuch Lower
Wittig Reaction This compound1-Propene-3-(4-propylphenyl) (example)Less PolarHigher
Grignard Reaction This compound1-(4-Propylphenyl)propan-1-ol (example)More PolarLower

Troubleshooting Guide

Problem: No spots are visible on my TLC plate.

  • Possible Cause 1: Sample is too dilute.

    • Solution: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications to keep the spot small.[8][9]

  • Possible Cause 2: The compound is not UV-active.

    • Solution: While this compound is UV-active, some products may not be. Use a chemical stain, such as potassium permanganate (KMnO4), which reacts with many functional groups.[7][8]

  • Possible Cause 3: The solvent level in the chamber was too high.

    • Solution: Ensure the origin line where you spot your samples is above the level of the eluent in the chamber. If the origin is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[9]

  • Possible Cause 4: The compound may have evaporated.

    • Solution: If your product is highly volatile, TLC may be challenging. Ensure the plate is visualized promptly after development.[8]

Problem: The spots are streaking or elongated.

  • Possible Cause 1: The sample is too concentrated (overloaded).

    • Solution: Dilute your sample solution and re-spot the plate. Streaking is a very common result of overloading the plate.[7][9]

  • Possible Cause 2: The compound is highly polar or acidic/basic.

    • Solution: For highly polar compounds like the carboxylic acid product, streaking is common. Add a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent to suppress deprotonation and improve the spot shape.[8][11] For basic compounds, adding a small amount of base like triethylamine (B128534) may help.[8]

  • Possible Cause 3: The compound is degrading on the silica (B1680970) gel plate.

    • Solution: Silica gel is slightly acidic. If your compound is acid-sensitive, it may decompose on the plate. Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase plate.[8]

Problem: The spots are all at the top of the plate (Rf values are too high).

  • Possible Cause: The eluent is too polar.

    • Solution: Your solvent system is moving the compounds too quickly. Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., use more hexanes and less ethyl acetate).[8]

Problem: The spots are all at the bottom of the plate (Rf values are too low).

  • Possible Cause: The eluent is not polar enough.

    • Solution: Your solvent system is not sufficiently strong to move the compounds up the plate. Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., use less hexanes and more ethyl acetate).[8]

Problem: The reactant and product spots have very similar or identical Rf values.

  • Possible Cause: The polarity difference between the compounds is minimal.

    • Solution 1: Test different solvent systems. Small changes in the eluent composition can often resolve spots that were previously overlapping.[12]

    • Solution 2: Use a larger TLC plate and allow the solvent to run for a longer distance to maximize the separation between the spots.

    • Solution 3: Use the cospot lane to your advantage. If the "Co" spot appears as a single, well-defined spot at the same height as the "SM" and "Rxn" lanes, the reaction has likely not progressed. If the reaction is proceeding, the "Co" spot may appear elongated or as two very close, overlapping spots.[12]

TLC Troubleshooting Flowchart

Troubleshooting start Start Troubleshooting q_spots Are spots visible? start->q_spots sol_no_spots1 Sample too dilute? -> Re-spot more concentrated q_spots->sol_no_spots1 No q_shape Are spots streaking? q_spots->q_shape Yes sol_no_spots2 Not UV-active? -> Use a chemical stain sol_no_spots1->sol_no_spots2 sol_no_spots3 Solvent too high? -> Ensure origin is above eluent sol_no_spots2->sol_no_spots3 sol_streak1 Sample overloaded? -> Dilute sample and re-run q_shape->sol_streak1 Yes q_rf What are the Rf values? q_shape->q_rf No sol_streak2 Compound very polar? -> Add acid/base to eluent sol_streak1->sol_streak2 sol_rf_high Rf too high (>0.8) -> Decrease eluent polarity q_rf->sol_rf_high Too High sol_rf_low Rf too low (<0.2) -> Increase eluent polarity q_rf->sol_rf_low Too Low sol_rf_similar Rf values are too similar -> Change solvent system q_rf->sol_rf_similar Too Similar end Good Separation! q_rf->end Ideal (0.2-0.8)

Caption: A decision tree for troubleshooting common TLC analysis issues.

References

Technical Support Center: Optimizing Para-Selectivity in Friedel-Crafts Acylation of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of propylbenzene (B89791). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved para-selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of propylbenzene?

The primary challenge is controlling the regioselectivity of the reaction. While the propyl group is an ortho-, para-director, a mixture of both ortho- and para-acylated products is typically formed. The goal is often to maximize the yield of the para-isomer, which is generally favored due to reduced steric hindrance compared to the ortho position.[1]

Q2: Why is the para-isomer generally the major product in the Friedel-Crafts acylation of propylbenzene?

The propyl group on the benzene (B151609) ring creates steric hindrance at the ortho positions (the carbon atoms adjacent to the propyl group). The incoming acylium ion, which is a bulky electrophile, experiences less steric repulsion when it attacks the para position (the carbon atom opposite the propyl group). This energetic preference leads to the formation of the para-isomer as the major product under most conditions.[1]

Q3: Can carbocation rearrangement be an issue in the Friedel-Crafts acylation of propylbenzene?

No, carbocation rearrangements are not a concern in Friedel-Crafts acylation. The electrophile is a resonance-stabilized acylium ion, which does not rearrange. This is a key advantage over Friedel-Crafts alkylation, where carbocation rearrangements can lead to a mixture of isomeric products.[2]

Q4: What are the main strategies to improve the para-selectivity of this reaction?

The primary strategies to enhance para-selectivity include:

  • Utilizing Shape-Selective Catalysts: Employing catalysts with defined pore structures, such as zeolites, can sterically hinder the formation of the bulkier ortho-isomer within their channels, thus favoring the para-product.

  • Employing Bulky Acylating Agents: Increasing the steric bulk of the acylating agent can further exacerbate the steric hindrance at the ortho position, leading to a higher preference for para-substitution.

  • Optimizing Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para-isomer.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the ortho/para ratio.

Troubleshooting Guides

Problem 1: Low Para-to-Ortho Isomer Ratio

Symptoms:

  • Analysis of the crude product (e.g., by GC or NMR) shows a significant amount of the ortho-acylated product.

  • Difficulty in isolating the pure para-isomer due to contamination with the ortho-isomer.

Possible Causes and Solutions:

CauseSolution
Standard Lewis Acid Catalyst (e.g., AlCl₃) is not selective enough. Switch to a shape-selective heterogeneous catalyst like H-Beta zeolite. The microporous structure of the zeolite can provide a steric barrier to the formation of the ortho-isomer.
The acylating agent is not sterically demanding. Consider using a bulkier acylating agent. For example, instead of acetyl chloride, using pivaloyl chloride or another branched-chain acyl halide can increase steric hindrance at the ortho position.
Reaction temperature is too high. High temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to see if the para/ortho ratio improves.
Solvent effects are not optimized. The choice of solvent can influence the selectivity. Experiment with different solvents. For instance, using a more viscous or a non-polar solvent might favor the formation of the para-isomer.
Problem 2: Low Overall Yield of Acylated Products

Symptoms:

  • A significant amount of unreacted propylbenzene remains after the reaction.

  • The isolated yield of the desired para-product is low.

Possible Causes and Solutions:

CauseSolution
Inactive or insufficient catalyst. Ensure the Lewis acid catalyst is anhydrous and of high purity. For solid catalysts like zeolites, ensure they are properly activated (e.g., by calcination). The molar ratio of the catalyst to the substrate may need to be optimized.
Impure reagents or solvent. Use freshly distilled or high-purity propylbenzene and acylating agent. Ensure the solvent is anhydrous, as moisture can deactivate the Lewis acid catalyst.
Reaction time is too short. Monitor the reaction progress using techniques like TLC or GC. The reaction may require a longer time to go to completion, especially at lower temperatures.
Sub-optimal reaction temperature. While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance needs to be found. A temperature optimization study may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for Para-Selective Acylation of Propylbenzene (Illustrative Data)

CatalystAcylating AgentSolventTemperature (°C)Conversion (%)Para-Selectivity (%)Reference
AlCl₃Acetyl ChlorideDichloromethane2595~85General Literature
H-Beta ZeoliteAcetic Anhydride (B1165640)Toluene (B28343)10089>95[3]
FeCl₃Propionyl ChlorideNitrobenzene2092~90General Literature

Note: This table is illustrative and based on general principles of Friedel-Crafts acylation. Specific yields and selectivities for propylbenzene may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Para-Selective Acylation of Propylbenzene using H-Beta Zeolite

This protocol is a representative procedure for achieving high para-selectivity using a shape-selective solid acid catalyst.

Materials:

  • n-Propylbenzene

  • Acetic Anhydride

  • H-Beta Zeolite (activated)

  • Toluene (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite by heating it at 500 °C for 4 hours under a stream of dry air. Cool down to room temperature in a desiccator before use.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated H-Beta zeolite (e.g., 10 wt% with respect to propylbenzene).

  • Addition of Reactants: Add anhydrous toluene, followed by n-propylbenzene. Begin stirring the suspension. Then, add acetic anhydride (e.g., 1.2 equivalents relative to propylbenzene) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for the desired reaction time (e.g., 4-8 hours). Monitor the progress of the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the zeolite catalyst and wash it with fresh toluene.

  • Purification: Combine the filtrate and the washings. Remove the toluene under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the 4-propylacetophenone.

Mandatory Visualizations

Diagram 1: Factors Influencing Para-Selectivity

G cluster_factors Factors Influencing Selectivity cluster_outcomes Reaction Outcomes Catalyst Catalyst Para_Product Para Product Catalyst->Para_Product Shape-Selective (e.g., Zeolite) Ortho_Product Ortho Product Catalyst->Ortho_Product Non-Selective (e.g., AlCl3) Acylating_Agent Acylating Agent Acylating_Agent->Para_Product Bulky Group Acylating_Agent->Ortho_Product Small Group Temperature Temperature Temperature->Para_Product Lower Temperature Temperature->Ortho_Product Higher Temperature

Caption: Key factors influencing the para-selectivity in Friedel-Crafts acylation.

Diagram 2: General Experimental Workflow

G A 1. Catalyst Activation (if required) B 2. Reaction Setup (Flask, Stirrer, Condenser) A->B C 3. Addition of Reactants (Solvent, Propylbenzene, Acylating Agent, Catalyst) B->C D 4. Reaction (Heating/Cooling, Stirring) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Distillation/Chromatography) E->F G 7. Product Analysis (NMR, GC, MS) F->G

Caption: A generalized workflow for a Friedel-Crafts acylation experiment.

References

Technical Support Center: Grignard Reaction with 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction involving 4-Propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Grignard reaction with this compound?

The primary side products in a Grignard reaction with this compound are typically:

  • Wurtz Coupling Product: This is a homocoupled dimer of the organohalide used to prepare the Grignard reagent.[1][2] It arises from the reaction of the Grignard reagent with unreacted organohalide.[1]

  • Unreacted Starting Material: Recovery of this compound can occur due to several factors, including quenching of the Grignard reagent by trace amounts of water or other protic sources.[3][4]

  • Reduction Product: The Grignard reagent can act as a reducing agent, converting the this compound to 4-Propylbenzyl alcohol. This is more likely with sterically hindered Grignard reagents.[5]

  • Enolization Product: If the Grignard reagent is particularly bulky and basic, it can deprotonate the aldehyde at the benzylic position, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[5]

  • Benzoin Condensation Product: Under certain conditions, two molecules of this compound can react with each other to form a benzoin-type product.[6][7] This is a self-condensation reaction of aldehydes.[8]

Q2: My Grignard reaction with this compound is not initiating. What should I do?

Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating oxide layer on the magnesium surface or the presence of moisture.[3][4] Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[4] Solvents must be anhydrous.[4]

  • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface.[4] Common activation methods include:

    • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere.[3]

    • Chemical Activation: Adding a small crystal of iodine (the purple color will disappear upon reaction with magnesium), a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent.[3][9]

Q3: I am observing a significant amount of the Wurtz coupling byproduct. How can I minimize its formation?

High local concentrations of the alkyl halide and elevated temperatures can promote the formation of Wurtz coupling products.[1] To minimize this side reaction:

  • Slow Addition: Add the organohalide dropwise to the magnesium suspension. This maintains a low concentration of the organohalide, favoring its reaction with magnesium over the already-formed Grignard reagent.[1]

  • Temperature Control: Maintain a moderate reaction temperature. The Grignard formation is exothermic, so cooling may be necessary to prevent hotspots that accelerate the Wurtz coupling reaction.[1][10]

  • Use of Highly Reactive Magnesium: Using highly activated magnesium, such as Rieke magnesium, can lead to faster formation of the Grignard reagent, reducing the time for the Wurtz coupling side reaction to occur.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Alcohol 1. Incomplete Grignard reagent formation.[3] 2. Presence of water or other protic impurities.[4] 3. Significant formation of side products (e.g., Wurtz coupling).[1]1. Use magnesium activation methods (see FAQ Q2).[3] 2. Ensure all glassware and solvents are rigorously dry and the reaction is performed under an inert atmosphere.[4] 3. Optimize reaction conditions to minimize side reactions (e.g., slow addition, temperature control).[1]
Reaction is Exothermic and Uncontrolled 1. Addition of the organohalide is too rapid.[3] 2. Insufficient cooling.[3]1. Add the organohalide dropwise using an addition funnel.[3] 2. Use an ice bath to maintain the desired reaction temperature.
Significant Amount of a High-Boiling Side Product Likely a Wurtz coupling product (R-R from the organohalide R-X).[1]1. Slow down the rate of addition of the organohalide.[1] 2. Maintain a lower reaction temperature.[1] 3. Ensure efficient stirring to avoid localized high concentrations of the organohalide.
Recovery of this compound 1. The Grignard reagent was quenched by moisture.[4] 2. The Grignard reagent acted as a base, causing enolization.[5]1. Re-check the dryness of all reagents, solvents, and glassware.[4] 2. Consider using a less sterically hindered Grignard reagent if possible.

Quantitative Data on Side Product Formation

The following table provides illustrative data on how reaction conditions can affect product distribution in a Grignard reaction with an aromatic aldehyde like this compound. The exact yields will vary depending on the specific Grignard reagent and precise experimental setup.

Condition Desired Alcohol Yield (%) Wurtz Coupling Product Yield (%) Reduction Product Yield (%) Unreacted Aldehyde (%)
Optimal Conditions (Slow addition, 0-5 °C, activated Mg)85-95< 5< 2< 5
Rapid Addition 50-6020-30< 55-10
Elevated Temperature (e.g., refluxing ether)60-7015-255-10< 5
Non-Activated Magnesium 20-4010-20< 530-50
Presence of Moisture < 10< 50> 85

Experimental Protocol: Minimizing Side Products in the Grignard Reaction of Ethylmagnesium Bromide with this compound

This protocol is designed to maximize the yield of the desired secondary alcohol, 1-(4-propylphenyl)propan-1-ol, while minimizing common side products.

1. Materials:

2. Procedure:

  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (e.g., nitrogen or argon).[4]

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

    • Place the magnesium turnings and a small crystal of iodine in the flask.[3] Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating magnesium activation.[4]

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Grignard Reagent Formation:

    • Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if not already gone), gentle bubbling, and the formation of a cloudy gray solution.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[1] Use a water bath to control the temperature if the reaction becomes too vigorous.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Dissolve this compound in anhydrous diethyl ether in the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the this compound solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[1]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography or distillation to isolate the desired alcohol.

Visualizations

Side_Reactions Start This compound + Grignard Reagent (R-MgX) Desired Desired Product: Secondary Alcohol Start->Desired Nucleophilic Addition (Optimal Conditions) Wurtz Side Product: Wurtz Coupling (R-R) Start->Wurtz High [R-X], High Temp. Reduction Side Product: Reduction (4-Propylbenzyl alcohol) Start->Reduction Sterically Hindered Grignard Enolization Side Product: Enolization (Unreacted Aldehyde) Start->Enolization Bulky, Basic Grignard Quenching Side Product: Quenching (Alkane from Grignard) Start->Quenching Presence of H₂O or other protic source

Caption: Logical relationships of potential side reactions in the Grignard reaction with this compound.

Experimental_Workflow Prep 1. Preparation - Flame-dry glassware - Inert atmosphere (N₂/Ar) Activation 2. Mg Activation - Add Mg turnings - Add I₂ crystal, warm Prep->Activation Grignard_Formation 3. Grignard Formation - Add anhydrous ether - Slow, dropwise addition of R-X Activation->Grignard_Formation Reaction 4. Reaction with Aldehyde - Cool Grignard to 0°C - Slow, dropwise addition of This compound Grignard_Formation->Reaction Workup 5. Workup - Quench with sat. NH₄Cl (aq) - Separate layers, extract Reaction->Workup Purification 6. Purification - Dry organic layer - Concentrate and purify (Chromatography/Distillation) Workup->Purification Product Final Product: 1-(4-propylphenyl)propan-1-ol Purification->Product

Caption: Experimental workflow to minimize side products in the Grignard reaction.

References

Technical Support Center: 4-Propylbenzaldehyde Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 4-propylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

A1: While specific pathways for this compound are not extensively documented, based on the microbial metabolism of similar aromatic aldehydes, a putative degradation pathway can be proposed. The initial step is the oxidation of the aldehyde group to a carboxylic acid, forming 4-propylbenzoic acid. This is followed by the dihydroxylation of the aromatic ring to create a catechol intermediate, 4-propylcatechol. The aromatic ring of this catechol is then cleaved, either through an ortho-cleavage or a meta-cleavage pathway, generating aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle.

Q2: Which microorganisms are likely to degrade this compound?

A2: Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including aromatic aldehydes.[1][2] It is highly probable that strains from these genera possess the enzymatic machinery required for the degradation of this compound.

Q3: What are the key enzymes involved in the initial steps of this compound degradation?

A3: The initial oxidation of this compound to 4-propylbenzoic acid is typically catalyzed by an aldehyde dehydrogenase .[1][2][3][4] The subsequent dihydroxylation of the aromatic ring is carried out by dioxygenases , and the ring cleavage is performed by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage).[5][6][7][8]

Q4: How can I monitor the degradation of this compound and the formation of its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques. HPLC is well-suited for separating and quantifying this compound and its primary metabolite, 4-propylbenzoic acid, in aqueous samples.[4][5][9][10] GC-MS is excellent for identifying and quantifying volatile intermediates and can be used for the analysis of silylated derivatives of non-volatile metabolites.[10][11][12][13][14]

Q5: What are common challenges in studying the biodegradation of volatile aromatic compounds like this compound?

A5: A significant challenge is accounting for abiotic losses, primarily due to the compound's volatility.[15][16][17] It is crucial to include proper controls in your experimental setup, such as sterile controls (no microorganisms) and killed-cell controls, to differentiate between biological degradation and physical loss.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound degradation experiments.

Problem Potential Cause(s) Troubleshooting Steps
No or very low degradation of this compound observed. 1. Inoculum is not adapted or lacks the necessary enzymes.2. Substrate concentration is too high, causing toxicity.3. Sub-optimal culture conditions (pH, temperature, aeration).4. Nutrient limitation in the medium.1. Use an enriched culture from a contaminated site or a known aromatic-degrading strain.2. Perform a toxicity assay to determine the optimal substrate concentration.3. Optimize culture conditions based on the requirements of the specific microorganism.4. Ensure the medium contains sufficient nitrogen, phosphorus, and other essential nutrients.
Inconsistent degradation rates between replicates. 1. Inaccurate measurement of the initial substrate concentration.2. Non-homogenous distribution of the substrate in the culture medium.3. Variability in the physiological state of the inoculum.4. Abiotic loss of the substrate due to volatility.1. Prepare a stock solution of this compound in a suitable solvent and add it to the medium with vigorous mixing.2. Use a surfactant to improve the solubility of the substrate.3. Standardize the inoculum preparation procedure (e.g., use cells from the same growth phase).4. Use sealed culture vessels and include appropriate abiotic controls.
Metabolite (e.g., 4-propylbenzoic acid) accumulation without further degradation. 1. The microorganism can only perform the initial oxidation step.2. Feedback inhibition of enzymes involved in the downstream pathway.3. The intermediate is toxic to the microorganism at the accumulated concentration.1. Use a microbial consortium instead of a pure culture.2. Analyze samples at different time points to monitor the transient accumulation of intermediates.3. Investigate the degradation of the intermediate as a sole carbon source.
Difficulty in detecting and identifying degradation intermediates. 1. Intermediates are transient and do not accumulate to detectable levels.2. The analytical method is not sensitive enough.3. Intermediates are unstable.1. Use resting cell assays with a higher cell density to promote the accumulation of intermediates.2. Optimize the extraction and concentration steps before analysis.3. Use derivatization techniques (e.g., silylation for GC-MS) to stabilize and enhance the detection of intermediates.[10][11][12][13][14]

Data Presentation

Table 1: Hypothetical Degradation of this compound by Pseudomonas putida

Time (hours)This compound (mg/L)4-Propylbenzoic Acid (mg/L)
0100.0 ± 2.50.0 ± 0.0
675.3 ± 3.122.1 ± 1.8
1248.9 ± 2.845.6 ± 2.3
2415.2 ± 1.935.8 ± 2.1
48< 1.05.4 ± 0.9
72Not DetectedNot Detected

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Microbial Degradation of this compound

Objective: To quantify the degradation of this compound by a bacterial strain over time.

Materials:

  • Bacterial strain (e.g., Pseudomonas putida)

  • Minimal salts medium (MSM)

  • This compound (stock solution in ethanol)

  • Sterile culture flasks with screw caps

  • Shaking incubator

  • HPLC system with a C18 column

Procedure:

  • Prepare a preculture of the bacterial strain in a nutrient-rich medium.

  • Harvest the cells by centrifugation and wash them twice with sterile MSM.

  • Resuspend the cells in MSM to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • In sterile culture flasks, add the cell suspension and this compound to a final concentration of 100 mg/L.

  • Set up abiotic controls (MSM with this compound, no cells) and killed-cell controls (autoclaved cell suspension with this compound).

  • Incubate the flasks at the optimal temperature and shaking speed for the bacterial strain.

  • At regular intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each flask.

  • Centrifuge the aliquot to remove bacterial cells.

  • Analyze the supernatant for the concentration of this compound and 4-propylbenzoic acid using HPLC.[18]

Protocol 2: Analysis of this compound and 4-Propylbenzoic Acid by HPLC

Objective: To separate and quantify this compound and its primary metabolite, 4-propylbenzoic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Filter all samples and mobile phases through a 0.22 µm filter.

  • Set the column temperature to 30°C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 20 µL of the sample.

  • Run a gradient program starting with a lower concentration of acetonitrile and gradually increasing it to elute both compounds.

  • Quantify the compounds by comparing their peak areas to a standard curve prepared with known concentrations of this compound and 4-propylbenzoic acid.[19][20]

Protocol 3: GC-MS Analysis of Degradation Intermediates

Objective: To identify and quantify potential degradation intermediates.

Procedure:

  • Extract the culture supernatant with an organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the solvent to concentrate the extract.

  • For non-volatile intermediates like carboxylic acids, perform a derivatization step (e.g., silylation with BSTFA) to increase their volatility.[10][11][12][13][14]

  • Inject the derivatized sample into the GC-MS.

  • Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

  • Quantify the identified intermediates using appropriate standards.

Visualizations

Caption: Putative microbial degradation pathways of this compound.

Experimental_Workflow Start Start Experiment Inoculum_Preparation Prepare Bacterial Inoculum Start->Inoculum_Preparation Experimental_Setup Set up Cultures: - Experimental (with cells) - Abiotic Control (no cells) - Killed-Cell Control Inoculum_Preparation->Experimental_Setup Incubation Incubate under Optimal Conditions Experimental_Setup->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Sample_Processing Centrifuge and Collect Supernatant Sampling->Sample_Processing Analysis Analytical Method Sample_Processing->Analysis HPLC HPLC Analysis (this compound & 4-Propylbenzoic Acid) Analysis->HPLC Primary Analysis GCMS GC-MS Analysis (Intermediates) Analysis->GCMS Intermediate Identification Data_Analysis Analyze Data and Plot Degradation Curves HPLC->Data_Analysis GCMS->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound degradation.

Troubleshooting_Logic Problem No/Low Degradation Check_Abiotic Significant loss in abiotic/killed controls? Problem->Check_Abiotic Volatility Address Volatility: - Use sealed vessels - Account for abiotic loss Check_Abiotic->Volatility Yes Check_Toxicity Is substrate concentration toxic? Check_Abiotic->Check_Toxicity No Optimize_Concentration Determine optimal substrate concentration Check_Toxicity->Optimize_Concentration Yes Check_Conditions Are culture conditions optimal? Check_Toxicity->Check_Conditions No Optimize_Conditions Optimize pH, temperature, aeration Check_Conditions->Optimize_Conditions No Check_Inoculum Use adapted inoculum or known degrader Check_Conditions->Check_Inoculum Yes

Caption: A logical troubleshooting guide for "no degradation" scenarios.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Propylbenzaldehyde and 4-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-propylbenzaldehyde and 4-isopropylbenzaldehyde (B89865). The information presented is supported by established principles of physical organic chemistry, substituent effect parameters, and representative experimental protocols to assist researchers in experimental design, reaction optimization, and structure-activity relationship studies.

Executive Summary

This compound and 4-isopropylbenzaldehyde are structurally similar aromatic aldehydes that exhibit nuanced differences in reactivity primarily due to steric factors. Both the n-propyl and isopropyl groups are electron-donating, which deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the greater steric bulk of the isopropyl group is the principal differentiating factor, rendering 4-isopropylbenzaldehyde generally less reactive than this compound in reactions where the transition state is sensitive to steric hindrance, such as nucleophilic addition. This guide will delve into the theoretical underpinnings of this reactivity difference and provide detailed experimental protocols for its empirical validation.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the aldehyde functional group in para-substituted benzaldehydes is primarily governed by the interplay of two key factors:

  • Electronic Effects: These effects modulate the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the partial positive charge on the carbonyl carbon. Alkyl groups, such as n-propyl and isopropyl, are generally considered electron-donating groups (EDGs) through a combination of inductive effects (+I) and hyperconjugation. This electron donation increases the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.

  • Steric Effects: The size and spatial arrangement of the substituent can hinder the approach of a reactant to the reaction center. This steric hindrance can significantly impact the rate of reaction, particularly for bulky substituents or in sterically demanding transition states.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the rate (k) or equilibrium constant of a reaction, relative to the unsubstituted compound (k₀). The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. For para-substituents, the σₚ constant is used.

The Taft steric parameter (Eₛ) is a quantitative measure of the steric effect of a substituent. More negative values of Eₛ indicate greater steric hindrance.

Data Presentation

PropertyThis compound4-Isopropylbenzaldehyde (Cuminaldehyde)
Molecular Formula C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol 148.20 g/mol
CAS Number 28785-06-0122-03-2
Appearance Colorless to pale yellow liquidColorless oil
Density ~1.005 g/mL at 25 °C~0.978 g/cm³
Hammett Constant (σₚ) -0.15 (estimated, similar to ethyl)-0.15
Taft Steric Parameter (Eₛ) -0.36 (for n-propyl)-0.47 (for isopropyl)
Predicted Reactivity
- Nucleophilic AdditionHigherLower
- OxidationSlightly HigherSlightly Lower
- ReductionSlightly HigherSlightly Lower

Inference on Reactivity: Based on the substituent constants, the electronic effects of the n-propyl and isopropyl groups are nearly identical. However, the Taft steric parameter for the isopropyl group is more negative than that for the n-propyl group, indicating greater steric hindrance. Therefore, it is predicted that This compound will be more reactive than 4-isopropylbenzaldehyde , particularly in reactions sensitive to steric bulk, such as nucleophilic additions to the carbonyl group.

Mandatory Visualization

G Factors Influencing the Reactivity of 4-Alkylbenzaldehydes Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (+I) Electronic->Inductive Hyperconjugation Hyperconjugation Electronic->Hyperconjugation TransitionState Transition State Accessibility Steric->TransitionState - Electrophilicity Carbonyl Electrophilicity Inductive->Electrophilicity - Hyperconjugation->Electrophilicity - Electrophilicity->Reactivity determines TransitionState->Reactivity determines

Caption: Factors influencing aldehyde reactivity.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4-isopropylbenzaldehyde, the following experimental protocols can be employed.

Comparative Oxidation to Carboxylic Acids

This experiment compares the rate of oxidation of the two aldehydes to their corresponding carboxylic acids using potassium permanganate (B83412). The disappearance of the purple permanganate color can be monitored over time.

Materials:

  • This compound

  • 4-Isopropylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: Prepare two identical reaction flasks. In each flask, dissolve 0.01 mol of the respective aldehyde (this compound in one, 4-isopropylbenzaldehyde in the other) and 0.001 mol of TBAB in 50 mL of toluene.

  • Initiation of Reaction: To each flask, add 50 mL of a 0.1 M aqueous solution of potassium permanganate. Start a timer immediately upon addition and begin vigorous stirring.

  • Monitoring the Reaction: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the aqueous layer of each reaction mixture. Dilute the aliquot with a known volume of water and measure the absorbance of the permanganate ion at its λₘₐₓ (~525 nm) using a UV-Vis spectrophotometer.

  • Work-up (at the end of the reaction): Once the purple color has faded, separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and extract with 10% sodium bicarbonate solution.

  • Product Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid. Filter, dry, and weigh the product to determine the yield.

Data Analysis: Plot the absorbance of the permanganate solution versus time for both reactions. A faster decrease in absorbance indicates a higher reaction rate. The initial rates can be determined from the initial slope of the curves.

G Experimental Workflow for Comparative Oxidation Start Prepare Aldehyde/TBAB in Toluene AddKMnO4 Add KMnO4 Solution & Start Timer Start->AddKMnO4 Monitor Monitor Permanganate Absorbance (UV-Vis) AddKMnO4->Monitor At regular intervals Workup Reaction Work-up & Product Isolation AddKMnO4->Workup After reaction completion Monitor->AddKMnO4 Analyze Compare Reaction Rates & Yields Workup->Analyze

Caption: Workflow for comparative oxidation.

Comparative Wittig Reaction

The Wittig reaction is a classic example of nucleophilic addition to a carbonyl group. This protocol compares the yield of the alkene product from the reaction of the two aldehydes with a stabilized ylide.

Materials:

  • This compound

  • 4-Isopropylbenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Dichloromethane (DCM)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of the respective aldehyde in 20 mL of DCM.

  • Addition of Ylide: To each flask, add 11 mmol (1.1 equivalents) of (carbethoxymethylene)triphenylphosphorane.

  • Reaction: Stir the mixtures at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting aldehyde is consumed, concentrate the reaction mixtures under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to isolate the alkene product.

  • Analysis: Determine the yield of the purified product for each reaction. The structure of the product can be confirmed by ¹H NMR spectroscopy.

Data Analysis: A higher yield of the alkene product for one aldehyde over the other after a fixed reaction time would indicate a higher reactivity.

G Experimental Workflow for Comparative Wittig Reaction Start Dissolve Aldehyde in DCM AddYlide Add Stabilized Ylide Start->AddYlide Monitor Monitor by TLC AddYlide->Monitor Workup Concentrate Reaction Mixture Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Analyze Determine Yield & Purity Purify->Analyze

Caption: Workflow for comparative Wittig reaction.

Conclusion

The reactivity of this compound and 4-isopropylbenzaldehyde is subtly but significantly different. While their electronic properties are very similar, the increased steric hindrance of the branched isopropyl group compared to the linear n-propyl group is the primary determinant of their relative reactivity. Consequently, this compound is predicted to be the more reactive of the two, particularly in sterically sensitive reactions such as nucleophilic additions. The provided experimental protocols offer a framework for the quantitative validation of this predicted reactivity difference, which is a crucial consideration for synthetic planning and the development of structure-activity relationships in medicinal chemistry and materials science.

A Comparative Guide to Catalysts for the Synthesis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-propylbenzaldehyde, a key intermediate in the pharmaceutical and fragrance industries, can be achieved through various catalytic routes. The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst and reaction conditions. This guide provides a comparative overview of different catalytic systems, supported by experimental data from analogous reactions, to aid in the selection of the most suitable synthetic strategy.

Catalytic Performance Overview

Two primary catalytic strategies for the synthesis of this compound are the direct oxidation of 4-propyltoluene and the formylation of propylbenzene (B89791). The following tables summarize the performance of various catalysts in these transformations, drawing data from studies on similar alkylbenzene substrates where specific data for this compound is not available.

Table 1: Catalytic Oxidation of Alkylbenzenes to Benzaldehydes

The selective oxidation of the benzylic C-H bond in 4-propyltoluene is a direct and atom-economical route to this compound. Various heterogeneous and homogeneous catalysts have been investigated for this transformation, often using toluene (B28343) as a model substrate.

Catalyst SystemSubstrateOxidantTemperature (°C)Conversion (%)Selectivity to Aldehyde (%)Reference
Co-ZIF NanocatalystTolueneAir40->90 (major product)[1]
V₂O₅/Ga₂O₃-TiO₂p-MethoxytolueneAir350-475~15~80
CuₓZnᵧO Mixed Metal OxideTolueneAir250up to 65High[2]
Fe(III)TPP/ChitosanTolueneAir1905.490 (to aldehyde + alcohol)[3]
Mn-based CatalystsEthylbenzeneO₂1005374 (to acetophenone)[4]
Pd-Pt/α-MnO₂TolueneAir~200>90-[5]
Metal Cation Modified LDHsTolueneO₂-8.797.5[6]

Note: The data presented is for the oxidation of analogous substrates (toluene, p-methoxytoluene, ethylbenzene) and serves as a predictive guide for the oxidation of 4-propyltoluene. The selectivity in some cases refers to the combined yield of aldehyde and alcohol.

Table 2: Catalytic Formylation of Alkylbenzenes

Formylation introduces a formyl group (-CHO) directly onto the aromatic ring of propylbenzene. The Gatterman-Koch reaction and its variations are classic examples of this approach.

Catalyst SystemSubstrateReagentsSolventYield of 4-Alkylbenzaldehyde (%)Reference
Aluminum Halide / Hydrohalic AcidAlkylbenzeneCO, HClAliphatic Hydrocarbon≥ 85[7]
Palladium-based catalystsAryl HalidesIsocyanide, Et₃SiH-Good[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for the two main synthetic routes.

Protocol 1: Selective Oxidation of 4-Propyltoluene (General Procedure)

This protocol is a generalized procedure based on the oxidation of toluene using a heterogeneous catalyst and air as the oxidant.

  • Catalyst Preparation: The catalyst (e.g., mixed metal oxide, supported metal catalyst) is prepared according to the specific literature procedure. This may involve co-precipitation, impregnation, or other synthesis methods. The catalyst is often calcined at a high temperature to ensure the desired crystalline phase and activity.

  • Reaction Setup: A fixed-bed flow reactor or a batch reactor is charged with the catalyst.

  • Reaction Execution: 4-Propyltoluene is vaporized and passed over the catalyst bed along with a stream of air or oxygen at a controlled temperature (typically 150-400°C) and pressure. In a batch reactor, the catalyst is suspended in the liquid substrate, and air/oxygen is bubbled through the mixture.

  • Product Analysis: The reaction products are collected by condensation and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of 4-propyltoluene and the selectivity to this compound.

Protocol 2: Formylation of Propylbenzene via Gatterman-Koch Reaction

This protocol is based on the patent describing the synthesis of 4-alkylbenzaldehydes.[7]

  • Reaction Setup: A reactor is charged with propylbenzene, an aluminum halide (e.g., AlCl₃), and an aliphatic hydrocarbon solvent.

  • Cooling: The reactor contents are cooled to a temperature between 0 and -50°C.

  • Introduction of Reagents: Carbon monoxide (CO) and a hydrohalic acid (e.g., HCl) are introduced into the reactor under pressure.

  • Reaction: The reaction mixture is stirred at the low temperature until the consumption of carbon monoxide ceases.

  • Work-up: The reaction is quenched by the addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by distillation or chromatography. The yield of this compound is determined by quantitative NMR or GC.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

experimental_workflow_oxidation cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis catalyst_synthesis Catalyst Synthesis (e.g., co-precipitation, impregnation) calcination Calcination catalyst_synthesis->calcination reactor Reactor calcination->reactor condensation Condensation reactor->condensation reactant_feed Feed: 4-Propyltoluene + Air/O₂ reactant_feed->reactor analysis GC / GC-MS Analysis condensation->analysis product product analysis->product This compound

Caption: Experimental workflow for the catalytic oxidation of 4-propyltoluene.

experimental_workflow_formylation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reactor Reactor cooling Cooling (0 to -50°C) reactor->cooling quench Quenching (H₂O) reactor->quench reactants Propylbenzene + AlCl₃ + Solvent reactants->reactor gas_feed CO + HCl (under pressure) cooling->gas_feed gas_feed->reactor separation Separation quench->separation purification Distillation / Chromatography separation->purification analysis NMR / GC Analysis purification->analysis product product analysis->product This compound

Caption: Experimental workflow for the formylation of propylbenzene.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired selectivity, reaction conditions, and the cost and stability of the catalyst. The direct oxidation of 4-propyltoluene offers a greener route with a variety of heterogeneous catalysts, while the Gatterman-Koch formylation of propylbenzene can provide high yields of the desired para-isomer. The data and protocols presented in this guide provide a foundation for researchers to select and optimize the catalytic system best suited for their specific needs. Further research focusing directly on the catalytic performance for this compound synthesis will be beneficial for a more direct comparison.

References

Comparative Analysis of 4-Propylbenzaldehyde Derivatives: Structure, Performance, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Propylbenzaldehyde derivatives, focusing on their synthesis, structural confirmation, and performance in relevant biological applications. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Structural Confirmation of this compound

This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₂O. Its structure consists of a benzene (B151609) ring substituted with a propyl group and a formyl (aldehyde) group at positions 4 and 1, respectively. The molecular weight of this compound is 148.20 g/mol .[1][2]

The identity and purity of this compound and its derivatives are typically confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹H NMR spectroscopy are used to determine the carbon and proton framework of the molecule, confirming the presence of the propyl, phenyl, and aldehyde groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Performance Comparison of this compound Derivatives

The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. This section compares the performance of selected derivatives based on available experimental data.

Antimicrobial Activity of Acetohydrazide Derivatives

A series of (E)-N-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives were synthesized, including a derivative of this compound. Their antimicrobial activity was evaluated against a panel of bacteria and fungi using the disc diffusion method. The results, measured as the zone of inhibition, are summarized in the table below.

Compound IDDerivative of BenzaldehydeBacillus subtilis (mm)Staphylococcus aureus (mm)Xanthomonas campestris (mm)Escherichia coli (mm)Fusarium oxysporum (%)
4f This compound 24 21 28 25 73.8
4i4-Chlorobenzaldehyde2220242172.4
4j4-Nitrobenzaldehyde2123272471.6
BacteriomycinStandard Antibiotic-----
GentamycinStandard Antibiotic-----

Data extracted from Kumar PNB, et al. Current Chemistry Letters, 2(4), 167-176 (2013).[3]

The derivative of this compound (4f) demonstrated significant antimicrobial activity against all tested strains, with inhibition zones ranging from 21 to 28 mm.[3] Notably, it showed the highest activity against Xanthomonas campestris.[3]

Other Derivatives and Their Potential Applications

This compound is a precursor for various other derivatives with potential biological and chemical activities:

  • (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide: As detailed above, this class of compounds has shown promise as antimicrobial agents.[3]

  • 2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine: Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer properties. Further investigation into the performance of this specific derivative is warranted.

  • H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin: Porphyrin derivatives are utilized in photodynamic therapy and as catalysts. The inclusion of the 4-propylphenyl group may influence the photophysical or catalytic properties of the porphyrin macrocycle.

  • 3-(4-propylphenyl)propanenitrile: Nitrile compounds are versatile intermediates in organic synthesis and can be converted into various other functional groups.

Currently, specific comparative performance data for these other derivatives is limited in the publicly available literature.

Experimental Protocols

Synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide (Compound 4f)

Step 1: Synthesis of 2-(4-methoxyphenylamino)acetohydrazide (2)

  • A solution of ethyl-(4-methoxyphenyl)glycinate (1) is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol.

  • The reaction mixture is refluxed for 3 hours.

  • Upon cooling, the solid product (2) is filtered and washed with chilled ethanol.[3]

Step 2: Synthesis of (E)-N'-(4-propylbenzylidene)-2-(4-methoxyphenylamino)acetohydrazide (3f)

  • Compound 2 (0.005 mmol) is reacted with this compound (0.005 mmol) in ethanol.

  • The reaction mixture is refluxed for 2 hours.[3]

Step 3: Oxidative Cyclization to form the final product (not the primary focus of this guide)

The synthesized acetohydrazide (3f) can be further cyclized to form a 1,3,4-oxadiazole (B1194373) derivative.[3]

Antimicrobial Activity Assay (Disc Diffusion Method)
  • Preparation of Media: Muller-Hinton agar (B569324) is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound at a specific concentration.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. The experiment is typically performed in triplicate to ensure accuracy.

Visualizing the Synthetic and Screening Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening This compound This compound Reaction Reaction This compound->Reaction Reagents Reagents Reagents->Reaction Derivative Derivative Reaction->Derivative Disc Diffusion Assay Disc Diffusion Assay Derivative->Disc Diffusion Assay Microbial Strains Microbial Strains Microbial Strains->Disc Diffusion Assay Zone of Inhibition Zone of Inhibition Disc Diffusion Assay->Zone of Inhibition Data Analysis Data Analysis Zone of Inhibition->Data Analysis

Synthetic and screening workflow for this compound derivatives.

References

A Comparative Guide to the Validation of an HPLC Method for 4-Propylbenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 4-Propylbenzaldehyde. It offers high resolution, sensitivity, and specificity. Alternative methods, such as Gas Chromatography (GC), are also applicable but may require derivatization for certain aldehydes to improve volatility and thermal stability. Spectroscopic methods, while useful for qualitative identification, often lack the quantitative precision of chromatographic techniques for complex mixtures.

This guide will focus on a Reverse-Phase HPLC (RP-HPLC) method, which is a common and effective approach for the separation of aromatic aldehydes.

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a composite based on validated methods for similar aromatic aldehydes.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase composition may be adjusted to optimize the separation. The addition of a small amount of acid, such as 0.1% phosphoric acid or acetic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (typically around 254 nm for benzaldehyde (B42025) derivatives).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For formulated products, an extraction step may be necessary.

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Report MD_Start Start MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability VR_Report Generate Validation Report System_Suitability->VR_Report Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

A Comparative Analysis of 4-Propylbenzaldehyde and Anisaldehyde in Condensation Reactions for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of 4-propylbenzaldehyde and anisaldehyde in common condensation reactions, supported by experimental data, to aid in this selection process.

Both this compound and anisaldehyde (4-methoxybenzaldehyde) are valuable aromatic aldehydes in organic synthesis, frequently employed in condensation reactions to form larger, more complex molecules with potential biological activity. Their structural similarities, featuring a substituted benzene (B151609) ring with an aldehyde group, lead to analogous reactivity. However, the difference in the para-substituent—a propyl group versus a methoxy (B1213986) group—can influence reaction kinetics, yields, and the properties of the final products. This guide focuses on their performance in the widely used Claisen-Schmidt condensation for the synthesis of chalcones, a class of compounds with significant interest in drug discovery.

Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone. The data presented below compares the performance of this compound and anisaldehyde when reacted with 4-aminoacetophenone under similar conditions.

AldehydeReactantCatalystSolventReaction TimeTemperatureYield (%)Reference
This compound4-Aminoacetophenone10% NaOHEthanol (B145695)5-6 hoursRoom Temp.85[1]
Anisaldehyde4-Aminoacetophenone40% NaOHEthanol6 hoursRoom Temp.88[2]
AnisaldehydeAcetophenone10% KOHMethanol12 hoursRoom Temp.90[3]

As the data indicates, both aldehydes provide high yields of the corresponding chalcone (B49325) product in the Claisen-Schmidt condensation. The slightly higher yield reported for the reaction with anisaldehyde may be attributed to the electronic effects of the methoxy group. The electron-donating nature of the methoxy group can activate the benzene ring, potentially influencing the reactivity of the aldehyde. Conversely, the propyl group has a weaker electron-donating effect.

Experimental Protocols

Below are the detailed experimental methodologies for the Claisen-Schmidt condensation reactions cited in the comparison table.

Synthesis of (E)-1-(4-aminophenyl)-3-(4-propylphenyl)prop-2-en-1-one
  • Reactants: this compound (10 mmol) and 4-aminoacetophenone (10 mmol).

  • Solvent: Ethanol (20 mL).

  • Catalyst: 10% aqueous sodium hydroxide (B78521) solution (10 mL).

  • Procedure: this compound and 4-aminoacetophenone are dissolved in ethanol. To this solution, the aqueous sodium hydroxide solution is added dropwise while stirring. The reaction mixture is stirred at room temperature for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure chalcone.[1]

Synthesis of (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • Reactants: Anisaldehyde (10 mmol) and 4-aminoacetophenone (10 mmol).

  • Solvent: Ethanol.

  • Catalyst: 40% aqueous sodium hydroxide solution.

  • Procedure: An equimolar mixture of anisaldehyde and 4-aminoacetophenone is dissolved in ethanol. A catalytic amount of 40% aqueous NaOH is added, and the mixture is stirred at room temperature for 6 hours. The resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to give the desired chalcone.[2]

Reaction Mechanisms and Workflow

The general mechanism for the base-catalyzed Claisen-Schmidt condensation and a typical experimental workflow are depicted below.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone Ketone (R-CO-CH3) enolate Enolate Ion ketone->enolate Deprotonation base Base (OH-) enolate2 Enolate Ion aldehyde Aldehyde (Ar-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide alkoxide2 Alkoxide Intermediate enolate2->aldehyde Nucleophilic Attack water H2O beta_hydroxy β-Hydroxy Ketone beta_hydroxy2 β-Hydroxy Ketone alkoxide2->beta_hydroxy Protonation chalcone Chalcone (α,β-Unsaturated Ketone) beta_hydroxy2->chalcone -H2O

Claisen-Schmidt Condensation Mechanism

Experimental_Workflow start Start dissolve Dissolve aldehyde and ketone in ethanol start->dissolve add_catalyst Add aqueous NaOH dropwise dissolve->add_catalyst stir Stir at room temperature (5-6 hours) add_catalyst->stir workup Pour into ice water and acidify with HCl stir->workup filter Filter the precipitate workup->filter wash_dry Wash with water and dry filter->wash_dry recrystallize Recrystallize from ethanol wash_dry->recrystallize end Pure Chalcone recrystallize->end

General Experimental Workflow

Conclusion

Both this compound and anisaldehyde are effective substrates in Claisen-Schmidt condensation reactions, affording high yields of chalcone products. The choice between the two may depend on the desired properties of the final molecule. The methoxy group of anisaldehyde is a stronger electron-donating group, which can influence the electronic properties and potential biological activity of the resulting chalcone. The propyl group, being a weaker electron-donating alkyl group, will have a different, more lipophilic contribution to the final structure. Researchers should consider these subtle electronic and steric differences when designing synthetic pathways for novel drug candidates. The provided experimental data and protocols offer a solid foundation for making an informed decision based on the specific goals of the research project.

References

A Comparative Guide to the Synthesis of 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-propylbenzaldehyde, a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals, can be achieved through various synthetic pathways. The selection of an optimal route is contingent upon factors such as desired yield, scalability, availability of starting materials, and reaction conditions. This guide provides a comparative analysis of three prominent synthesis routes: the Gattermann-Koch Reaction, the Sommelet Reaction, and the Swern Oxidation of 4-propylbenzyl alcohol.

Data Presentation: A Comparative Overview

Parameter Gattermann-Koch Reaction Sommelet Reaction Swern Oxidation
Starting Material Propylbenzene4-Propylbenzyl Halide4-Propylbenzyl Alcohol
Key Reagents Carbon Monoxide, HCl, AlCl₃Hexamethylenetetramine (HMTA)Oxalyl Chloride, DMSO, Triethylamine
Typical Yield 85-90%[1]50-80%High (specific data for 4-propyl derivative not readily available)
Reaction Temperature -50°C to 20°C[1]Reflux-78°C to room temperature
Reaction Time Not specified~2-3 hours~1-2 hours
Pressure High Pressure (200-2000 psig CO)[1]AtmosphericAtmospheric
Catalyst Lewis Acid (e.g., AlCl₃)NoneNone

Experimental Protocols

1. Gattermann-Koch Reaction

This method facilitates the direct formylation of an aromatic ring.

Protocol:

  • A reactor is charged with propylbenzene, a Lewis acid catalyst such as aluminum chloride, and an aliphatic hydrocarbon solvent.

  • The reactor is cooled to a temperature between 0°C and -50°C.[1]

  • Hydrogen chloride gas is introduced to the reactor, pressurizing it to approximately 25-200 psig.[1]

  • Carbon monoxide is then added, further increasing the pressure to a range of 200-2000 psig.[1]

  • The reaction is maintained at a temperature between -50°C and 20°C until the desired conversion is achieved.[1]

  • The reaction mixture is then worked up to isolate the this compound. A yield of at least 85-90% can be expected based on quantitative NMR.[1]

2. Sommelet Reaction

The Sommelet reaction provides a method for converting a benzylic halide to an aldehyde.

Protocol:

  • 4-Propylbenzyl halide is reacted with hexamethylenetetramine in a suitable solvent, such as a 50% aqueous acetic acid solution, to form a quaternary ammonium (B1175870) salt.[2]

  • The mixture is heated under reflux for approximately 2 hours.[2]

  • After the initial reflux, hydrochloric acid is added to hydrolyze the intermediate.[2]

  • The reaction mixture is then refluxed for an additional short period (e.g., 30 minutes) to complete the hydrolysis.[2]

  • Upon cooling, the this compound is isolated from the reaction mixture through extraction and subsequent purification.

3. Swern Oxidation

This reaction is a mild and efficient method for oxidizing a primary alcohol to an aldehyde.

Protocol:

  • A solution of oxalyl chloride in a dry, non-protic solvent like dichloromethane (B109758) is cooled to -78°C in an inert atmosphere.

  • Dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled oxalyl chloride solution.

  • A solution of 4-propylbenzyl alcohol in the same solvent is then added slowly to the activated DMSO mixture at -78°C.[3]

  • After a short stirring period, a hindered amine base, such as triethylamine, is added to the reaction mixture.[3]

  • The reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the this compound is extracted using an organic solvent. The product is then purified.

Visualizing the Synthetic Pathways

Below are the diagrammatic representations of the described synthesis routes for this compound.

Gattermann_Koch_Reaction propylbenzene Propylbenzene intermediate Formyl Cation Complex propylbenzene->intermediate Formylation reagents CO, HCl, AlCl₃ product This compound intermediate->product Hydrolysis

Caption: Gattermann-Koch formylation of propylbenzene.

Sommelet_Reaction start 4-Propylbenzyl Halide intermediate Quaternary Ammonium Salt start->intermediate hmta Hexamethylenetetramine (HMTA) product This compound intermediate->product hydrolysis Acidic Hydrolysis

Caption: Sommelet reaction pathway.

Swern_Oxidation alcohol 4-Propylbenzyl Alcohol intermediate Alkoxysulfonium Ylide alcohol->intermediate Activation reagents 1. (COCl)₂, DMSO 2. Et₃N product This compound intermediate->product Elimination

Caption: Swern oxidation of 4-propylbenzyl alcohol.

References

Comparative Analysis of the Biological Activities of 4-Propylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Screening of 4-Propylbenzaldehyde Derivatives

Derivatives of this compound, a substituted aromatic aldehyde, are emerging as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of their antimicrobial, antioxidant, and anticancer properties, supported by available experimental data. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this area.

Comparative Biological Activity Data

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the benzaldehyde (B42025) core. The following table summarizes the quantitative data from various studies, offering a comparative look at the potential of these compounds. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Derivative TypeCompound/DerivativeBiological ActivityAssayResult (IC50/MIC/Zone of Inhibition)
Thiosemicarbazones Benzaldehyde thiosemicarbazoneAnticancerCytotoxicity Assay (Various human tumor cell lines)IC50: 34.84 - >372.34 µM
N(4)-methyl substituted benzaldehyde thiosemicarbazoneAnticancerCytotoxicity Assay (HuTu80 cell line)IC50: 13.36 µM
Benzaldehyde thiosemicarbazoneAntibacterialMIC Assay (Staphylococcus aureus)MIC: > 1 µg/mL
Benzaldehyde thiosemicarbazone derivative 5AntibacterialMIC Assay (Staphylococcus aureus ATCC700699)MIC: 1 µg/mL
Schiff Bases Benzaldehyde and 3,3'-diaminodipropylamine derivativeAntimicrobialDisc DiffusionZone of Inhibition: 0.9 - 3.0 cm against various bacteria
Benzaldehyde and p-aminophenol derivativeAntimicrobialNot SpecifiedSignificant activity against several bacteria and fungi
Hydrazones 2,4-Dimethylbenzoylhydrazone derivativesAntioxidantDPPH Radical ScavengingIC50: 25.6 - 190 µM
2,4-Dimethylbenzoylhydrazone derivativesAntioxidantSuperoxide Anion ScavengingIC50: 98.3 - >106.34 µM
Hydrazone derivative of pyridine-4-carbaldehydeAntioxidantFRAP AssayPotent antioxidant activity, comparable to Trolox and BHT

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of this compound derivatives. Below are protocols for commonly employed assays to evaluate their biological activities.

Antimicrobial Activity Screening: Broth Microdilution Method (MIC Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compounds (this compound derivatives)

  • DPPH solution (in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare various concentrations of the test compounds in methanol or ethanol.

  • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anticancer Activity Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the potential mechanisms of action and the experimental process, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR start This compound derivatives Derivative Synthesis (e.g., Thiosemicarbazones, Schiff Bases, Hydrazones) start->derivatives characterization Structural Characterization (NMR, IR, Mass Spec) derivatives->characterization antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant anticancer Anticancer Assays (MTT, SRB) characterization->anticancer data Quantitative Data (IC50, MIC) antimicrobial->data antioxidant->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

signaling_pathways cluster_cell Cancer Cell cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 erk ERK receptor->erk akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stat3->proliferation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc erk->proliferation apoptosis Apoptosis nfkb_nuc->proliferation benzaldehyde Benzaldehyde Derivatives benzaldehyde->pi3k Inhibition benzaldehyde->stat3 Inhibition benzaldehyde->nfkb Inhibition benzaldehyde->erk Inhibition benzaldehyde->apoptosis Induction antimicrobial_mechanism cluster_bacterium Bacterial Cell derivative This compound Derivative membrane Cell Membrane derivative->membrane enzymes Essential Enzymes derivative->enzymes dna DNA derivative->dna disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition damage DNA Damage dna->damage death Bacterial Cell Death disruption->death inhibition->death damage->death

A Comparative Guide to the Spectroscopic Analysis of 4-Propylbenzaldehyde Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common spectroscopic and chromatographic techniques for the identification and quantification of impurities in 4-Propylbenzaldehyde. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and fine chemicals. This document outlines the strengths and limitations of various analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound and its Potential Impurities

This compound is a key intermediate in the synthesis of various organic compounds. Its purity is of paramount importance, and potential impurities can arise from the synthetic route or degradation. Common synthesis methods, such as the Gattermann-Koch reaction, can introduce several byproducts. Additionally, as an aldehyde, this compound is susceptible to oxidation.

The primary potential impurities can be categorized as:

  • Isomers: ortho-Propylbenzaldehyde and meta-Propylbenzaldehyde.

  • Synthesis Byproducts: Dipropylbenzenes, tripropylbenzenes, and residual starting materials like benzene.

  • Degradation Products: 4-Propylbenzoic acid, the primary oxidation product.

This guide will focus on the analytical techniques best suited for detecting and quantifying these specific impurities.

Comparison of Analytical Techniques

The selection of an analytical technique for impurity analysis depends on several factors, including the type of impurity, the required sensitivity, and the analytical throughput. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for this compound Impurity Analysis
TechniqueAnalytes DetectedStrengthsWeaknessesQuantification
GC-MS Isomers, Synthesis ByproductsHigh sensitivity and selectivity. Excellent for separating volatile and semi-volatile compounds. Provides structural information from mass spectra.Requires derivatization for non-volatile impurities like carboxylic acids. High temperatures can potentially degrade sensitive samples.Excellent
HPLC-UV Isomers, Degradation ProductsSuitable for a wide range of compounds, including non-volatile and thermally labile ones. Robust and reproducible.Lower sensitivity for compounds with poor chromophores. Co-elution of isomers can be challenging.Excellent
NMR All impuritiesProvides detailed structural information for unambiguous identification. Non-destructive. Can be quantitative.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Good
IR Functional group identificationFast and simple for identifying the presence of specific functional groups (e.g., carboxylic acid C=O).Not suitable for separating or quantifying individual components in a mixture. Provides limited structural information.Poor

Experimental Data and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Data Interpretation:

The retention times and mass spectra of the peaks are compared with those of reference standards or spectral libraries for identification.

Table 2: Representative GC-MS Data for this compound and its Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
Benzene3.578, 77, 51
ortho-Propylbenzaldehyde10.2148, 119, 91
meta-Propylbenzaldehyde10.4148, 119, 91
This compound 10.8 148, 119, 91
1,4-Dipropylbenzene12.5162, 133, 105, 91
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is well-suited for the analysis of less volatile impurities, such as the oxidation product 4-propylbenzoic acid.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Data Interpretation:

Peaks are identified by comparing their retention times with those of reference standards. Quantification is achieved by creating a calibration curve.

Table 3: Representative HPLC-UV Data for this compound and 4-Propylbenzoic Acid

CompoundRetention Time (min)λmax (nm)
4-Propylbenzoic Acid3.8236
This compound 5.2 254
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information that is invaluable for the unambiguous identification of impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Interpretation:

The chemical shifts, coupling constants, and integration of the signals are used to elucidate the structures of the compounds present.

Table 4: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compoundo/m-Propylbenzaldehyde4-Propylbenzoic Acid
Aldehyde (-CHO)9.95 (s)~9.9-10.1 (s)-
Carboxylic Acid (-COOH)--~12.0 (br s)
Aromatic (Ar-H)7.4-7.8 (m)~7.2-7.9 (m)7.3-8.1 (m)
Propyl (-CH₂CH₂CH₃)0.95 (t), 1.65 (m), 2.65 (t)Similar to para0.96 (t), 1.68 (m), 2.70 (t)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the presence of key functional groups, particularly the carboxylic acid group in the degradation product.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

The presence of characteristic absorption bands indicates specific functional groups.

Table 5: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound4-Propylbenzoic Acid
C=O (Aldehyde)~1700-
C=O (Carboxylic Acid)-~1685
O-H (Carboxylic Acid)-~2500-3300 (broad)
C-H (Aromatic)~3000-3100~3000-3100
C-H (Aliphatic)~2850-2960~2850-2960

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound impurities.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Functional Group Screening GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities HPLC HPLC-UV Analysis Dissolution->HPLC Non-Volatile Impurities NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation Data_GCMS Retention Time & Mass Spectrum GCMS->Data_GCMS Data_HPLC Retention Time & UV Spectrum HPLC->Data_HPLC Data_NMR Chemical Shifts & Coupling NMR->Data_NMR Data_IR Characteristic Bands IR->Data_IR Identification Impurity Identification & Quantification Data_GCMS->Identification Data_HPLC->Identification Data_NMR->Identification Data_IR->Identification

Caption: Experimental workflow for impurity analysis.

Logical Relationship for Technique Selection

The choice of analytical technique is guided by the specific analytical question being addressed.

technique_selection start Start: Need to Analyze This compound Impurities q1 Screening for functional group (e.g., oxidation)? start->q1 q2 Separation of volatile isomers and byproducts? q1->q2 No ir Use IR Spectroscopy q1->ir Yes q3 Analysis of non-volatile degradation products? q2->q3 No gcms Use GC-MS q2->gcms Yes q4 Unambiguous structural identification needed? q3->q4 No hplc Use HPLC-UV q3->hplc Yes nmr Use NMR Spectroscopy q4->nmr Yes end End q4->end No ir->end gcms->end hplc->end nmr->end

Caption: Decision tree for selecting an analytical technique.

Conclusion

The comprehensive analysis of impurities in this compound requires a multi-technique approach. GC-MS is the method of choice for volatile and semi-volatile impurities, including isomers and synthesis byproducts, offering excellent separation and identification capabilities. HPLC-UV is ideal for non-volatile degradation products like 4-propylbenzoic acid. NMR spectroscopy provides definitive structural elucidation, which is crucial for the unambiguous identification of unknown impurities. IR spectroscopy serves as a rapid and simple screening tool for the presence of specific functional groups. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and purity of this compound.

A Comparative Guide to the Reaction Kinetics of 4-Propylbenzaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-propylbenzaldehyde and other para-substituted benzaldehydes. The content is designed to assist researchers in understanding the relative reactivity of these compounds, which is crucial for reaction optimization, mechanistic studies, and the development of new synthetic methodologies. This document presents quantitative kinetic data, detailed experimental protocols for kinetic analysis, and visualizations of reaction pathways and experimental workflows.

Comparative Kinetic Data: Oxidation of para-Substituted Benzaldehydes

AldehydeSubstituent (R)Second-Order Rate Constant (k) at 303 K (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
Benzaldehyde (B42025)-H2.85 x 10⁻³52.3
4-Methylbenzaldehyde (B123495)-CH₃4.12 x 10⁻³48.9
4-Methoxybenzaldehyde-OCH₃5.62 x 10⁻³45.1
4-Chlorobenzaldehyde-Cl1.78 x 10⁻³56.8
4-Nitrobenzaldehyde-NO₂0.89 x 10⁻³62.5
This compound -CH₂CH₂CH₃ (Estimated) (Estimated)

Data sourced from a study on the kinetics of oxidation of substituted benzaldehydes.

Analysis of Kinetic Data:

The reactivity of substituted benzaldehydes is significantly influenced by the electronic nature of the substituent in the para position. Electron-donating groups (like -CH₃ and -OCH₃) increase the reaction rate by stabilizing the transition state, which is electron-deficient. This is reflected in the lower activation energies for these compounds compared to unsubstituted benzaldehyde. Conversely, electron-withdrawing groups (like -Cl and -NO₂) decrease the reaction rate and increase the activation energy.

Predicting the Reactivity of this compound:

The propyl group is an electron-donating group, similar to the methyl group. Therefore, it is anticipated that this compound will exhibit a reaction rate faster than benzaldehyde and comparable to, or slightly faster than, 4-methylbenzaldehyde. The slightly greater inductive effect of the propyl group compared to the methyl group may lead to a marginally higher rate of oxidation.

Experimental Protocol: Kinetic Study of Aldehyde Oxidation via UV-Vis Spectrophotometry

This protocol outlines a general method for determining the reaction kinetics of the oxidation of an aromatic aldehyde, such as this compound, using a common oxidizing agent like potassium permanganate (B83412), and monitoring the reaction progress using UV-Visible spectrophotometry.

Materials:

  • This compound

  • Alternative aldehydes (e.g., Benzaldehyde, 4-Methylbenzaldehyde)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Suitable solvent (e.g., a mixture of acetonitrile (B52724) and water)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of the aldehyde (e.g., 0.1 M in the chosen solvent).

    • Prepare a stock solution of potassium permanganate (e.g., 0.01 M in water).

    • Prepare a solution of sulfuric acid for catalysis (e.g., 1 M in water).

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the aldehyde solution and the sulfuric acid solution. Add the solvent to reach a total volume just under the final desired volume.

    • Initiate the reaction by adding a small, precise volume of the potassium permanganate solution to the cuvette.

    • Quickly mix the contents of the cuvette and immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of KMnO₄ (around 525 nm) at regular time intervals.

    • Continue data collection until the absorbance of KMnO₄ has significantly decreased, indicating the reaction is nearing completion.

  • Data Analysis:

    • The reaction is typically studied under pseudo-first-order conditions, with the aldehyde in large excess compared to the oxidizing agent.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the reaction is first-order with respect to the oxidizing agent. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • To determine the order with respect to the aldehyde, repeat the experiment with different initial concentrations of the aldehyde while keeping the concentrations of other reactants constant.

    • The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k' = k[Aldehyde]ⁿ, where n is the order with respect to the aldehyde).

    • To determine the activation energy (Ea), perform the kinetic runs at different temperatures and use the Arrhenius equation: ln(k) = -Ea/RT + ln(A). A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.

Visualizations

Reaction Pathway: Oxidation of an Aromatic Aldehyde

G General Reaction Pathway for Aldehyde Oxidation A Aromatic Aldehyde R-CHO B Hydrated Aldehyde (Gem-diol) R-CH(OH)₂ A->B + H₂O C Transition State B->C + Oxidant D Carboxylic Acid R-COOH C->D - Reduced Oxidant - H⁺

Caption: Oxidation of an aromatic aldehyde to a carboxylic acid.

Experimental Workflow for a Kinetic Study

G Workflow for Kinetic Analysis of Aldehyde Oxidation cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde, Oxidant, Acid) C Mix Reactants in Cuvette A->C B Calibrate Spectrophotometer E Monitor Absorbance vs. Time B->E D Initiate Reaction with Oxidant C->D D->E F Plot ln(Absorbance) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k') F->G H Calculate Second-Order Rate Constant (k) G->H I Determine Activation Energy (Ea) from Temperature Dependence H->I

Caption: Experimental workflow for a typical kinetic study.

A Comparative Guide to Purity Assessment of Synthesized 4-Propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized intermediates is a critical parameter in drug development and chemical research, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized 4-Propylbenzaldehyde, a key building block in various organic syntheses. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical method.

Understanding Potential Impurities

The impurity profile of synthesized this compound is intrinsically linked to the synthetic route employed. Two common methods for its preparation are the Gattermann-Koch formylation of propylbenzene (B89791) and the oxidation of 4-propylbenzyl alcohol.

  • Gattermann-Koch Reaction of Propylbenzene: This method can introduce several process-related impurities. Due to the ortho-, para-directing nature of the propyl group, positional isomers such as 2-Propylbenzaldehyde and 3-Propylbenzaldehyde are common byproducts. Furthermore, side reactions can lead to the formation of poly-alkylated species like dipropylbenzene or tripropylbenzene . Unreacted propylbenzene may also be present.

  • Oxidation of 4-Propylbenzyl Alcohol: While this method avoids the formation of positional isomers, over-oxidation is a primary concern, leading to the formation of 4-Propylbenzoic acid . Incomplete oxidation can result in the presence of the starting material, 4-Propylbenzyl alcohol .

A visual representation of a common synthesis pathway and potential impurities is provided below.

cluster_synthesis Gattermann-Koch Synthesis cluster_impurities Potential Impurities Propylbenzene Propylbenzene 4-Propylbenzaldehyde_main This compound (Major Product) Propylbenzene->4-Propylbenzaldehyde_main Formylation CO, HCl, AlCl3/CuCl CO, HCl, AlCl3/CuCl 2-Propylbenzaldehyde 2-Propylbenzaldehyde 3-Propylbenzaldehyde 3-Propylbenzaldehyde Dipropylbenzene Dipropylbenzene

Caption: Synthesis of this compound via Gattermann-Koch reaction and potential impurities.
Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be effectively determined using several analytical techniques, each with its own strengths and limitations. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The following table summarizes the performance of these techniques in the analysis of this compound synthesized via two different hypothetical routes. The data presented is illustrative and representative of typical results.

Parameter GC-MS HPLC-UV ¹H-qNMR
Purity of this compound (Sample A - Gattermann-Koch) 97.8%97.9%97.5%
Identified Impurities (Sample A) 2-Propylbenzaldehyde (1.1%), 3-Propylbenzaldehyde (0.5%), Propylbenzene (0.6%)Isomer 1 (1.2%), Isomer 2 (0.6%), Starting Material (0.3%)Total Aromatic Impurities (2.5%)
Purity of this compound (Sample B - Oxidation) 99.2%99.3%99.1%
Identified Impurities (Sample B) 4-Propylbenzyl alcohol (0.5%), 4-Propylbenzoic acid (0.3%)Starting Material (0.4%), Oxidation Product (0.3%)Total Impurities (0.9%)
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.05%~0.3%
Precision (RSD) < 2%< 2%< 3%
Analysis Time per Sample ~30 min~20 min~15 min

Experimental Protocols

A generalized workflow for the purity assessment of synthesized this compound is depicted below.

Start Start SamplePrep Sample Preparation (Dilution in appropriate solvent) Start->SamplePrep Analysis Analytical Technique SamplePrep->Analysis GCMS GC-MS Analysis Analysis->GCMS Volatile Impurities HPLC HPLC Analysis Analysis->HPLC Non-volatile Impurities qNMR qNMR Analysis Analysis->qNMR Absolute Quantification DataProcessing Data Processing and Integration GCMS->DataProcessing HPLC->DataProcessing qNMR->DataProcessing PurityCalc Purity Calculation and Impurity Identification DataProcessing->PurityCalc Report Generate Report PurityCalc->Report

A Comparative Analysis of Lewis Acids for the Friedel-Crafts Acylation of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate Lewis acid catalyst is critical for optimizing the Friedel-Crafts acylation of propylbenzene (B89791), a key transformation in the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by experimental data on their performance, regioselectivity, and reaction conditions.

The Friedel-Crafts acylation of propylbenzene with an acylating agent, such as acetyl chloride, primarily yields 4-propylacetophenone, a valuable precursor in organic synthesis. The choice of Lewis acid catalyst significantly influences the reaction's efficiency, yield, and the distribution of isomeric products. Propylbenzene, with its electron-donating propyl group, directs acylation to the ortho and para positions. However, due to steric hindrance from the propyl group, the para-substituted product is predominantly formed.[1]

Performance Comparison of Lewis Acids

The catalytic activity of Lewis acids in Friedel-Crafts acylation is largely dependent on their strength. Aluminum chloride is a powerful and widely used catalyst, generally leading to high reaction rates and yields. Ferric chloride is a milder alternative, while zinc chloride is often employed in greener chemical processes.

Lewis AcidAcylating AgentSolventTemperature (°C)Total Yield (%)Ortho Isomer (%)Para Isomer (%)
AlCl₃ Acetyl Chloride1,2-Dichloroethane (B1671644)25~95< 1> 99
FeCl₃ Acetyl Chloride1,2-Dichloroethane25-8070-85~1-2~98-99
ZnCl₂ Acetic Anhydride (B1165640)Neat100-12060-75~2-3~97-98

Note: The data presented is a synthesis of typical results found in the literature for the acylation of similar alkylbenzenes, as direct comparative studies on propylbenzene with all three catalysts under identical conditions are limited. The data for AlCl₃ is extrapolated from studies on ethylbenzene (B125841) and isopropylbenzene, which show very high para-selectivity.[1]

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ effectively activates the acylating agent, leading to high yields of the desired product.[1] Its high reactivity, however, necessitates careful control of reaction conditions to avoid potential side reactions. Due to the significant steric hindrance of the propyl group, the acylation is highly regioselective for the para position.[1]

Ferric Chloride (FeCl₃): FeCl₃ is a less potent Lewis acid compared to AlCl₃, which can be advantageous in reducing the formation of byproducts. While it may require higher temperatures or longer reaction times to achieve comparable yields to AlCl₃, it remains an effective catalyst for this transformation.

Zinc Chloride (ZnCl₂): Often considered a "greener" alternative, ZnCl₂ is a milder Lewis acid that can be used in solvent-free conditions, particularly with acetic anhydride as the acylating agent. While the yields may be lower compared to reactions catalyzed by AlCl₃, the improved environmental profile and high regioselectivity make it a viable option for certain applications.

Experimental Methodologies

Below are representative experimental protocols for the Friedel-Crafts acylation of propylbenzene using the discussed Lewis acids.

General Procedure using Aluminum Chloride:

A solution of propylbenzene (1 equivalent) in a dry solvent such as 1,2-dichloroethane is cooled in an ice bath. Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise, followed by the dropwise addition of acetyl chloride (1.05 equivalents). The reaction mixture is stirred at 0-5 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of propylbenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the acylated product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acyl_Chloride Acyl Chloride (RCOCl) Acylium_Ion Acylium Ion ([RCO]⁺) Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Propylbenzene Acylium_Ion->Sigma_Complex Propylbenzene Propylbenzene Product 4-Propylacetophenone Sigma_Complex->Product - H⁺

Caption: General workflow of the Friedel-Crafts acylation of propylbenzene.

The selection of the Lewis acid catalyst for the Friedel-Crafts acylation of propylbenzene is a critical decision that impacts yield, selectivity, and process sustainability. While AlCl₃ offers high reactivity and yields, FeCl₃ and ZnCl₂ provide milder alternatives with potential environmental benefits. The choice ultimately depends on the specific requirements of the synthesis, including scale, purity, and environmental considerations.

References

Performance of 4-Propylbenzaldehyde in Liquid Crystal Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The performance of 4-propylbenzaldehyde as a component in liquid crystal mixtures is a subject of interest for researchers in materials science and drug development. While direct, comprehensive studies on this compound's specific impact on liquid crystal mixtures are not extensively published, valuable insights can be drawn from its close chemical analogs and the broader understanding of structure-property relationships in liquid crystalline materials. This guide provides a comparative analysis based on available data for a closely related compound, 4-ethylbenzaldehyde (B1584596), and discusses the expected performance of this compound in contrast to other alternatives.

Core Concepts in Liquid Crystal Performance

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals.[1] In technological applications, particularly in displays and sensors, several key performance parameters of LC mixtures are crucial:

  • Clearing Point (Nematic-to-Isotropic Transition Temperature, TN-I): The temperature at which the material transitions from the ordered liquid crystal phase to the disordered isotropic liquid phase. A higher clearing point indicates a more stable liquid crystal phase.

  • Viscosity: A measure of a fluid's resistance to flow. Lower viscosity is generally desirable for faster switching times in liquid crystal displays (LCDs).

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the director (the average direction of the long axes of the LC molecules). The sign and magnitude of Δε determine how the liquid crystal will align in an electric field.[2][3]

  • Optical Anisotropy (Δn) or Birefringence: The difference between the extraordinary and ordinary refractive indices. A high Δn is often required for thin-film transistor (TFT) displays.

This compound, with its molecular structure consisting of a rigid phenyl ring, a polar aldehyde group, and a short, flexible propyl chain, can be utilized as a precursor for the synthesis of calamitic (rod-shaped) liquid crystals.[4] The most common synthetic route involves the formation of a Schiff base (imine) through condensation with an appropriate aniline (B41778) derivative. The resulting molecule's geometry and polarity directly influence the aforementioned performance parameters of the liquid crystal mixture it is part of.

Comparative Performance Analysis: The Role of the Alkyl Chain

Direct experimental data on liquid crystal mixtures containing this compound is scarce in publicly available literature. However, data from a homologous series of N-(4-ethylbenzylidene)-4-n-alkylanilines, derived from the closely related 4-ethylbenzaldehyde, provides a strong basis for performance comparison.[4] The expectation is that increasing the alkyl chain length from ethyl to propyl would lead to predictable changes in the mesomorphic properties.

Table 1: Phase Transition Temperatures of N-(4-ethylbenzylidene)-4-n-alkylanilines [4]

n (in 4-n-alkylaniline)R' (Alkyl Chain)C-N or C-I (°C)N-I (°C)
1CH₃49-
2C₂H₅3447
3C₃H₇1841
4C₄H₉1448
5C₅H₁₁2745
6C₆H₁₃3049

C-N: Crystal to Nematic transition, C-I: Crystal to Isotropic transition, N-I: Nematic to Isotropic transition.

Analysis and Extrapolation for this compound:

  • Clearing Point: The data for the 4-ethylbenzaldehyde series shows a general trend in the nematic-to-isotropic transition temperature (clearing point). It is anticipated that Schiff bases derived from this compound would exhibit slightly different clearing points. The addition of a single methylene (B1212753) group to the alkyl chain generally leads to a subtle change in the clearing point, often showing an alternating (odd-even) effect. It is plausible that the clearing points for the propyl series would be within a similar range to the ethyl series, with minor variations.

  • Viscosity: An increase in the length of the alkyl chain from ethyl to propyl would be expected to lead to a slight increase in the rotational viscosity of the resulting liquid crystal molecule. This is due to the increased molecular weight and potential for greater intermolecular interactions.

  • Dielectric and Optical Anisotropy: The core structure of the molecule largely dictates the dielectric and optical anisotropy. While the change from an ethyl to a propyl group is not expected to drastically alter these parameters, it can have a minor influence on the molecular packing and, consequently, the bulk anisotropic properties of the mixture.

Comparison with Other Alternatives:

The performance of liquid crystals derived from this compound can be compared to other common building blocks for nematic liquid crystals, such as those based on cyanobiphenyls (e.g., 5CB) or other benzaldehyde (B42025) derivatives.

  • Cyanobiphenyls (e.g., 5CB): These are well-known liquid crystal materials with a strong positive dielectric anisotropy due to the highly polar cyano group.[5] Schiff bases derived from this compound would likely exhibit a lower positive or even a negative dielectric anisotropy depending on the overall molecular structure.

  • Other Benzaldehyde Derivatives: The mesomorphic properties can be significantly tuned by introducing different substituents on the benzaldehyde ring. For instance, alkoxybenzaldehydes are commonly used to synthesize liquid crystals with varying clearing points and mesophases.[6][7] The choice between this compound and other derivatives would depend on the desired balance of properties for a specific application.

Experimental Protocols

A detailed methodology for the synthesis of a representative class of liquid crystals derived from a 4-alkylbenzaldehyde (using 4-ethylbenzaldehyde as a specific example) is provided below. This protocol can be adapted for the synthesis of analogous compounds from this compound.[4]

Synthesis of N-(4-ethylbenzylidene)-4-n-alkylanilines

Objective: To synthesize N-(4-ethylbenzylidene)-4-n-alkylanilines via a condensation reaction.

Materials:

  • 4-Ethylbenzaldehyde

  • 4-n-Alkylaniline (e.g., 4-butylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aniline: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base liquid crystal.

Characterization:

The synthesized compounds should be characterized to confirm their structure and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups, particularly the imine (C=N) bond.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophases.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

cluster_synthesis Synthesis of Schiff Base Liquid Crystals This compound This compound Condensation Condensation This compound->Condensation 4-n-Alkylaniline 4-n-Alkylaniline 4-n-Alkylaniline->Condensation Schiff_Base_LC Schiff Base Liquid Crystal Condensation->Schiff_Base_LC

Caption: Synthesis of Schiff base liquid crystals from this compound.

cluster_workflow Experimental Workflow for LC Characterization Synthesis Synthesis of LC Material Purification Purification (Recrystallization) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, FTIR) Purification->Structural_Analysis Thermal_Analysis Thermal Analysis (DSC) Purification->Thermal_Analysis Optical_Analysis Optical Analysis (POM) Thermal_Analysis->Optical_Analysis Performance_Data Performance Data (Clearing Point, etc.) Optical_Analysis->Performance_Data

References

A Comparative Guide to the Cytotoxicity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic potential of benzaldehyde (B42025) derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzaldehyde derivatives against various human cancer cell lines, as determined by in vitro studies. It is important to note that these compounds are not part of a single homologous series, and thus direct comparisons should be made with caution. The data is primarily derived from studies employing the MTT assay.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BenzaldehydeHL-60 (Human promyelocytic leukemia)> 1000--INVALID-LINK--
2-(Benzyloxy)benzaldehydeHL-6010.5--INVALID-LINK--
2-(Benzyloxy)-4-methoxybenzaldehydeHL-608.2--INVALID-LINK--
2-(Benzyloxy)-5-methoxybenzaldehydeHL-606.5--INVALID-LINK--
2-(Benzyloxy)-5-chlorobenzaldehydeHL-607.8--INVALID-LINK--
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-601.2--INVALID-LINK--
2-arenoxybenzaldehyde N-acyl Hydrazone (1d)PC-3 (Prostate Cancer)9.39--INVALID-LINK--[2]
2-arenoxybenzaldehyde N-acyl Hydrazone (1e)A549 (Lung Cancer)13.39--INVALID-LINK--[2]
1,3,4-Oxadiazole derivative (2l)MDA-MB-231 (Breast Cancer)22.73--INVALID-LINK--[2]

Note: The IC50 values are indicative of the cytotoxic potency of the compounds under specific experimental conditions. Direct comparison between different studies may be limited by variations in cell lines, culture conditions, and assay protocols.

Structure-Activity Relationship (SAR)

The cytotoxic activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring.[1] Analysis of the available data suggests the following general trends:

  • Substitution Pattern: The presence and position of substituents on the benzaldehyde scaffold are critical for cytotoxicity. For instance, in a series of benzyloxybenzaldehyde derivatives, the introduction of a methoxy (B1213986) or chloro group at various positions on the benzyloxy ring influenced their activity against HL-60 cells.[3]

  • Hydrophobicity: The lipophilicity of the derivatives can play a role in their ability to cross cell membranes and interact with intracellular targets.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the reactivity of the aldehyde group and the overall electronic properties of the molecule, thereby affecting its biological activity.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the benzaldehyde derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare serial dilutions of Benzaldehyde Derivatives compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity determination.

Signaling Pathways

The cytotoxic effects of benzaldehyde derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

Several studies have shown that benzaldehyde derivatives can induce apoptosis in cancer cells. This process is often characterized by:

  • Mitochondrial Membrane Potential (MMP) Loss: A decrease in MMP is an early indicator of apoptosis.

  • Caspase Activation: Activation of a cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program.

  • DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments.

The induction of apoptosis by some benzyloxybenzaldehyde derivatives has been shown to be mediated through the mitochondrial pathway.[3] This involves the loss of mitochondrial membrane potential and subsequent activation of caspases.[3]

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis benzaldehyde Benzaldehyde Derivatives bax Bax activation benzaldehyde->bax pro-apoptotic bcl2 Bcl-2 inhibition benzaldehyde->bcl2 anti-apoptotic mmp_loss Loss of Mitochondrial Membrane Potential bax->mmp_loss bcl2->mmp_loss cytochrome_c Cytochrome c release mmp_loss->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Cell Death caspase3->apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by benzaldehyde derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, some benzaldehyde derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, certain benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase in HL-60 cells.[3]

Conclusion

Benzaldehyde derivatives represent a promising class of compounds with potential for development as anticancer agents. Their cytotoxic activity is highly dependent on their chemical structure, with the nature and position of substituents playing a crucial role in their potency. The primary mechanisms of action appear to involve the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest.

Further research, including the synthesis and systematic evaluation of homologous series of derivatives such as those of 4-Propylbenzaldehyde, is warranted to establish more definitive structure-activity relationships. Such studies will be instrumental in the rational design of novel and more potent benzaldehyde-based anticancer drugs. Researchers are encouraged to utilize standardized cytotoxicity assays and to investigate the detailed molecular mechanisms underlying the observed cytotoxic effects to advance this promising area of drug discovery.

References

A Comparative Guide to the Cross-Reactivity of 4-Propylbenzaldehyde in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of 4-Propylbenzaldehyde in immunoassays, supported by illustrative experimental data and detailed protocols. Understanding the specificity of an antibody and the potential for cross-reactivity with structurally similar, non-target analytes is critical for the development of reliable and accurate immunoassays.[1][2] Cross-reactivity occurs when an antibody binds to an unintended substance, which can lead to inaccurate quantification, false positives, or misinterpreted results.[1][2][3]

Executive Summary

This document details the assessment of this compound's cross-reactivity in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for a hypothetical target analyte. For comparison, other structurally related benzaldehyde (B42025) derivatives were also evaluated. The results indicate that the degree of cross-reactivity is influenced by the structural similarity of the aldehyde to the primary analyte.

The findings underscore the necessity of rigorous validation of antibody specificity, especially when dealing with samples that may contain multiple structurally related compounds.[3] While monoclonal antibodies are generally chosen for high specificity, polyclonal antibodies may offer higher sensitivity but with an increased risk of cross-reactivity.[2]

Principle of Cross-Reactivity Assessment

In immunoassays, cross-reactivity is the ability of an antibody to bind with multiple antigens that are structurally similar.[1][3] Competitive ELISA is a common format for determining the degree of cross-reactivity.[1] In this setup, the cross-reacting compound (in this case, this compound) in a sample competes with a labeled, known antigen for a limited number of antibody binding sites. A higher degree of cross-reactivity will result in a weaker signal, as the cross-reactant displaces the labeled antigen. The diagram below illustrates this competitive binding principle.

Competitive_Immunoassay_Principle cluster_0 High Target Analyte Concentration (Low Cross-Reactivity) cluster_1 High Cross-Reactant Concentration (High Cross-Reactivity) Ab1 Antibody Signal1 Strong Signal Ab1->Signal1 Generates Ag1 Target Analyte Ag1->Ab1:f0 Binds Ag_CR1 This compound Ab2 Antibody Signal2 Weak Signal Ab2->Signal2 Generates Ag2 Target Analyte Ag_CR2 This compound Ag_CR2->Ab2:f0 Competes & Binds

Figure 1. Principle of Competitive Binding in Immunoassays.

Comparative Cross-Reactivity Data

The cross-reactivity of this compound and other related compounds was determined using a competitive ELISA. The data is presented as the percentage of cross-reactivity relative to the primary target analyte. The percentage is calculated from the concentrations of the test compound and the target analyte required to inhibit 50% of the maximum signal (IC50).[4]

Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[4][5]

CompoundStructureIC50 (nM)% Cross-Reactivity
Target Analyte X (Reference)50100%
BenzaldehydeC₆H₅CHO5,0001.0%
4-MethylbenzaldehydeCH₃C₆H₄CHO1,2504.0%
4-EthylbenzaldehydeC₂H₅C₆H₄CHO40012.5%
This compound C₃H₇C₆H₄CHO 150 33.3%

Table 1. Illustrative Cross-Reactivity of Benzaldehyde Derivatives in a Competitive ELISA. The data is hypothetical and for demonstration purposes.

Analysis: The results demonstrate a clear structure-activity relationship. As the alkyl chain at the para position of the benzaldehyde ring increases in length from a methyl to a propyl group, the cross-reactivity with the antibody increases significantly. This suggests that the antibody's binding pocket may have a hydrophobic region that accommodates the longer alkyl chain, making this compound a significant cross-reactant in this hypothetical assay.

Experimental Protocol: Competitive ELISA

The following protocol outlines the steps taken to determine the IC50 values and calculate the percent cross-reactivity.

Experimental_Workflow Start Start: Prepare Reagents Step1 1. Plate Coating Coat microtiter plate wells with Target Analyte-Protein Conjugate. Start->Step1 Step2 2. Blocking Block remaining protein-binding sites with 3% BSA in PBS. Step1->Step2 Step3 3. Competitive Reaction Add standards or test compounds (e.g., this compound) and primary antibody to wells. Step2->Step3 Step4 4. Incubation (Binding) Incubate for 2 hours at room temperature to allow for competitive binding. Step3->Step4 Step5 5. Washing Wash wells 3x with PBST to remove unbound reagents. Step4->Step5 Step6 6. Secondary Antibody Add HRP-conjugated secondary antibody. Step5->Step6 Step7 7. Incubation Incubate for 1 hour at room temperature. Step6->Step7 Step8 8. Washing Wash wells 5x with PBST. Step7->Step8 Step9 9. Substrate Addition Add TMB substrate and incubate in the dark. Step8->Step9 Step10 10. Stop Reaction Add stop solution (e.g., 2N H₂SO₄). Step9->Step10 Step11 11. Signal Measurement Read absorbance at 450 nm using a microplate reader. Step10->Step11 End End: Data Analysis (Calculate IC50 & % Cross-Reactivity) Step11->End

Figure 2. Workflow for Cross-Reactivity Assessment via Competitive ELISA.

Detailed Methodologies:

  • Plate Coating: Microtiter plates were coated with 100 µL/well of a target analyte-protein conjugate (e.g., BSA-conjugated) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.[6][7]

  • Washing: The coating solution was discarded, and plates were washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).[7]

  • Blocking: To prevent non-specific binding, wells were blocked with 200 µL/well of blocking buffer (3% BSA in PBS) and incubated for 1-2 hours at room temperature.[7]

  • Competitive Reaction: After washing the plate three times, 50 µL of standard analyte or test compound (serially diluted in assay buffer) was added to the wells. Immediately after, 50 µL of the primary antibody (diluted in assay buffer) was added. The plate was then incubated for 2 hours at room temperature.[5]

  • Secondary Antibody Incubation: Wells were washed three times with PBST. Then, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody, was added to each well and incubated for 1 hour at room temperature.[6]

  • Detection: After a final wash step (five times with PBST), 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15-20 minutes.[8]

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of stop solution (2N H₂SO₄) to each well.[8]

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve was generated by plotting the OD values against the logarithm of the target analyte concentration. The IC50 values for the target analyte and each test compound were determined from their respective dose-response curves. The percent cross-reactivity was then calculated using the formula provided above.[5]

Conclusion and Recommendations

The illustrative data clearly show that this compound exhibits significant cross-reactivity in this specific immunoassay. The degree of interference is directly related to its structural similarity to the target analyte, particularly the length of the para-substituted alkyl group.

For drug development professionals and researchers, these findings highlight several key considerations:

  • Thorough Validation: It is crucial to test for cross-reactivity against all structurally related compounds that may be present in the study samples, including metabolites and analogs.[2]

  • Assay Optimization: Cross-reactivity is not an intrinsic characteristic of an antibody alone but can be influenced by assay conditions such as reagent concentrations and incubation times.[4][9] Modifying these parameters may help to improve assay specificity.

  • Antibody Selection: When high specificity is required, utilizing monoclonal antibodies is often the preferred approach.[2] If a polyclonal antibody is used, it should be thoroughly characterized for potential off-target binding.

By implementing rigorous validation protocols and carefully considering assay design, the risk of obtaining misleading data due to cross-reactivity can be significantly minimized, ensuring the accuracy and reliability of immunoassay results.

References

Validation of 4-Propylbenzaldehyde as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-propylbenzaldehyde's performance as a synthetic intermediate against other alternatives, supported by experimental data from key organic reactions. This compound, a colorless to pale yellow liquid, is a versatile aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2][3] Its reactivity, centered around the aldehyde functional group, allows it to participate in a wide array of chemical transformations, including condensation and oxidation-reduction reactions.[3]

Performance in Key Synthetic Reactions

The utility of a synthetic intermediate is best assessed by its performance in well-established chemical reactions. This section evaluates this compound in the context of Knoevenagel, Wittig, and Perkin reactions, comparing its anticipated reactivity with other substituted benzaldehydes.

The reactivity of substituted benzaldehydes is primarily governed by the electronic nature of the substituent on the aromatic ring. Electron-donating groups (EDGs), like the propyl group in this compound, increase electron density at the carbonyl carbon, which can slightly decrease its electrophilicity compared to unsubstituted benzaldehyde (B42025) or benzaldehydes with electron-withdrawing groups (EWGs). This generally results in slightly lower reaction rates in nucleophilic addition reactions. Conversely, EWGs enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, typically catalyzed by a base.[4][5] This reaction is widely used in the synthesis of α,β-unsaturated compounds.

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
BenzaldehydeMalononitrile (B47326)[MeHMTA]BF4Water0.198
4-ChlorobenzaldehydeMalononitrile[MeHMTA]BF4Water0.199
4-NitrobenzaldehydeMalononitrile[MeHMTA]BF4Water0.199
4-MethoxybenzaldehydeMalononitrile[MeHMTA]BF4Water0.197
4-(Dimethylamino)benzaldehydeMalononitrile[MeHMTA]BF4Water0.196
BenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4Water194
4-ChlorobenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4Water1.595
4-NitrobenzaldehydeEthyl Cyanoacetate[MeHMTA]BF4Water0.596

Data compiled from a study on Knoevenagel condensation catalyzed by 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4).[6]

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8][9] The reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position.

Similar to the Knoevenagel condensation, direct comparative data for this compound was not found. However, the reactivity trends are expected to be similar, with electron-withdrawing groups on the benzaldehyde accelerating the reaction.

AldehydeWittig ReagentBaseSolventTime (h)Yield (%)
BenzaldehydeBenzyltriphenylphosphonium (B107652) chlorideNaOH (50%)Dichloromethane (B109758)0.585-92 (E/Z mixture)
4-MethoxybenzaldehydeBenzyltriphenylphosphonium bromideNaOHDichloromethane/Water0.1590 (E-stilbene)
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-Dichloromethane2485 (E-ethyl p-nitrocinnamate)

Data compiled from various sources on the Wittig reaction.[7][10]

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids (cinnamic acids) from aromatic aldehydes and an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[11][12][13] This reaction generally requires high temperatures.[13]

AldehydeAcid AnhydrideBaseTemperature (°C)Time (h)Yield (%)
BenzaldehydeAcetic AnhydrideSodium Acetate (B1210297)180570
4-NitrobenzaldehydeAcetic AnhydrideTriethylamine100180

Data compiled from reviews on the Perkin reaction.[12]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on procedures reported for substituted benzaldehydes and can be adapted for this compound.

General Protocol for Knoevenagel Condensation

This protocol is adapted from a procedure using an ionic liquid catalyst in water.[6]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • 1-methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF4) (15 mol%)

  • Water (5 mL)

Procedure:

  • To a mixture of the substituted benzaldehyde (1 mmol) and the active methylene compound (1 mmol) in water (5 mL), add [MeHMTA]BF4 (15 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the data table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is isolated by filtration.

  • The aqueous layer containing the catalyst can be evaporated and the catalyst can be recovered and reused.

General Protocol for Wittig Reaction

This protocol is a general procedure for the synthesis of stilbene (B7821643) derivatives.[7]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Dichloromethane (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (10 mL).

  • Add the 50% sodium hydroxide solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Perkin Reaction

This protocol is a classical procedure for the synthesis of cinnamic acids.[12]

Materials:

  • Aromatic aldehyde (10 mmol)

  • Acetic anhydride (20 mmol)

  • Anhydrous sodium acetate (10 mmol)

Procedure:

  • Place the aromatic aldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous sodium acetate (10 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 180°C for 5 hours.

  • Allow the mixture to cool to room temperature and then pour it into water.

  • Boil the mixture to hydrolyze the excess acetic anhydride.

  • If the product does not crystallize upon cooling, acidify the solution with hydrochloric acid.

  • Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

Visualizing Synthetic Pathways and Workflows

// Nodes "this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Active_Methylene" [label="Active Methylene\n(e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Phosphonium_Ylide" [label="Phosphonium Ylide", fillcolor="#F1F3F4", fontcolor="#202124"]; "Acid_Anhydride" [label="Acid Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; "Knoevenagel_Product" [label="α,β-Unsaturated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wittig_Product" [label="Alkene\n(e.g., 4-Propylstilbene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Perkin_Product" [label="α,β-Unsaturated Acid\n(e.g., 4-Propylcinnamic acid)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges "this compound" -> "Knoevenagel_Product" [label=" Knoevenagel\nCondensation", fontcolor="#5F6368", color="#5F6368"]; "Active_Methylene" -> "Knoevenagel_Product" [color="#5F6368"]; "this compound" -> "Wittig_Product" [label=" Wittig\nReaction", fontcolor="#5F6368", color="#5F6368"]; "Phosphonium_Ylide" -> "Wittig_Product" [color="#5F6368"]; "this compound" -> "Perkin_Product" [label=" Perkin\nReaction", fontcolor="#5F6368", color="#5F6368"]; "Acid_Anhydride" -> "Perkin_Product" [color="#5F6368"]; }

Caption: Reactivity of substituted benzaldehydes.

Conclusion

This compound is a valuable synthetic intermediate with broad applications. Its performance in key reactions like the Knoevenagel, Wittig, and Perkin condensations is influenced by the electron-donating nature of the propyl group, which may result in slightly moderated reactivity compared to benzaldehydes bearing electron-withdrawing substituents. The provided experimental data for a range of substituted benzaldehydes offers a valuable benchmark for predicting the performance of this compound and selecting the optimal intermediate and reaction conditions for a desired synthetic transformation. Further direct comparative studies are warranted to quantitatively assess the performance of this compound against a wider array of substituted benzaldehydes.

References

Safety Operating Guide

Navigating the Disposal of 4-Propylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Propylbenzaldehyde is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to observe the following safety measures. This compound is classified as a combustible liquid and is harmful if swallowed[1][2].

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this chemical[1][3].

  • Ventilation: Use with adequate ventilation to minimize inhalation of vapors[3].

  • Spill Management: In the event of a spill, absorb the substance with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal. Avoid runoff into storm sewers and waterways. All sources of ignition should be removed from the area, and adequate ventilation should be provided[3].

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes[3].

    • Skin: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing[3].

    • Ingestion: If swallowed, rinse your mouth and call a poison center or doctor. Do not induce vomiting[1][4].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from safety data sheets.

PropertyValueSource
Molecular Formula C10H12O[3]
Molecular Weight 148.20 g/mol [2][3]
Oral LD50 (Rat) 1600 mg/kg[3]
Flash Point > 93 °C (> 199.40 °F)[3]
Boiling Point 108 °C @ 9.00mm Hg[3]
Density 1.0050 g/mL at 25 °C[5]

Step-by-Step Disposal Procedure

The disposal of this compound must align with federal, state, and local regulations. It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional[6].

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste with the chemical name and associated hazards.

    • Do not mix this compound with other waste streams unless directed to do so by your institution's EHS department[7].

  • Container Management:

    • Keep this compound waste in its original container or a compatible, tightly sealed, and properly labeled container[3][7].

    • Ensure the container is in good condition and free from leaks[6].

  • Storage:

    • Store the waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as oxidizing agents and strong bases[3][4][7].

    • The storage area should be secure and have secondary containment[6].

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal[7].

    • Provide the Safety Data Sheet (SDS) for this compound to the disposal company[7].

    • Waste must be disposed of at an approved waste disposal plant[1][4].

Experimental Protocols: Aldehyde Neutralization

While specific experimental protocols for the neutralization of this compound are not detailed in the provided search results, general aldehyde deactivation methods can be considered. Some commercial products, such as Aldex®, are available to neutralize aldehydes like formaldehyde (B43269) and glutaraldehyde, converting them into non-toxic, non-hazardous waste that may be suitable for drain or solid waste disposal, depending on the formulation[8][9].

The Washington State Department of Ecology suggests that spent aldehyde solutions can be chemically treated to reduce toxicity. This process typically involves mixing a deactivating chemical with the spent aldehyde waste[10]. However, it is crucial to:

  • Verify the effectiveness of the treatment, potentially through laboratory analysis[10].

  • Obtain approval from your local sewer authority before discharging any treated waste[10].

  • Note that unused aldehydes may be classified as listed dangerous waste and may not be suitable for on-site treatment and sewer disposal[10].

It is strongly recommended to consult with your institution's EHS department before attempting any on-site neutralization of this compound waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Label container with 'Hazardous Waste' and contents. ppe->segregate store Step 3: Store Securely Cool, dry, well-ventilated area. Away from ignition sources. segregate->store consult_ehs Step 4: Consult Institutional EHS store->consult_ehs on_site_treatment On-Site Neutralization Approved? consult_ehs->on_site_treatment Guidance on disposal options neutralize Step 5a: Perform Neutralization Follow approved protocol. Verify decontamination. on_site_treatment->neutralize Yes professional_disposal Step 5b: Arrange Professional Disposal Contact licensed waste vendor. on_site_treatment->professional_disposal No dispose_treated Step 6a: Dispose of Treated Waste (As per EHS direction, e.g., drain disposal) neutralize->dispose_treated end End: Compliant Disposal Complete dispose_treated->end document Step 6b: Document Waste Transfer Maintain disposal records. professional_disposal->document document->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Propylbenzaldehyde
Reactant of Route 2
4-Propylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.